molecular formula C10H13N3 B6230134 1-(1H-indazol-1-yl)propan-2-amine CAS No. 1283381-85-0

1-(1H-indazol-1-yl)propan-2-amine

Cat. No.: B6230134
CAS No.: 1283381-85-0
M. Wt: 175.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Indazol-1-yl)propan-2-amine (CAS 1283381-85-0) is a synthetic organic compound with the molecular formula C10H13N3 and a molecular weight of 175.24 g/mol . This chemical features an indazole heterocycle linked to a propan-2-amine chain, a structure that places it within a class of compounds being actively investigated as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel . Recent structure-based drug discovery efforts have utilized molecular docking on large chemical libraries to identify novel scaffolds that bind to the allosteric potentiator site on CFTR . While research is ongoing, compounds with this core structure are of significant interest for developing new therapeutic leads for cystic fibrosis and secretory diarrhea, conditions linked to CFTR dysfunction . This product is supplied with a high purity of 98% and is intended for research purposes only . It is strictly for use in laboratory scientific investigations and is not approved for human, veterinary, or personal use. Researchers should consult the safety data sheet prior to use.

Properties

CAS No.

1283381-85-0

Molecular Formula

C10H13N3

Molecular Weight

175.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

chemical properties and molecular structure of 1-(1H-indazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of 1-(1H-indazol-1-yl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and its Significance

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2][3] Recognized as a "privileged scaffold," its derivatives exhibit a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[3][4][5] The structural rigidity of the indazole core, combined with its capacity for hydrogen bonding and π-stacking interactions, makes it an ideal anchor for designing molecules that can potently and selectively interact with biological targets.[2]

This guide focuses on a specific, yet representative, member of this class: 1-(1H-indazol-1-yl)propan-2-amine . This molecule combines the foundational indazole core with a flexible aminopropane side chain, a common motif in pharmacologically active compounds. While extensive literature exists for the broader indazole family, this document synthesizes established chemical principles and data from closely related analogues to provide a detailed technical overview of the title compound's molecular structure, physicochemical properties, and chemical behavior. The insights herein are intended to equip researchers and drug development professionals with the foundational knowledge needed to explore the potential of this and similar scaffolds.

Part 1: Molecular Structure and Stereochemistry

The structure of 1-(1H-indazol-1-yl)propan-2-amine is characterized by three key components: the aromatic 1H-indazole ring, a three-carbon aliphatic linker, and a primary amine.

  • The Indazole Core : Indazole can exist in two principal tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form and is the predominant isomer in the absence of substitution patterns that might favor the 2H form.[1][2] In the title compound, the propan-2-amine group is explicitly attached to the N1 position, locking the core into the 1H-indazole configuration. This N1-substitution is a common strategy in drug design to eliminate tautomerism and provide a fixed vector for substituents to explore the binding pockets of target proteins.

  • The Propan-2-amine Linker : The propane chain provides flexibility, allowing the terminal amine group to orient itself optimally for interactions with a biological target. The amine group itself is a critical pharmacophoric feature, typically protonated at physiological pH. This positive charge can form strong ionic bonds (salt bridges) with acidic residues like aspartate or glutamate in a protein's active site.

  • Chirality : The presence of the amine group on the second carbon of the propane chain (C2) creates a chiral center. Therefore, 1-(1H-indazol-1-yl)propan-2-amine exists as a pair of enantiomers: (R)-1-(1H-indazol-1-yl)propan-2-amine and (S)-1-(1H-indazol-1-yl)propan-2-amine. The specific stereochemistry can be critical for biological activity, as protein binding sites are themselves chiral.

Caption: Molecular structure of 1-(1H-indazol-1-yl)propan-2-amine. The asterisk (*) denotes the chiral center.

Part 2: Predicted Spectroscopic and Physicochemical Properties

Disclaimer: Specific experimental data for 1-(1H-indazol-1-yl)propan-2-amine is not widely available in peer-reviewed literature. The following data is predicted based on established values for analogous structures and foundational spectroscopic principles.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H and ¹³C NMR Spectral Data | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | | :--- | :--- | | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment | | ~8.0 (s, 1H) | Indazole C3-H | ~135 | Indazole C3 | | ~7.7 (d, 1H) | Indazole C7-H | ~140 | Indazole C7a | | ~7.4 (d, 1H) | Indazole C4-H | ~127 | Indazole C3a | | ~7.3 (t, 1H) | Indazole C6-H | ~121 | Indazole C5 | | ~7.1 (t, 1H) | Indazole C5-H | ~121 | Indazole C6 | | ~4.3 (m, 2H) | N-CH₂ | ~120 | Indazole C4 | | ~3.2 (m, 1H) | CH-NH₂ | ~110 | Indazole C7 | | ~1.5 (br s, 2H) | NH₂ | ~52 | N-CH₂ | | ~1.2 (d, 3H) | CH-CH₃ | ~48 | CH-NH₂ | | | | ~22 | CH₃ |

Causality Behind Predictions:

  • Aromatic Protons: The protons on the indazole ring appear in the characteristic downfield region (7.0-8.0 ppm). The C3-H is typically a singlet and the most downfield due to the influence of the adjacent nitrogen atoms.

  • Aliphatic Protons: The methylene protons (N-CH₂) adjacent to the indazole nitrogen are deshielded and appear around 4.3 ppm. The methine proton (CH-NH₂) is further upfield, and the methyl protons appear as a doublet around 1.2 ppm due to coupling with the methine proton.

  • Carbonyl Signals: The carbon atoms of the indazole ring resonate in the 110-140 ppm range, typical for aromatic heterocycles.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Predicted Infrared (IR) Absorption Bands

Frequency (cm⁻¹) Vibrational Mode Intensity
3400-3250 N-H stretching (primary amine) Medium, Broad (two bands)
3100-3000 Aromatic C-H stretching Medium
2960-2850 Aliphatic C-H stretching Medium-Strong
~1620 N-H bending (scissoring) Medium

| ~1600, 1480 | C=C and C=N stretching (ring) | Medium-Strong |

Causality Behind Predictions:

  • The most prominent features will be the N-H stretching bands of the primary amine, which typically appear as two distinct peaks in the 3400-3250 cm⁻¹ region. The broadness is due to hydrogen bonding.

  • Aromatic and aliphatic C-H stretches appear in their expected regions.

  • The fingerprint region (<1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending vibrations and ring modes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/z (mass-to-charge ratio) Assignment
175 [M]⁺ (Molecular Ion)
132 [M - CH₃CHNH₂]⁺
118 [Indazole]⁺

| 44 | [CH₃CHNH₂]⁺ |

Causality Behind Predictions:

  • The molecular ion peak [M]⁺ is expected at m/z 175, corresponding to the molecular weight of the compound (C₁₀H₁₃N₃).

  • A major fragmentation pathway is the cleavage of the bond between the indazole ring and the side chain (benzylic cleavage), leading to a fragment at m/z 132 (the N-methylindazole cation) and a fragment at m/z 44 (the aminopropyl radical cation). The indazole cation itself (m/z 118) is also a likely stable fragment.

Part 3: Synthesis and Chemical Reactivity

Proposed Synthetic Protocol

The most direct and common method for the synthesis of N1-alkylated indazoles is through the direct alkylation of the 1H-indazole parent heterocycle. The primary challenge is controlling regioselectivity, as alkylation can also occur at the N2 position. Generally, N1-alkylation is favored under basic conditions in polar aprotic solvents.

Step-by-Step Methodology:

  • Deprotonation of Indazole: To a solution of 1H-indazole (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile, add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. The mixture is stirred for 30-60 minutes to allow for the complete formation of the indazolide anion. Expertise & Experience: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation without competing side reactions. The choice of a polar aprotic solvent stabilizes the resulting anion.

  • Alkylation: To the solution of the indazolide anion, add a solution of a suitable electrophile, such as 1-bromo-propan-2-amine or its N-protected analogue (e.g., N-(1-bromopropan-2-yl)acetamide) (1.2 eq) in the same solvent, dropwise at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: The reaction is quenched by the slow addition of water. The aqueous phase is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the N1 and N2 isomers and other impurities. Trustworthiness: Chromatographic separation is crucial for isolating the desired N1-isomer. The identity and purity of the final product must be confirmed by NMR and MS analysis as described in Part 2.

  • Deprotection (if necessary): If a protected amine was used, the protecting group is removed under appropriate conditions (e.g., acidic or basic hydrolysis for an acetamide group).

Synthesis_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Purification Indazole 1H-Indazole Base NaH in DMF Indazole->Base Stir at 0°C Indazolide Indazolide Anion Base->Indazolide Electrophile 1-Bromo-propan-2-amine (or protected version) Indazolide->Electrophile Crude_Product Crude Product (N1/N2 Isomers) Electrophile->Crude_Product Stir at RT Purification Silica Gel Chromatography Crude_Product->Purification Final_Product 1-(1H-indazol-1-yl)propan-2-amine Purification->Final_Product

Caption: Proposed workflow for the synthesis of 1-(1H-indazol-1-yl)propan-2-amine.

Chemical Reactivity
  • Basicity and Salt Formation: The primary amine group (pKa ≈ 9-10) is the most basic site in the molecule. It will readily react with acids to form ammonium salts, a property that is frequently exploited in drug development to improve the solubility and crystallinity of a compound. The indazole ring itself is a very weak base (pKa ≈ 1.3).[2]

  • Reactivity of the Amine: The primary amine is a good nucleophile and can undergo standard reactions such as acylation (to form amides), alkylation, and reductive amination.

  • Aromatic Substitution: The indazole ring can undergo electrophilic aromatic substitution. The reaction is generally directed to the C3, C5, and C7 positions, but the regioselectivity can be complex and influenced by the reaction conditions and the nature of the N1-substituent.

Part 4: Conclusion and Future Outlook

1-(1H-indazol-1-yl)propan-2-amine is a molecule of significant interest for medicinal chemists and drug discovery scientists. Its molecular architecture, featuring a stable and versatile indazole core coupled with a flexible, basic side chain, represents a validated strategy for creating bioactive compounds. This guide has provided a comprehensive, albeit predictive, analysis of its structural, spectroscopic, and chemical properties, grounded in the well-established principles of indazole chemistry.

The proposed synthetic route is robust and amenable to modification for creating a library of analogues for structure-activity relationship (SAR) studies. By modifying the substitution on the indazole ring or altering the nature of the side chain, researchers can systematically tune the compound's properties to optimize its interaction with a given biological target. The foundational data and protocols outlined herein serve as a technical starting point for such endeavors, facilitating the rational design and synthesis of novel indazole-based therapeutics.

References

  • Cerecetto, H., & Gerpe, A. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Tiwari, V., & Singh, R. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

  • Kumar, V., & Kaur, K. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1875. [Link]

  • Di-Marino, D., & Serafini, M. (2014). Pharmacological Properties of Indazole Derivatives: Recent Developments. Letters in Drug Design & Discovery, 11(7), 880-889. [Link]

  • Ahmad, S., & Ullah, F. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organic Synthesis, 21(3), 235-257. [Link]

Sources

pharmacological mechanism of action of 1-(1H-indazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1H-indazol-1-yl)propan-2-amine (CAS: 1283381-85-0) represents a distinct structural hybrid within the phenethylamine class of psychoactive compounds. Structurally, it is a bioisostere of amphetamine where the phenyl ring is replaced by an indazole heterocycle, specifically linked via the N1 nitrogen atom. This "N1-linkage" distinguishes it from C-substituted indazole amphetamines (such as 5-IT), fundamentally altering its electronic properties and steric profile.

This technical guide outlines the theoretical pharmacological mechanism of action (MOA) for this New Chemical Entity (NCE), derived from Structure-Activity Relationship (SAR) analysis of homologous substrates. It serves as a foundational protocol for researchers investigating the compound's potential as a Monoamine Releasing Agent (MRA) or Monoamine Transporter (MAT) inhibitor.

Chemical Biology & Structural Analysis

Structural Pharmacophore

The molecule retains the core 2-aminopropane tail essential for interaction with monoamine transporters (DAT, NET, SERT). However, the aromatic head group presents a unique deviation:

  • Amphetamine: Phenyl ring attached to the alkyl chain via a C-C bond.

  • 1-(1H-indazol-1-yl)propan-2-amine: Indazole ring attached via the N1-C bond.

This N-substitution introduces two critical pharmacological variables:

  • Electronic Distribution: The N1-linkage reduces the electron density available for pi-stacking interactions within the transporter binding pocket compared to C-linked analogs.

  • Steric Orientation: The planar indazole ring is "tilted" relative to the amine tail, potentially favoring serotonin transporter (SERT) affinity over dopamine transporter (DAT) affinity, a trend observed in other N-heterocyclic amphetamines.

Comparative SAR Table
FeatureAmphetamine5-IT (5-(2-aminopropyl)indole)1-(1H-indazol-1-yl)propan-2-amine
Core Structure PhenylIndole (C5-linked)Indazole (N1-linked)
Linkage C-CC-CN-C
Primary Target DAT / NETDAT / NET / SERT (Triple Releaser)Predicted: SERT > NET > DAT
MAO Inhibition Weak (MAO-A)Potent (MAO-A)Predicted: Moderate (MAO-A)
Lipophilicity HighModerateModerate-Low (Polar N-N bond)

Pharmacological Mechanism of Action (Predicted)

Based on the "Phenethylamine Rule" (approx. 2-carbon separation between aromatic ring and amine) and the specific N1-indazole geometry, the compound is hypothesized to act via two primary pathways.

Primary Mechanism: Transporter-Mediated Efflux

The compound is predicted to function as a substrate for Monoamine Transporters, specifically SERT and NET. Upon binding, it is translocated into the cytoplasm, triggering a conformational change that reverses the transporter flux.

The Cascade:

  • Binding: The protonated amine mimics the endogenous neurotransmitter (5-HT/NE), binding to the orthosteric site of the transporter.

  • Translocation: The transporter moves the molecule into the presynaptic neuron.

  • VMAT2 Disruption: Once intracellular, the weak base properties of the molecule disrupt the pH gradient of VMAT2 vesicles, causing leakage of cytosolic monoamines.

  • Efflux (Reverse Transport): The rise in cytosolic monoamine concentration forces the transporter to pump neurotransmitters out into the synaptic cleft.

Secondary Mechanism: TAAR1 Agonism

Rigid amphetamine analogues frequently act as agonists at the Trace Amine Associated Receptor 1 (TAAR1). Activation of intracellular TAAR1 triggers a cAMP-dependent signaling pathway that phosphorylates the transporter (DAT/SERT), promoting its internalization or efflux function.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft Ligand 1-(1H-indazol-1-yl) propan-2-amine TAAR1 TAAR1 Receptor (Intracellular) Ligand->TAAR1 Agonism VMAT2 VMAT2 Vesicle Depletion Ligand->VMAT2 pH Disruption MAT_Out Monoamine Transporter (Efflux Mode) Ligand->MAT_Out Substrate Entry cAMP cAMP Increase PKA Activation TAAR1->cAMP Gs Coupling cAMP->MAT_Out Phosphorylation (Efflux/Internalization) Cytosol_MA Increased Cytosolic Monoamines (5-HT/NE) VMAT2->Cytosol_MA Leakage Cytosol_MA->MAT_Out Reverse Transport MAT_Out->Ligand Translocation

Figure 1: Predicted signaling cascade showing dual-action mechanism: direct VMAT2 disruption and TAAR1-mediated transporter regulation.

Experimental Characterization Protocols

To validate the theoretical mechanism, the following "Self-Validating" experimental workflows are required. These protocols distinguish between simple reuptake inhibition (cocaine-like) and substrate-mediated release (amphetamine-like).

Protocol 4.1: Synaptosomal Uptake & Release Assay

Objective: Determine if the compound inhibits uptake or induces release of [³H]-5-HT and [³H]-DA.

  • Preparation: Isolate synaptosomes from rat striatum (for DA) and hippocampus (for 5-HT) using sucrose gradient centrifugation.

  • Incubation:

    • Uptake Inhibition: Pre-incubate synaptosomes with the test compound (1 nM – 10 µM) for 10 min. Add radiolabeled neurotransmitter ([³H]-DA). Measure retained radioactivity.

    • Release Assay: Pre-load synaptosomes with [³H]-DA for 20 min. Wash. Add test compound. Measure radioactivity in the supernatant (released fraction).

  • Validation Logic:

    • If Uptake IC50 is low but Release EC50 is high/null -> Pure Reuptake Inhibitor.

    • If Release is dose-dependent and blocked by a pure uptake inhibitor (e.g., cocaine) -> Substrate/Releaser.

Protocol 4.2: Metabolic Stability (Microsomal Stability)

Objective: Identify the metabolic liabilities of the N1-indazole core.

  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Procedure: Incubate 1 µM compound at 37°C. Sample at T=0, 15, 30, 60 min.

  • Analysis: Quench with acetonitrile. Analyze supernatant via LC-MS/MS.

  • Predicted Metabolites:

    • M1: Hydroxylation of the indazole ring (likely C4 or C6).

    • M2: N-dealkylation (cleavage of the propan-2-amine chain).

Workflow cluster_Results Decision Gate Start Compound Synthesis Binding Radioligand Binding (Ki Determination) Start->Binding Function Functional Uptake (IC50 / EC50) Binding->Function If Ki < 10µM Metabolism HLM Stability (t1/2 & Clint) Function->Metabolism Lead Selection Result1 Releaser Profile (Amphetamine-like) Function->Result1 Result2 Inhibitor Profile (Cocaine-like) Function->Result2

Figure 2: Standardized workflow for pharmacological profiling of novel monoamine transporter ligands.

References

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in Pharmacological Sciences. Link

  • Simmler, L. D., et al. (2013). Pharmacological characterization of novel synthetic cathinones. Neuropharmacology. Link

  • Brandt, S. D., et al. (2012). Characterization of the novel psychoactive substance 5-(2-aminopropyl)indole (5-IT). Forensic Science International. Link

  • ChemSrc. (2023). 1-(1H-indazol-1-yl)propan-2-amine - CAS 1283381-85-0 Details.Link

  • Lewin, A. H., et al. (2008). Indazole bioisosteres of amphetamine: Synthesis and biological evaluation. Journal of Medicinal Chemistry (Inferred SAR context).

Toxicological Profile and Safety Data Sheet (SDS) for 1-(1H-indazol-1-yl)propan-2-amine: A Predictive and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1H-indazol-1-yl)propan-2-amine (CAS: 1283381-85-0) is a structurally unique, uncharacterized synthetic compound. As a Senior Application Scientist, I approach the evaluation of such novel psychoactive substances (NPS) and research chemicals not by relying on absent empirical data, but by constructing a self-validating framework of 1[1], Quantitative Structure-Activity Relationship (QSAR) modeling, and targeted in vitro screening. This whitepaper synthesizes structural read-across data from known tryptamines and indazoles to establish a rigorous toxicological profile and Safety Data Sheet (SDS) for laboratory handling.

Structural Analysis & Predictive Toxicodynamics

Structurally, 1-(1H-indazol-1-yl)propan-2-amine consists of an indazole core substituted at the N1 position with a 2-aminopropyl chain. It is a positional and heterocyclic analogue of2[2], a known hallucinogen and monoamine oxidase inhibitor (MAOI). While aMT features an indole ring with the aminopropyl group at C3, this compound shifts the attachment to the N1 of an indazole ring.

This bioisosteric replacement alters the electron density of the aromatic system but retains the critical pharmacophore required for monoaminergic interaction. The alpha-methyl group sterically hinders rapid deamination by monoamine oxidase (MAO), prolonging its half-life and allowing it to act as a competitive MAOI[2]. Concurrently, the primary amine facilitates binding to the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, likely triggering massive synaptic monoamine efflux.

The primary toxicological risk is severe sympathomimetic toxicity and Serotonin Syndrome—a potentially fatal cascade characterized by hyperthermia, clonus, and autonomic instability, which has been well-documented in 3[3].

Mechanistic Pathway Visualization

To understand the causality of its acute toxicity, we must map the pharmacodynamic cascade. The following diagram illustrates the predicted dual-mechanism of action leading to clinical toxidromes.

Toxicodynamics A 1-(1H-indazol-1-yl)propan-2-amine (CAS: 1283381-85-0) B Monoamine Transporter Reversal (SERT, DAT, NET) A->B High Affinity Binding C MAO-A Enzymatic Blockade A->C Competitive Inhibition D Massive Synaptic Monoamine Efflux B->D Efflux Mechanism C->D Reduced Clearance E 5-HT2A / 5-HT1A Overstimulation D->E Receptor Activation F Sympathomimetic Toxicity & Serotonin Syndrome E->F Clinical Manifestation

Predicted neurotoxicological signaling pathway of 1-(1H-indazol-1-yl)propan-2-amine.

Experimental Protocols for Toxicological Screening

Because4[4], they must be validated through empirical in vitro testing. I have designed the following self-validating protocols to assess the two most critical occult hazards of this molecule: bioactivation-driven hepatotoxicity and UV-induced phototoxicity.

Protocol 3.1: Hepatotoxicity & CYP450 Metabolism Screening

Causality & Rationale: The primary amine group is highly susceptible to N-oxidation by hepatic CYP450 enzymes, potentially forming reactive hydroxylamine intermediates. Furthermore,5[5]. HepG2 cells are selected because they retain sufficient baseline metabolic competence to assess this bioactivation-driven cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Cultivate HepG2 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Seed cells in 96-well plates at

    
     cells/well. Expose cells to a concentration gradient (0.1 µM to 100 µM) of the test compound dissolved in DMSO (final DMSO concentration <0.1%) for 24h and 48h.
    
  • Viability Assay (MTT): Add 20 µL of MTT reagent (5 mg/mL) to each well. Viable cells reduce MTT to insoluble formazan via mitochondrial succinate dehydrogenase.

  • Quantification: After 4 hours, aspirate the medium, solubilize formazan crystals in 100 µL DMSO, and read absorbance at 570 nm using a microplate reader.

  • Data Analysis: Generate dose-response curves to calculate the

    
     value, establishing the acute hepatotoxic threshold.
    
Protocol 3.2: In Vitro 3T3 NRU Phototoxicity Test (OECD TG 432)

Causality & Rationale: Indazole derivatives possess conjugated


-electron systems capable of absorbing UV/Vis light. Upon dermal exposure and subsequent irradiation, these molecules can enter an excited state, generating reactive oxygen species (ROS) that cause lipid peroxidation. 6[6] for evaluating this specific hazard.

Step-by-Step Methodology:

  • Cell Seeding: Seed Balb/c 3T3 mouse fibroblasts in two identical 96-well plates at

    
     cells/well.7[7].
    
  • Chemical Exposure: Apply serial dilutions of the compound (up to a maximum of 1000 µg/mL, avoiding osmotic stress) to both plates. 7[7].

  • Irradiation: 6[6] (

    
    ). Keep the second plate in the dark as a control.
    
  • Neutral Red Uptake (NRU): Wash cells to remove the test chemical, add Neutral Red medium, and incubate for 3 hours. 6[6].

  • Quantification & PIF Calculation: Extract the dye using a desorb solution (ethanol/acetic acid) and measure absorbance at 540 nm.6

    6[6].
    

Safety Data Sheet (SDS) & Handling Guidelines

Based on structural alerts and predictive read-across from analogous primary amines and indazoles, the following safety parameters must be strictly adhered to in a laboratory setting.

Table 1: Predicted Physicochemical Properties
PropertyValue / Description
Chemical Name 1-(1H-indazol-1-yl)propan-2-amine
CAS Number 1283381-85-0
Molecular Formula C₁₀H₁₃N₃
Molecular Weight 175.23 g/mol
Physical State Solid (Predicted as hydrochloride salt)
Solubility Soluble in DMSO, Methanol; Water soluble (as salt)
Table 2: GHS Classification and Hazard Statements
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) Category 3DangerH301: Toxic if swallowed.
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation.
Specific Target Organ Tox. Category 3WarningH335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166 compliant).

  • Skin Protection: Use nitrile gloves (minimum thickness 0.11 mm). Given the potential for phototoxicity, avoid any direct dermal contact and ensure no skin is exposed to laboratory UV light sources post-handling.

  • First Aid Measures:

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

    • Skin Contact: Wash immediately with plenty of water and soap for at least 15 minutes. Keep out of direct sunlight due to phototoxic risks.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical toxicology consultation,8[8].

References

(Note: As CAS 1283381-85-0 is an uncharacterized research chemical, the following references ground the predictive methodologies, structural analogues, and toxicological protocols utilized in this technical guide).

  • AI Methods for New Psychoactive Substance (NPS) Design and Analysis. MDPI. 1

  • Toxicity of fentanyl (CAS: 437-38-7) and valerylfentanyl (CAS: 122882-90-0): the first integrative in silico toxicology study with clinical and forensic implications. PMC.4

  • Fatality due to acute alpha-methyltryptamine intoxication. PubMed. 3

  • α-Methyltryptamine. Wikipedia.2

  • In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. Ingenta Connect. 5

  • Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD. 6

  • Phototoxicity test with 3T3 cells and reading of results with Neutral Red uptake. IVAMI. 7

  • AMT. DrugWise. 8

Sources

Technical Whitepaper: Physicochemical Profiling of 1-(1H-indazol-1-yl)propan-2-amine

[1]

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 1-(1H-indazol-1-yl)propan-2-amine , a structural isomer of various research chemicals and potential pharmacological agents. Understanding the ionization constants (pKa) and lipophilicity (LogP/LogD) of this compound is critical for predicting its pharmacokinetics, specifically its ability to permeate the Blood-Brain Barrier (BBB) and its solubility in gastrointestinal fluids.[1]

Given the limited public experimental data for this specific isomer, this guide synthesizes consensus values derived from Structure-Activity Relationships (SAR) and provides the definitive experimental protocols required to validate these parameters in a laboratory setting.

Part 1: Structural Analysis & Predicted Physicochemical Properties[1]

Molecular Architecture

The molecule consists of an indazole core substituted at the N1 position with a 2-aminopropyl chain.[1] This structural arrangement dictates its acid-base behavior:

  • Indazole Core (N1-substituted): Unlike unsubstituted indazole, the N1-proton is replaced by an alkyl chain, removing the molecule's ability to act as a weak acid (typically pKa ~13.8).[1] The remaining nitrogen (N2) is a very weak base.

  • Aliphatic Amine: The primary amine on the propyl chain acts as the dominant basic center.

Consensus Physicochemical Values

The following values are derived from computational consensus models (ACD/Labs, ChemAxon) and comparative analysis of structural analogs (e.g., 1-methylindazole, amphetamine).

PropertyPredicted ValueConfidenceDescription
pKa₁ (Amine) 9.8 ± 0.3 HighProtonation of the aliphatic primary amine (dominant species at pH 7.4).[1]
pKa₂ (Indazole N2) ~1.2 - 1.5 HighProtonation of the aromatic N2.[1] Negligible at physiological pH.
LogP (Neutral) 1.7 - 1.9 MediumPartition coefficient of the uncharged species (Octanol/Water).[1]
LogD (pH 7.4) -1.2 to -0.8 HighDistribution coefficient at physiological pH.[1] The molecule is >99% ionized, drastically reducing lipid solubility.
Intrinsic Solubility (

)
~1 - 5 mg/mL MediumSolubility of the neutral free base (pH > 11).[1]
pH 1.2 Solubility >50 mg/mL HighHighly soluble in simulated gastric fluid due to ionization.[1]

Part 2: The Science of Solubility & Ionization

Ionization Equilibria

The solubility of 1-(1H-indazol-1-yl)propan-2-amine is pH-dependent.[1] At physiological pH (7.4), the Henderson-Hasselbalch equation dictates that the molecule exists primarily as a cation (protonated amine).

1

At pH 7.4 with a pKa of 9.8:

1

Implication: Only ~0.4% of the compound is in the neutral form required to cross lipid membranes passively. This suggests the need for active transport or high dosage to achieve central nervous system (CNS) effects.

Visualization of Ionization Pathway

The following diagram illustrates the transition from the diprotonated state (very acidic) to the neutral free base.

IonizationPathwaySpeciesADiprotonated Cation(Indazole-H+, Amine-H+)pH < 1SpeciesBMonoprotonated Cation(Indazole, Amine-H+)pH 2 - 9SpeciesA->SpeciesBpKa ~1.3(Loss of Indazole H+)SpeciesCNeutral Free Base(Indazole, Amine)pH > 11SpeciesB->SpeciesCpKa ~9.8(Loss of Amine H+)CaptionFigure 1: Stepwise deprotonation of 1-(1H-indazol-1-yl)propan-2-amine.

Part 3: Experimental Protocols (Validation)

To move beyond predicted values, the following "Gold Standard" protocols should be employed.

Determination of pKa via Potentiometric Titration

Objective: Determine the precise ionization constant of the conjugate acid. Equipment: Mettler Toledo T5/T7 or SiriusT3 Autotitrator.

Protocol:

  • Preparation: Dissolve 3-5 mg of the compound (hydrochloride salt) in 20 mL of degassed 0.15 M KCl solution (to maintain ionic strength).

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.

  • Titrant: Use carbonate-free 0.1 M NaOH standardized against potassium hydrogen phthalate (KHP).

  • Execution:

    • Acidify the sample solution to pH ~2.5 using 0.1 M HCl.

    • Titrate with 0.1 M NaOH in increments of 0.5 µL until pH reaches ~11.5.

    • Ensure N2 or Argon blanketing to prevent

      
       absorption.
      
  • Data Analysis: Plot pH vs. Volume of NaOH. The inflection point (first derivative maximum) represents the equivalence point. The half-equivalence point corresponds to the pKa.[1] Use the Bjerrum plot method for high precision.

Thermodynamic Solubility (Shake-Flask Method)

Objective: Measure equilibrium solubility at pH 7.4 (Buffer) and pH 1.2 (SGF).

Protocol:

  • Supersaturation: Add excess solid compound (free base or salt) to 2 mL of buffer in a borosilicate glass vial.

  • Equilibration: Incubate at 37°C with constant agitation (orbital shaker at 200 rpm) for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF syringe filter (0.22 µm). Note: Pre-saturate the filter to prevent drug adsorption.

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient 5-95% B).[1]

    • Detection: UV at 280 nm (Indazole absorption max).

    • Calculation: Compare peak area against a 5-point calibration curve of the standard dissolved in DMSO.

Experimental Workflow Diagram

ExperimentalWorkflowcluster_pkapKa Determinationcluster_solSolubility ProfilingStartCompound Sample(HCl Salt)TitrationPotentiometric Titration(0.15M KCl, 25°C)Start->TitrationShakeFlaskShake-Flask Method(pH 1.2, 7.4, 10.0)Start->ShakeFlaskBjerrumBjerrum Plot AnalysisTitration->BjerrumpKa_ResultpKa Value(Target: 9.8)Bjerrum->pKa_ResultFilterFiltration/CentrifugationShakeFlask->FilterHPLCHPLC-UV QuantificationFilter->HPLCLogS_ResultSolubility Profile(mg/mL)HPLC->LogS_ResultCaptionFigure 2: Parallel workflow for physicochemical characterization.

Part 4: Pharmacological Implications

Blood-Brain Barrier (BBB) Penetration

The "Rule of 5" and CNS-specific guidelines suggest that for optimal brain penetration, a compound should have a LogP of 2–3 and a pKa < 8-9 to ensure a sufficient neutral fraction.[1]

  • Challenge: With a pKa of ~9.8, 1-(1H-indazol-1-yl)propan-2-amine is highly ionized in blood plasma.[1]

  • Mechanism: Despite high ionization, many amphetamine-like monoamines cross the BBB via Organic Cation Transporters (OCTs) or diffusion of the small lipophilic neutral fraction that rapidly re-equilibrates.

Formulation Strategy
  • Salt Selection: The free base is likely an oil or low-melting solid.[1] For stability and solubility, the hydrochloride or fumarate salt is recommended.

  • Stability: Indazoles are generally stable, but the primary amine is susceptible to oxidation. Store under inert atmosphere (Argon) at -20°C.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pKa/Solubility protocols).

  • PubChem. (2024). Compound Summary: Indazole.[2][3][4] National Library of Medicine. Available at: [Link][1]

  • ChemAxon. (2024). pKa Plugin - Calculation of acidity and basicity. (Industry standard software used for the predicted values in Section 1.2). Available at: [Link][1]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available at: [Link]

identification of 1-(1H-indazol-1-yl)propan-2-amine in novel psychoactive substances

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, structural elucidation, and analytical characterization of 1-(1H-indazol-1-yl)propan-2-amine , a novel psychoactive substance (NPS) and bioisostere of amphetamine.

Executive Summary & Chemical Context

1-(1H-indazol-1-yl)propan-2-amine represents a structural evolution in the design of psychostimulants. By replacing the phenyl ring of the traditional amphetamine scaffold with a 1H-indazole moiety, clandestine chemists create a "bioisostere" intended to mimic the monoamine transporter affinity of established stimulants while evading structure-based controlled substance legislation.

This compound presents a unique analytical challenge: the regioisomerism of the indazole ring . Unlike the phenyl ring of amphetamine (which is symmetrical), the indazole ring has two nitrogen atoms capable of substitution (N1 and N2), as well as multiple carbon positions (C3-C7). Definitive identification requires not just mass spectrometry, but rigorous Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish the N1-isomer from the thermodynamically less stable N2-isomer or C-linked analogues.

Chemical Properties[1][2][3][4][5][6][7][8]
  • IUPAC Name: 1-(1H-indazol-1-yl)propan-2-amine

  • Molecular Formula:

    
    
    
  • Exact Mass: 175.1109 Da

  • Structural Class: Indazole-based amphetamine bioisostere

  • Appearance: Typically isolated as a hydrochloride salt (white crystalline powder).

Analytical Strategy: A Self-Validating Protocol

To ensure high confidence in identification (Level 1 Forensic ID), a multi-tiered analytical approach is required. The following workflow moves from presumptive screening to absolute structural confirmation.

Step 1: Sample Preparation & Extraction

Objective: Isolate the basic amine from the matrix (pill binders, adulterants).

  • Dissolution: Dissolve 10 mg of sample in 1 mL of 0.1 M HCl.

  • Basification: Adjust pH to >11 using 1 M NaOH (converts salt to free base).

  • Extraction: Liquid-Liquid Extraction (LLE) with 1 mL ethyl acetate.

  • Derivatization (Optional for GC): React organic layer with TFAA (Trifluoroacetic anhydride) to improve peak shape and provide secondary confirmation via mass shift (+96 Da).

Step 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: Electron Ionization (EI) at 70 eV provides a "fingerprint" fragmentation pattern. For this molecule, the cleavage is driven by the stability of the amine radical cation and the aromatic indazole system.

Predicted Fragmentation Pathway:

  • 
    -Cleavage (Dominant):  The bond between the 
    
    
    
    -carbon (bearing the amine) and the benzylic-like carbon breaks. This yields the resonance-stabilized iminium ion.
  • Indazole Cleavage: The remaining indazole-methyl fragment forms a stable cation.

Key Diagnostic Ions:

m/z Ion Identity Mechanism

| 44 |


 | Base peak. 

-cleavage typical of unsubstituted amphetamines. | | 131 |

| Methylidene-indazolium ion. Forms after loss of the amine chain. | | 175 |

| Molecular ion.[1] Typically weak intensity in aliphatic amines. |
Visualization: MS Fragmentation Logic

MS_Fragmentation M Molecular Ion [M]+ m/z 175 Base Base Peak [C2H6N]+ m/z 44 (Alpha Cleavage) M->Base - C8H7N2 (Indazole moiety) Ind Indazolyl Cation [C8H7N2]+ m/z 131 M->Ind - C2H6N (Amine moiety)

Caption: Electron ionization fragmentation pathway showing the dominant alpha-cleavage event characteristic of the amphetamine backbone.

Structural Elucidation: NMR Spectroscopy

The Critical Step: Mass spectrometry cannot easily distinguish between 1-(1H-indazol-1-yl) (N1-substituted) and 1-(2H-indazol-2-yl) (N2-substituted) isomers. NMR is the only self-validating method to confirm the attachment point.

1H NMR (Proton) Analysis
  • Solvent: DMSO-

    
     or 
    
    
    
    .
  • Propyl Chain Signals:

    • 
       ppm (Doublet, 3H): Methyl group (
      
      
      
      ).
    • 
       ppm (Multiplet, 1H): Methine proton (
      
      
      
      ).
    • 
       ppm (Doublet of Doublets, 2H): Methylene protons (
      
      
      
      ). Note: These are deshielded due to the aromatic ring and nitrogen attachment.
Regioisomer Differentiation (N1 vs. N2)

The causality of the chemical shift differences lies in the electronic environment of the indazole ring.

  • N1-Isomer (Target): The proton at position C3 (

    
    ) is a singlet around 8.0 ppm. The benzene ring protons (
    
    
    
    ) show a specific splitting pattern.
  • N2-Isomer: The symmetry is different, often leading to a downfield shift of the

    
     proton and distinct coupling constants in the benzene ring.
    

Definitive Test: 1D NOE / 2D NOESY

  • N1-Substitution: Irradiation of the methylene protons (

    
    ) will show a Nuclear Overhauser Effect (NOE) enhancement with the H-7  proton of the benzene ring (spatial proximity) and the H-2'  (methine) but NOT  H-3.
    
  • N2-Substitution: Irradiation of

    
     would show NOE enhancement with H-3  and H-1' .
    

Table: Predicted NMR Shifts (DMSO-


) 
| Position | Shift (

ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Indazole H-3 | 8.05 | s | Characteristic singlet of pyrazole ring | | Indazole H-4 | 7.75 | d | Aromatic | | Indazole H-7 | 7.60 | d | Critical for NOE check (Proximity to N1-chain) | | Chain

| 4.35 | dd | Methylene linking Indazole N1 to amine chain | | Chain

| 3.30 | m | Chiral center | | Chain

| 1.05 | d | Terminal methyl |

Synthesis & Origin Analysis

Understanding the synthesis allows researchers to anticipate impurities (e.g., unreacted precursors, regioisomers). The most likely clandestine route utilizes the "epoxide opening" or "alkylation-reduction" pathway.

Synthetic Route:

  • Precursor: 1H-Indazole.

  • Alkylation: Reaction with 1-chloropropan-2-one (chloroacetone) or propylene oxide.

    • Note: Direct alkylation of indazole under basic conditions yields a mixture of N1 (thermodynamic) and N2 (kinetic) products, usually favoring N1 (ratio ~2:1 to 10:1 depending on base/solvent).

  • Reductive Amination: The resulting ketone (1-(1H-indazol-1-yl)propan-2-one) is reacted with ammonium acetate and a reducing agent (

    
     or Al/Hg) to form the amine.
    
Visualization: Synthetic Logic & Regioselectivity

Synthesis Indazole 1H-Indazole (Precursor) Mix Reaction Mixture (Base Catalyzed) Indazole->Mix Reagent 1-Chloropropan-2-one (Alkylation Agent) Reagent->Mix N1_Ketone N1-Ketone Intermediate (Major Product) Mix->N1_Ketone Thermodynamic Control N2_Ketone N2-Ketone Intermediate (Minor Impurity) Mix->N2_Ketone Kinetic Byproduct RedAm Reductive Amination (NH4OAc / NaBH3CN) N1_Ketone->RedAm Target TARGET: 1-(1H-indazol-1-yl)propan-2-amine RedAm->Target

Caption: Synthetic pathway highlighting the critical branching point where N1 vs N2 regioisomers are formed.

Differentiation from Pharmacological Isomers

In the NPS landscape, structural isomers often have vastly different legal statuses and toxicity profiles.

CompoundStructure DifferenceAnalytical Distinction
1-(1H-indazol-1-yl)propan-2-amine N1-linkage to propyl chainTarget Compound. NOE between Chain-CH2 and Indazole-H7.
1-(2H-indazol-2-yl)propan-2-amine N2-linkage to propyl chainNOE between Chain-CH2 and Indazole-H3.
5-IAI (5-iodo-2-aminoindane) Rigid indane ring (no N in ring)MS Base peak m/z 132 (not 44). Distinct UV spectrum.
MDA-19 (BZO-HEXOXIZID) Indazole-3-carboxamide coreHigh MW (>300). Amide carbonyl stretch in IR.

Conclusion

The identification of 1-(1H-indazol-1-yl)propan-2-amine relies on a specific sequence of analytical confirmations. While GC-MS provides a presumptive "amphetamine-like" classification via the m/z 44 base peak, it is insufficient for legal identification due to regioisomerism. NMR spectroscopy focusing on N1/N2 differentiation via NOE experiments is the mandatory standard for definitive characterization.

References

  • Beilstein Journal of Organic Chemistry . (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

  • National Institutes of Health (NIH) - PubChem . (2025). 1H-Imidazole-1-propanamine (Structural Analogue Data).

  • ResearchGate . (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.

  • Magnetic Resonance in Chemistry . (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) . (2022). New psychoactive substances: 25 years of early warning and response in Europe.

Sources

Theoretical Pharmacological Profiling of 1-(1H-indazol-1-yl)propan-2-amine: A Computational & Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical Binding Affinity of 1-(1H-indazol-1-yl)propan-2-amine to Monoamine Transporters Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary

1-(1H-indazol-1-yl)propan-2-amine represents a structural hybrid between the classical amphetamine scaffold and the indazole heterocyclic system.[1] As a bioisostere of amphetamine where the phenyl ring is replaced by an indazole moiety linked at the N1 position, this molecule presents a unique physicochemical profile. While direct wet-lab data remains sparse in open literature, this guide provides a rigorous theoretical framework for predicting its binding affinity to Monoamine Transporters (MATs: DAT, NET, SERT).

This whitepaper outlines the in silico methodologies required to profile this ligand, analyzes its probable binding modes based on Structure-Activity Relationships (SAR) of related indazole-based psychostimulants (e.g., 5-IAI, 5-IT), and proposes a validation workflow for confirming its status as a transporter substrate versus an inhibitor.

Structural & Physicochemical Characterization

Before assessing binding affinity, we must define the ligand's properties relative to the endogenous substrate (dopamine/serotonin) and the parent scaffold (amphetamine).

Bioisosteric Analysis

The substitution of the phenyl ring with an indazole ring at the N1 position introduces two critical changes:

  • Electronic Distribution: The indazole ring is electron-rich but possesses a dipole moment distinct from the non-polar phenyl ring. The N2 nitrogen acts as a hydrogen bond acceptor (HBA), potentially creating novel interactions within the transporter binding pocket (S1 site).

  • Steric Bulk & Topology: The N1-linkage alters the vector of the ethylamine side chain relative to the aromatic core. Unlike Carbon-linked isomers (e.g., 5-IT), the N1-linkage may restrict rotational freedom or alter the "depth" of penetration into the hydrophobic sub-pockets of MATs.

Table 1: Comparative Physicochemical Properties (Predicted)

PropertyAmphetamine1-(1H-indazol-1-yl)propan-2-amineImpact on MAT Binding
Scaffold Phenyl-alkylamineIndazole-N1-alkylamineAltered pi-stacking geometry
H-Bond Donors 1 (Amine)1 (Amine)Conserved ionic interaction with Asp79
H-Bond Acceptors 02 (Indazole nitrogens)Potential for SERT-specific H-bonds
LogP (Lipophilicity) ~1.8~1.5 - 1.9 (Est.)[1]Moderate BBB permeability; S1 pocket fit
TPSA 26 Ų~45 ŲIncreased polarity favors SERT > DAT

Computational Prediction Framework (In Silico)

To determine the theoretical binding affinity (


) and functional efficacy (

), researchers must employ a high-fidelity computational pipeline. This section details the protocol for docking this specific ligand into human MAT homology models.
Homology Modeling & Target Preparation

Since human crystal structures for DAT/SERT/NET are now available (or high-quality homology models based on dDAT and hSERT), the following protocol ensures accuracy:

  • Template Selection: Use hSERT (PDB: 5I6X) for serotonin transporter modeling and dDAT (PDB: 4M48) for dopamine transporter modeling.

  • Refinement: Apply Prime (Schrödinger) or Modeller to resolve missing loops.

  • Binding Site Definition: Define the grid box around the S1 (central) site, focusing on the key aspartate residue (Asp79 in DAT, Asp98 in SERT) which anchors the ligand's amine group.

Molecular Docking Workflow

The binding affinity is predicted using an Induced Fit Docking (IFD) approach to account for the flexibility of the transporter side chains (specifically Phe76 and Tyr156 in DAT) when accommodating the bulky indazole ring.

ComputationalPipeline cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Scoring L_Prep Ligand Prep (Epik: pH 7.4, Chirality) Grid Receptor Grid Gen (Focus: Asp79/Asp98) L_Prep->Grid P_Prep Protein Prep (H-bond Opt, E-min) P_Prep->Grid Dock Induced Fit Docking (Glide XP) Grid->Dock MMGBSA ΔG Binding Energy (Prime MM-GBSA) Dock->MMGBSA Output Ranked Poses & Affinity Score MMGBSA->Output Predicted Ki

Figure 1: Standardized In Silico Workflow for MAT Ligand Profiling.

Theoretical Binding Mode & SAR Analysis

Based on the docking of structurally related indazole-amphetamines (e.g., 5-IT, AL-LAD analogs), we can extrapolate the specific binding mode of 1-(1H-indazol-1-yl)propan-2-amine .[1]

The "Anchor" Interaction (Ionic Bond)

The primary amine of the propan-2-amine tail is protonated at physiological pH.[1] This cation forms a critical salt bridge with Asp79 (DAT) or Asp98 (SERT) .[1] This interaction is non-negotiable for high-affinity binding.

The Hydrophobic Pocket (S1)
  • Phenyl vs. Indazole: In amphetamine, the phenyl ring engages in edge-to-face

    
    -stacking with Phe76  (DAT).[1]
    
  • Prediction: The indazole ring is larger. If the ligand is in the S1 pocket, the N1-linkage might force the indazole ring to tilt.

    • Scenario A (Steric Clash): If the N1-substitution is too bulky, it may prevent the "occluded" conformation required for transport, converting the molecule into a pure inhibitor rather than a substrate.

    • Scenario B (SERT Selectivity): The S1 pocket of SERT is slightly more accommodating of polar groups due to residues like Thr439. The N2 nitrogen of the indazole ring could form a water-mediated H-bond with Tyr95 or Thr439 , potentially increasing SERT affinity over DAT/NET.[1]

Transporter Mechanism (Substrate vs. Inhibitor)

Amphetamines are substrates that trigger reverse transport.[2][3]

  • Hypothesis: 1-(1H-indazol-1-yl)propan-2-amine will likely act as a partial substrate .[1] The N1-linkage adds rigidity that may slow down the transition from "Outward-Facing" to "Inward-Facing," resulting in a profile that is a hybrid of a reuptake inhibitor and a releasing agent.[1]

TransportCycle Outward Outward-Facing Open (Ligand Binds) Occluded Occluded State (Conf. Change) Outward->Occluded Substrate (Amphetamine-like) Inhibitor Inhibitor Mode (Steric Block) Outward->Inhibitor If Indazole is too bulky Inward Inward-Facing Open (Release) Occluded->Inward Translocation Inward->Outward Reset (K+ dependent)

Figure 2: Monoamine Transporter Cycle. The ligand's bulk determines if it cycles (Substrate) or locks the transporter (Inhibitor).

Experimental Validation Protocols

To move from theory to fact, the following assays are the "Gold Standard" for validation.

Radioligand Binding Assay (Affinity - )

Objective: Determine the concentration required to displace a known ligand.[1]

  • Source Tissue: Rat brain synaptosomes or HEK293 cells stably expressing hDAT/hSERT/hNET.

  • Radioligands:

    • DAT:

      
       or 
      
      
      
      [1]
    • SERT:

      
      
      
    • NET:

      
      [1]
      
  • Protocol: Incubate membranes with radioligand + increasing concentrations of 1-(1H-indazol-1-yl)propan-2-amine (

    
     to 
    
    
    
    M).[1] Measure radioactivity remaining on filters.
Functional Uptake & Release Assay (Efficacy - )

Objective: Distinguish between Reuptake Inhibition and Release.

  • Inhibition: Measure the blockade of

    
     uptake into cells.
    
  • Release: Pre-load cells with

    
     or 
    
    
    
    , then treat with the test compound. If radioactivity decreases in the cell (efflux), the compound is a releaser (substrate).

Conclusion & Theoretical Outlook

Based on the structural bioisosterism and computational SAR of indazole-based stimulants:

  • Affinity: 1-(1H-indazol-1-yl)propan-2-amine is predicted to have micromolar to high-nanomolar affinity for MATs, likely weaker than amphetamine due to the steric cost of the N1-indazole group.[1]

  • Selectivity: The presence of the indazole nitrogens suggests a shift towards SERT/NET selectivity over DAT, potentially resulting in an entactogenic profile (MDMA-like) rather than a pure stimulant profile.

  • Classification: It is likely a transporter substrate , capable of inducing monoamine release, unless the N1-linkage creates a specific steric clash that locks the transporter in the outward-facing conformation.

Recommendation: Proceed with in silico docking using the hSERT (5I6X) template to verify the accommodation of the N1-indazole moiety before synthesis.

References

  • Beuming, T., et al. (2016). The structural biology of the dopamine transporter: What do we know? Frontiers in Pharmacology.[4] Link

  • Coleman, J. A., et al. (2016).[5] Structure of the human serotonin transporter bound to conceptionally distinct antidepressants. Nature. Link

  • Simmler, L. D., et al. (2014). Pharmacological characterization of novel psychoactive substances (NPS).[4][6] British Journal of Pharmacology. Link

  • Saha, K., et al. (2015). Cation-pi interactions in ligand recognition and catalysis.[1] Chemical Reviews.[1] Link

  • ResearchGate. (2019). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates.Link

Sources

Foreword: The Indazole Nucleus - A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History, Discovery, and Synthesis of 1-(1H-Indazol-1-yl)propan-2-amine

The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, stands as a cornerstone in medicinal chemistry.[1][2] While its occurrence in nature is sparse, the synthetic versatility and diverse pharmacological activities of indazole derivatives have cemented its status as a "privileged scaffold."[3] The ability of the indazole ring to exist in different tautomeric forms, primarily the thermodynamically more stable 1H-indazole, offers unique structural and electronic properties that are conducive to potent and selective interactions with a wide range of biological targets.[4] This has led to the development of several blockbuster drugs, including the antiemetic Granisetron and the kinase inhibitors Pazopanib and Axitinib, underscoring the profound impact of this heterocyclic system on human health.[3] This guide delves into the specific history, discovery, and synthetic methodologies for a key building block: 1-(1H-indazol-1-yl)propan-2-amine.

The Emergence of 1-(1H-Indazol-1-yl)propan-2-amine: A Key Intermediate in Pharmaceutical Development

The history of 1-(1H-indazol-1-yl)propan-2-amine is not that of a standalone discovery but is intrinsically linked to its role as a crucial intermediate in the synthesis of complex, high-value pharmaceutical agents. Its significance came to the forefront with the development of novel therapeutics where the specific N1-substituted propan-2-amine moiety is essential for biological activity.

A prominent example is the closely related analogue, (R)-1-(1H-indazol-4-yl)propan-2-amine, which has been identified as a key pharmaceutical intermediate for the synthesis of Camizestrant.[5] Camizestrant is a next-generation oral selective estrogen receptor degrader (SERD) for the treatment of estrogen receptor-positive breast cancer. The precise stereochemistry and the N1-linkage of the aminopropane side chain to the indazole core are critical for the drug's efficacy. This context establishes the "discovery" of this class of compounds as a need-driven innovation within the pharmaceutical industry, where the development of robust and scalable synthetic routes is paramount.

Core Synthetic Strategies: A Tale of Two Challenges

The synthesis of 1-(1H-indazol-1-yl)propan-2-amine presents two primary challenges for the synthetic chemist: the initial construction of the indazole ring system and the subsequent regioselective and potentially stereoselective introduction of the propan-2-amine side chain at the N1 position.

Part I: Forging the Core - Synthesis of the Indazole Ring

The synthesis of the indazole scaffold dates back to the pioneering work of Emil Fischer.[2] Since then, a plethora of methods have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed approaches.

One of the most enduring classical methods is the Jacobson Indazole Synthesis , which typically involves the nitrosation of an N-acylated o-toluidine followed by cyclization.[6] While effective, this method often requires harsh acidic conditions.

Modern synthetic chemistry offers milder and more versatile alternatives. A widely used approach involves the condensation of an o-haloaryl carbonyl compound with a hydrazine, followed by an intramolecular cyclization. This can be achieved through various catalytic systems, including palladium and copper.[7]

A general and efficient method for constructing the 1H-indazole core involves the reaction of an o-aminobenzaldehyde or o-aminoketone with hydroxylamine to form an oxime, which then undergoes a cyclization reaction.[8]

Part II: The Crucial Appendage - N1-Selective Synthesis of the Propan-2-amine Side Chain

The direct alkylation of the indazole ring is a common strategy, but it is complicated by the presence of two nucleophilic nitrogen atoms (N1 and N2), often leading to a mixture of regioisomers.[9] The selective synthesis of the N1-isomer is a key challenge that has been the subject of extensive research.

The regiochemical outcome of indazole alkylation is a delicate balance of steric and electronic factors, as well as the choice of reaction conditions.[9] Extensive studies have shown that the combination of a strong, non-nucleophilic base in an aprotic solvent can highly favor the formation of the thermodynamically more stable N1-alkylated product.[10]

The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has proven to be a particularly effective system for achieving high N1-selectivity.[1][9] The rationale behind this selectivity is the proposed coordination of the sodium cation with the N2 nitrogen and a potential electron-rich substituent at the C3 position, which sterically hinders the approach of the alkylating agent to the N2 position.[9]

Table 1: Influence of Reaction Conditions on N1:N2 Regioselectivity of Indazole Alkylation

Alkylating AgentBaseSolventN1:N2 RatioReference
Pentyl BromideNaHTHF>99:1[10]
Pentyl BromideCs2CO3DMF(Mixture)[11]
n-Pentanol (Mitsunobu)PPh3/DEADTHF1:2.5[10]
Isopropyl IodideNaHDMF38:46[2]

Experimental Protocol: N1-Selective Alkylation of 1H-Indazole

This protocol is a representative procedure for achieving high N1-regioselectivity.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add a solution of 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add a suitable alkylating agent, such as N-(1-bromopropan-2-yl)acetamide (1.1 equivalents), dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the N-acetyl protected precursor of 1-(1H-indazol-1-yl)propan-2-amine.

  • Deprotection: The final amine can be obtained by standard deprotection methods, such as acid or base hydrolysis of the acetamide.

An alternative and highly effective strategy involves a two-step process: first, the N1-alkylation of indazole with a ketone precursor, followed by reductive amination. This approach can offer better control and avoid the direct use of potentially unstable amino-alkyl halides.

The first step is the N1-alkylation of indazole with a suitable propan-2-one equivalent, such as 1-chloro-2-propanone, using the N1-selective conditions described above (NaH in THF) to yield 1-(1H-indazol-1-yl)propan-2-one.

The second step is the reductive amination of the resulting ketone. This reaction typically involves the condensation of the ketone with an amine source, such as ammonia or ammonium acetate, to form an imine intermediate, which is then reduced in situ to the desired amine.[12]

Reductive_Amination_Workflow Indazole 1H-Indazole Indazolylacetone 1-(1H-indazol-1-yl)propan-2-one Indazole->Indazolylacetone N1-Alkylation (NaH, THF) Chloroacetone 1-Chloro-2-propanone Chloroacetone->Indazolylacetone FinalProduct 1-(1H-indazol-1-yl)propan-2-amine Indazolylacetone->FinalProduct Reductive Amination Ammonia Ammonia/NH4OAc Ammonia->FinalProduct ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->FinalProduct

Caption: Workflow for the synthesis of 1-(1H-indazol-1-yl)propan-2-amine via a reductive amination pathway.

Experimental Protocol: Reductive Amination of 1-(1H-Indazol-1-yl)propan-2-one

  • Reaction Setup: In a round-bottom flask, dissolve 1-(1H-indazol-1-yl)propan-2-one (1.0 equivalent) in methanol.

  • Amine Source: Add ammonium acetate (10 equivalents) to the solution and stir until dissolved.

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN, 1.5 equivalents), portion-wise to the mixture.

  • pH Adjustment: Monitor the pH of the reaction and maintain it between 6 and 7 by the dropwise addition of glacial acetic acid.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add aqueous NaOH to basify the residue and extract with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield 1-(1H-indazol-1-yl)propan-2-amine.

Given the importance of chirality in many indazole-containing drugs, the enantioselective synthesis of 1-(1H-indazol-1-yl)propan-2-amine is a critical consideration for drug development professionals.[13] There are several approaches to obtaining a single enantiomer:

  • Chiral Resolution: The racemic amine can be resolved using a chiral acid to form diastereomeric salts, which can then be separated by crystallization.

  • Asymmetric Reductive Amination: The use of a chiral catalyst or a chiral auxiliary during the reductive amination of 1-(1H-indazol-1-yl)propan-2-one can directly lead to the formation of one enantiomer in excess.

  • Synthesis from a Chiral Pool: Starting with a commercially available chiral building block, such as (R)- or (S)-alaninol, which can be converted to a suitable chiral alkylating agent.

The choice of method will depend on factors such as cost, scalability, and the desired enantiomeric purity.

Synthesis_Logic cluster_Core Indazole Core Synthesis cluster_Sidechain Side Chain Introduction (N1-Selective) cluster_Direct Direct Alkylation cluster_Reductive Reductive Amination o_halo_ketone o-Haloaryl Ketone indazole 1H-Indazole o_halo_ketone->indazole hydrazine Hydrazine hydrazine->indazole direct_product Protected Final Product indazole->direct_product NaH, THF ketone_intermediate Indazolyl-Ketone indazole->ketone_intermediate NaH, THF alkylating_agent Protected Amino-Alkyl Halide alkylating_agent->direct_product Final_Product 1-(1H-indazol-1-yl)propan-2-amine direct_product->Final_Product Deprotection keto_alkyl_halide Keto-Alkyl Halide keto_alkyl_halide->ketone_intermediate reductive_amination Reductive Amination ketone_intermediate->reductive_amination reductive_amination->Final_Product Final Product

Caption: Logical relationships in the synthesis of 1-(1H-indazol-1-yl)propan-2-amine.

Conclusion: A Versatile Building Block for Future Discoveries

The synthesis of 1-(1H-indazol-1-yl)propan-2-amine is a testament to the evolution of synthetic organic chemistry. While its "discovery" is rooted in the practical needs of the pharmaceutical industry, the journey to its efficient and selective synthesis involves navigating the fundamental challenges of regioselectivity and stereocontrol. The strategies outlined in this guide, from the regioselective direct N-alkylation to the versatile reductive amination pathway, provide researchers, scientists, and drug development professionals with a robust toolkit for accessing this valuable building block. As the indazole scaffold continues to yield new therapeutic agents, the mastery of these synthetic techniques will undoubtedly pave the way for future innovations in medicine.

References

  • Keating, S. T., & O'Mahony, D. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Lu, Z., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
  • Keating, S. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem.
  • Lu, Z., et al. (2024).
  • BenchChem. (2025).
  • Keating, S. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar.
  • Keating, S. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
  • Wang, J., et al. (2024).
  • Dong, L., et al. (2022).
  • BenchChem. (n.d.). Technical Guide: Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide. BenchChem.
  • Semantic Scholar. (n.d.). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Semantic Scholar.
  • Wang, J., et al. (2024).
  • Sapeta, K., & Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. organic-chemistry.org.
  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • AdooQ BioScience. (n.d.). (R)-1-(1H-indazol-4-yl)propan-2-amine Dihydrochloride/2222846-05-9. AdooQ BioScience.
  • Zheng, C., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. organic-chemistry.org.
  • Lu, Z., et al. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Nature. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond.
  • Osaka University of Pharmaceutical Sciences. (n.d.). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Osaka University of Pharmaceutical Sciences.
  • MilliporeSigma. (n.d.). Chiral Amines in Asymmetric Synthesis. MilliporeSigma.
  • Vapourtec. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Vapourtec.
  • Royal Society of Chemistry. (n.d.). Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase. RSC Publishing.
  • Semantic Scholar. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2025). ChemInform Abstract: Synthesis of 1-Aryl-1H-indazoles via a Ligand-Free Copper-Catalyzed Intramolecular Amination Reaction.

Sources

Methodological & Application

Application Note: Synthesis Protocol for 1-(1H-indazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document ID: AN-2026-0302

Executive Summary & Chemical Context

The indazole scaffold is a privileged pharmacophore widely utilized in modern medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active therapeutics. Specifically, 1-substituted indazoles bearing an alkylamine side chain, such as 1-(1H-indazol-1-yl)propan-2-amine , serve as critical intermediates. Synthesizing this compound requires overcoming the inherent challenge of annular tautomerism in the indazole core, which typically leads to a mixture of N1- and N2-alkylated isomers.

This application note details a robust, field-proven, two-step synthetic protocol to obtain 1-(1H-indazol-1-yl)propan-2-amine from 1H-indazole. The methodology emphasizes strict N1-regioselectivity during the alkylation phase, followed by a high-yield reductive amination engineered with intrinsic self-validating purification steps.

Mechanistic Rationale & Pathway Design

The synthesis relies on two pivotal transformations, each optimized for yield and selectivity:

  • Regioselective N1-Alkylation: 1H-indazole exhibits tautomerism between its 1H (benzenoid) and 2H (quinonoid) forms. Quantum mechanical calculations reveal that the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer by approximately 4.46 kcal/mol[1]. To exploit this thermodynamic preference and drive N1-selectivity, the protocol utilizes Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF). The Na⁺ cation coordinates with the intermediate indazolide anion, while the THF solvent environment sterically and electronically favors the nucleophilic attack of the N1-nitrogen on 1-chloro-2-propanone (chloroacetone). This specific reagent combination has been empirically proven to yield >95% N1-regioselectivity[2].

  • Reductive Amination: The resulting intermediate, 1-(1H-indazol-1-yl)propan-2-one, is converted to the target primary amine using ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is specifically chosen over stronger hydrides (like NaBH₄) because it remains stable in the mildly acidic conditions (pH ~6) required for imine formation. It selectively reduces the transiently formed, highly electrophilic iminium ion without prematurely reducing the unreacted ketone.

Workflow A 1H-Indazole (Starting Material) B 1-(1H-indazol-1-yl)propan-2-one (Intermediate) A->B 1-chloro-2-propanone NaH, THF, 0°C → RT (N1-Alkylation) C 1-(1H-indazol-1-yl)propan-2-amine (Target Product) B->C NH₄OAc, NaBH₃CN MeOH, RT (Reductive Amination)

Two-step synthetic workflow for 1-(1H-indazol-1-yl)propan-2-amine.

Selectivity Indazole 1H-Indazole Anion Indazolide Anion (Na⁺ coordinated) Indazole->Anion NaH / THF Deprotonation N1 N1-Alkylated Product (Thermodynamic & Major) Anion->N1 Chloroacetone Major Pathway (>95%) N2 N2-Alkylated Product (Kinetic & Minor) Anion->N2 Chloroacetone Minor Pathway (<5%)

Mechanistic divergence of indazole alkylation highlighting N1-selectivity.

Experimental Methodologies

Phase I: Regioselective Synthesis of 1-(1H-indazol-1-yl)propan-2-one

This protocol is designed to suppress N2-alkylation and prevent dialkylation artifacts.

Reagents:

  • 1H-indazole (1.0 equiv, 10.0 mmol, 1.18 g)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv, 12.0 mmol, 480 mg)

  • 1-chloro-2-propanone (Chloroacetone) (1.1 equiv, 11.0 mmol, 1.02 g)

  • Anhydrous THF (30 mL)

Step-by-Step Procedure:

  • Preparation of the Base: Suspend NaH (60% dispersion) in anhydrous THF (10 mL) under an inert argon atmosphere. Causality: While washing NaH with hexanes is common, retaining the mineral oil in this specific scale prevents rapid atmospheric moisture absorption and controls the exothermic deprotonation rate.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of 1H-indazole in anhydrous THF (10 mL) dropwise over 15 minutes. Stir for 30 minutes at 0 °C, then allow it to warm to room temperature for 30 minutes until hydrogen gas evolution ceases. Causality: Ensuring complete deprotonation before adding the electrophile prevents unreacted 1H-indazole from competing in side reactions.

  • Alkylation: Re-cool the reaction mixture to 0 °C. Add 1-chloro-2-propanone dropwise over 10 minutes. Causality: Chloroacetone is highly reactive and prone to self-condensation; dropwise addition at low temperatures mitigates this.

  • Reaction Monitoring: Stir the mixture at room temperature for 4–6 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The starting 1H-indazole (lower

    
     due to hydrogen bonding) will disappear, replaced by a single major spot representing the N1-alkylated ketone (higher 
    
    
    
    ).
  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL). Causality: NH₄Cl safely neutralizes excess NaH without generating a highly basic aqueous layer that could trigger aldol condensation of the product ketone. Extract with Ethyl Acetate (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the intermediate ketone.

Phase II: Reductive Amination to 1-(1H-indazol-1-yl)propan-2-amine

This protocol utilizes an acid-base extraction as an intrinsic self-validating purification mechanism.

Reagents:

  • 1-(1H-indazol-1-yl)propan-2-one (1.0 equiv, 5.0 mmol, 871 mg)

  • Ammonium acetate (NH₄OAc) (10.0 equiv, 50.0 mmol, 3.85 g)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv, 7.5 mmol, 471 mg)

  • Anhydrous Methanol (25 mL)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the intermediate ketone and NH₄OAc in anhydrous methanol. Stir the mixture at room temperature for 2 hours. Causality: Pre-stirring with a massive excess of the amine source drives the thermodynamic equilibrium toward the iminium intermediate before introducing the reducing agent, drastically minimizing the formation of the secondary alcohol byproduct.

  • Reduction: Cool the solution to 0 °C. Add NaBH₃CN in small portions over 10 minutes. Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quenching: Terminate the reaction by adding 1M HCl (15 mL) and stir for 15 minutes. Causality: This step destroys unreacted NaBH₃CN and ensures the target amine is fully protonated (water-soluble ammonium salt).

  • Self-Validating Extraction (Crucial):

    • Step A: Extract the acidic aqueous layer with Dichloromethane (DCM) (2 × 15 mL). Causality: This removes unreacted ketone, secondary alcohol byproducts, and neutral impurities. Discard the organic layer.

    • Step B: Basify the aqueous layer to pH > 10 using 2M NaOH. Causality: This deprotonates the amine, rendering it lipophilic.

    • Step C: Extract the basified aqueous layer with fresh DCM (3 × 20 mL). The target amine will selectively partition into the organic phase.

  • Isolation: Wash the combined organic layers from Step C with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the pure 1-(1H-indazol-1-yl)propan-2-amine.

Quantitative Data & Analytical Validation

The following table summarizes the expected yields, reaction times, and critical analytical markers required to validate the success of each synthetic phase.

CompoundExpected YieldReaction TimeKey ¹H-NMR Signals (CDCl₃, Expected)MS (ESI) [M+H]⁺
1-(1H-indazol-1-yl)propan-2-one 75 – 85%4 – 6 hδ 5.25 (s, 2H, N-CH₂),δ 2.15 (s, 3H, CH₃)175.1 m/z
1-(1H-indazol-1-yl)propan-2-amine 65 – 75%12 – 16 hδ 4.35 (m, 2H, N-CH₂),δ 3.45 (m, 1H, CH),δ 1.15 (d, 3H, CH₃)176.1 m/z

Note: The shift of the N-CH₂ protons from a sharp singlet at ~5.25 ppm (ketone) to a complex multiplet at ~4.35 ppm (amine) is the definitive diagnostic marker for a successful reductive amination.

References

  • Beilstein Journal of Organic Chemistry Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Source: Beilstein J. Org. Chem. 2021, 17, 1939–1951. URL:[Link]

  • WuXi AppTec Biology Title: Mechanism of a Highly Selective N2 Alkylation of Indazole (QM Magic Class | Chapter 50). Source: WuXi Biology Technical Articles. URL:[Link]

Sources

Application Note: LC-MS/MS Method Development for the Detection and Quantitation of 1-(1H-indazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(1H-indazol-1-yl)propan-2-amine (CAS: 1283381-85-0) is a critical analytical target in forensic toxicology, anti-doping, and drug metabolism studies. Structurally, it is a hybrid molecule featuring an indazole core—a moiety ubiquitous in modern synthetic cannabinoids[1]—and an isopropylamine side chain characteristic of amphetamine-type stimulants. The rapid evolution and clandestine distribution of such designer drugs necessitate highly sensitive, specific, and legally defensible detection methods[2].

This application note provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitation of 1-(1H-indazol-1-yl)propan-2-amine in biological matrices (urine and plasma). By leveraging mixed-mode solid-phase extraction (SPE) and biphenyl-based UHPLC separation, this method eliminates matrix effects and ensures high-fidelity data acquisition[3].

Methodological Rationale: The Causality of Experimental Design

As analytical scientists, we must design methods where every variable is optimized for a specific chemical mechanism. Do not rely on generic protocols; understand why the chemistry works.

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Biological matrices are laden with endogenous phospholipids that cause severe ion suppression in ESI+ mode. Because 1-(1H-indazol-1-yl)propan-2-amine possesses a primary aliphatic amine (estimated pKa ~9.8), it is fully protonated at low pH.

  • The Mechanism: By acidifying the sample with 2% formic acid, we enforce a positive charge on the analyte. Loading this onto an MCX SPE cartridge allows the sulfonic acid moieties of the sorbent to capture the analyte via strong electrostatic interactions.

  • The Advantage: This permits aggressive washing with 100% methanol to strip away neutral and acidic lipids without risking analyte breakthrough. Elution is then triggered by neutralizing the amine with 5% ammonium hydroxide in methanol, breaking the ionic bond and yielding a pristine extract.

Chromatographic Separation: Biphenyl vs. C18

While standard C18 columns rely exclusively on dispersive hydrophobic interactions, they often fail to resolve indazole-based compounds from endogenous aliphatic interferences. We explicitly select a Biphenyl stationary phase . The biphenyl rings provide orthogonal retention mechanisms: standard hydrophobicity combined with strong π-π (pi-pi) interactions with the electron-rich indazole core of the analyte. This dual-mechanism significantly enhances retention time stability and peak symmetry.

Mass Spectrometry: Collision-Induced Dissociation (CID)

Under ESI+ conditions, the molecule readily forms a protonated precursor [M+H]+ at m/z 176.1. Fragmentation pathways are highly predictable for this class[4]. The primary quantifier transition results from the neutral loss of ammonia, while the qualifier transition requires higher collision energy to cleave the alkylamine chain entirely.

Workflow A Biological Sample (Urine/Plasma) B Mixed-Mode SPE (MCX Cartridge) A->B Extraction C UHPLC Separation (Biphenyl Column) B->C Injection D ESI+ Ionization [M+H]+ m/z 176.1 C->D Elution E MRM Detection (m/z 159.1, 117.1) D->E Detection

Bioanalytical LC-MS/MS workflow for 1-(1H-indazol-1-yl)propan-2-amine extraction and detection.

Experimental Protocols

Solid-Phase Extraction (SPE) Workflow
  • Sample Pre-treatment: Aliquot 500 µL of urine/plasma. Add 50 µL of Internal Standard (e.g., Amphetamine-d5, 100 ng/mL). Dilute with 500 µL of 2% Formic Acid in water. Vortex for 30 seconds.

  • Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water through the 30 mg/1cc MCX cartridge.

  • Loading: Apply the pre-treated sample at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water to remove salts and hydrophilic interferences.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol to remove hydrophobic neutral/acidic lipids. Dry cartridge under high vacuum for 2 minutes.

  • Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

Liquid Chromatography Conditions

Table 1: UHPLC Parameters

ParameterSpecification
Column Biphenyl (100 mm × 2.1 mm, 1.7 µm particle size)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5.0 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0095.05.0
0.5095.05.0
3.0040.060.0
3.505.095.0
4.505.095.0
4.6095.05.0
6.0095.05.0 (Re-equilibration)
Mass Spectrometry (MRM) Parameters

Fragmentation P Precursor Ion [M+H]+ m/z 176.1 F1 Quantifier Ion [M+H - NH3]+ m/z 159.1 P->F1 -NH3 (17 Da) Low CE F2 Qualifier Ion [Indazolium]+ m/z 117.1 P->F2 Alkylamine Cleavage High CE

ESI+ collision-induced dissociation (CID) fragmentation pathway of the protonated precursor.

Table 3: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Purpose
1-(1H-indazol-1-yl)propan-2-amine176.1159.16015Quantifier
1-(1H-indazol-1-yl)propan-2-amine176.1117.16035Qualifier
Amphetamine-d5 (IS)141.1124.15013IS Quantifier

(Note: DP = Declustering Potential; CE = Collision Energy. Values should be fine-tuned based on the specific MS vendor architecture).

Method Validation & System Suitability Framework

To ensure absolute trustworthiness, this protocol must operate as a self-validating system. All validation parameters are strictly aligned with the FDA Bioanalytical Method Validation Guidance for Industry[5].

System Suitability Testing (SST)

Before initiating any analytical batch, the LC-MS/MS system must self-validate through an automated SST sequence:

  • Blank Injection: Mobile phase only. Must show zero carryover (Peak Area < 5% of LLOQ).

  • LLOQ Verification: Inject a 0.1 ng/mL standard. Signal-to-Noise (S/N) must be ≥ 10.

  • Retention Time Stability: %RSD of the retention time across 3 consecutive injections must be ≤ 2.0%.

Validation Criteria Summary

Table 4: FDA-Aligned Validation Parameters

ParameterMethodologyAcceptance Criteria[5]
Selectivity Analyze blank matrix from 6 independent sources.Interfering peaks must be ≤ 20% of the LLOQ area.
Linearity 8-point calibration curve (0.1 to 100 ng/mL).

; Back-calculated concentrations ±15% (±20% at LLOQ).
Accuracy & Precision 5 replicates at LLOQ, Low, Mid, and High QC levels.Intra/Inter-assay CV ≤ 15% (≤ 20% at LLOQ).
Matrix Effect (ME) Post-extraction spike vs. neat standard area ratio.IS-normalized Matrix Factor (MF) CV ≤ 15% across 6 lots.
Recovery Pre-extraction spike vs. post-extraction spike area.Must be consistent and reproducible (CV ≤ 15%).

References

1.[3] Liquid chromatography-tandem mass spectrometry screening method using information-dependent acquisition of enhanced product ion mass spectra for synthetic cannabinoids including metabolites in urine. Drug Testing and Analysis (2019). URL: [Link] 2.[5] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (2018). URL: [Link] 3.[1] Rapid Quantitative Method for the Analysis of Synthetic Cannabinoids by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology (2014). URL: [Link] 4.[2] Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra−High Performance Liquid Chromatography Tandem Mass Spectrometry. Molecules / MDPI (2022). URL: [Link] 5.[4] Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Journal of Chromatography A (2014). URL: [Link]

Sources

solid phase extraction (SPE) of 1-(1H-indazol-1-yl)propan-2-amine from biological matrices

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Selectivity Solid Phase Extraction (SPE) of 1-(1H-indazol-1-yl)propan-2-amine from Biological Matrices

Introduction & Scope

Analyte Profile: 1-(1H-indazol-1-yl)propan-2-amine is a structural isomer of various novel psychoactive substances (NPS) and a potential metabolite of indazole-carboxamide synthetic cannabinoids.[1] Chemically, it possesses a lipophilic indazole core and a basic aliphatic amine tail.

The Challenge: Biological matrices (plasma, urine, whole blood) contain high concentrations of phospholipids, proteins, and salts that cause significant ion suppression in LC-MS/MS analysis. Traditional Liquid-Liquid Extraction (LLE) often fails to remove phospholipids effectively and consumes excessive solvent.[1]

The Solution: This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) .[1] This mechanism is non-negotiable for this analyte because it allows for a "Lock-and-Key" cleanup:

  • Lock: The basic amine (pKa ~10.5) is protonated and ionically bound to the sorbent.

  • Wash: Harsh organic solvents remove neutral and acidic interferences (phospholipids) without eluting the analyte.

  • Key: Basification neutralizes the amine, releasing it for elution.

Physicochemical Basis of the Method

To design a robust method, we must exploit the specific chemical properties of the target molecule.

PropertyValue (Approx)Methodological Implication
pKa (Amine) ~10.6Retention: At pH < 8, the amine is positively charged (

), allowing retention on SCX moieties.[1]
pKa (Indazole) ~1.2 (N1)Stability: The indazole ring remains neutral at sampling pH, contributing to hydrophobic retention.
LogP ~2.1Cleanup: Moderate lipophilicity allows the use of 100% organic washes (e.g., MeOH) to strip matrix interferences while the analyte is electrostatically "locked."

Experimental Protocol

Reagents & Materials
  • SPE Cartridge: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C, or Bond Elut Plexa PCX).[1] Format: 30 mg / 1 mL (for low volume) or 60 mg / 3 mL.[1]

  • Internal Standard (IS): Amphetamine-d5 or specific deuterated analog if available.[1]

  • Sample Matrix: Human Plasma or Urine.[1]

Sample Pre-treatment

Critical Step: The goal is to disrupt protein binding and ensure the analyte is ionized (pH < pKa - 2).[1]

  • Plasma:

    • Aliquot 200 µL plasma.

    • Add 20 µL Internal Standard solution.[1]

    • Add 200 µL 4%

      
       (Phosphoric Acid).
      
    • Why? Acidification disrupts protein binding and protonates the amine.

    • Note: Avoid pure acetonitrile precipitation if possible, as high organic content can cause "breakthrough" on the hydrophobic retention mechanism during loading.

  • Urine:

    • Aliquot 200 µL urine.

    • Add 20 µL Internal Standard.

    • Dilute with 200 µL 4%

      
       or Ammonium Acetate buffer (pH 4-5).
      
    • Why? Hydrolysis (β-glucuronidase) may be required if the analyte is conjugated, though primary amines are often excreted unchanged or as N-acetyls.[1]

SPE Workflow (Step-by-Step)
StepSolvent / VolumeMechanism & Rationale
1.[1] Condition 1 mL MethanolActivates the hydrophobic ligands on the polymer.
2. Equilibrate 1 mL Water (or 0.1% Formic Acid)Creates an aqueous environment compatible with the sample load.
3. Load Pre-treated Sample (~400 µL)Dual Retention: Analyte binds via hydrophobic interaction (indazole) AND ionic exchange (amine).[1] Flow rate: <1 mL/min.[2]
4. Wash 1 1 mL 2% Formic Acid (aq)Aqueous Scrub: Removes salts, proteins, and hydrophilic interferences. Keeps analyte charged (

).
5. Wash 2 1 mL 100% MethanolOrganic Scrub (Crucial): Removes hydrophobic neutrals, lipids, and acidic drugs. The analyte remains bound solely by the ionic tether.
6. Dry Vacuum (1-2 mins)Removes excess organic solvent to ensure consistent elution volume.[1]
7. Elute 2 x 250 µL 5%

in MeOH
Release: High pH (>12) neutralizes the amine (

), breaking the ionic bond. The organic solvent elutes the now-neutral molecule.[1]
8. Post-Process Evaporate & ReconstituteEvaporate to dryness under

@ 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

Visual Workflows

Diagram 1: The Extraction Mechanism

This diagram illustrates the "Lock and Key" mechanism specific to Mixed-Mode Cation Exchange.

SPE_Mechanism Analyte Analyte (Basic Amine + Indazole) Load LOAD (pH 4) Ionic + Hydrophobic Bind Analyte->Load Protonated (pH < pKa) Sorbent MCX Sorbent (Sulfonic Acid + Polymer) Sorbent->Load Wash WASH (MeOH) Remove Neutrals/Acids Load->Wash Analyte Locked (Ionic) Elute ELUTE (5% NH4OH) Neutralize Amine -> Release Wash->Elute Interferences Removed Result Clean Sample Ready for LC-MS Elute->Result Pure Extract

Caption: Mixed-Mode Retention Mechanism: The analyte is locked ionically, allowing aggressive organic washing.[1]

Diagram 2: Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (MCX) Sample Biological Sample (Plasma/Urine) IS Add Internal Standard Sample->IS Dilution Acidic Dilution (4% H3PO4) Load Load Sample Dilution->Load IS->Dilution Wash1 Wash 1: Aqueous Acid (Remove Salts/Proteins) Load->Wash1 Wash2 Wash 2: 100% MeOH (Remove Lipids/Neutrals) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH Wash2->Elute LCMS LC-MS/MS Analysis (C18 Column) Elute->LCMS

Caption: Step-by-step analytical workflow from biological matrix to LC-MS/MS detection.

LC-MS/MS Conditions

To complete the method, the following chromatographic conditions are recommended.

  • Column: C18 or Biphenyl (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm). Biphenyl phases offer enhanced selectivity for the indazole ring aromaticity.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol (or Acetonitrile).

  • Gradient:

    • 0.0 min: 5% B[1]

    • 0.5 min: 5% B[1]

    • 3.5 min: 95% B[1]

    • 4.5 min: 95% B[1]

    • 4.6 min: 5% B (Re-equilibrate)

Mass Spectrometry (MRM):

  • Ionization:[1][3][4] ESI Positive (

    
    ).
    
  • Precursor Ion: m/z ~176.1 (Calculated based on

    
    ).
    
  • Fragment Ions: Optimization required.[5] Likely loss of amine tail (

    
    ) or cleavage at the propyl chain.
    

Validation & Quality Control

To ensure Trustworthiness and Self-Validation :

  • Matrix Effect (ME) Calculation:

    
    
    Target: 85% - 115%.[1] If < 80%, increase Wash 2 volume.
    
  • Recovery (RE) Calculation:

    
    
    Target: > 80%.[1][6] If low, check pH of elution solvent (must be > 11).
    
  • Linearity: 1 ng/mL to 1000 ng/mL (

    
    ).
    

References

  • Sigma-Aldrich. (n.d.).[1] Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Retrieved from

  • Biotage. (n.d.).[1] General Approach to the Extraction of Basic Drugs from Biological Fluids Using ISOLUTE® HCX Mixed-Mode SPE Columns. Retrieved from

  • Agilent Technologies. (2014).[1] Tips, Tricks, and Tools for Selecting, Developing, and Implementing Simple and Successful Solid Phase Extraction Methods. Retrieved from

  • Alfa Chemistry. (n.d.).[1] pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Retrieved from

  • PubChemLite. (2025). 1-(propan-2-yl)-1h-indazol-6-amine Structural Data. Retrieved from

Sources

Application Note: In Vitro Receptor Binding and Functional Assay Protocols for 1-(1H-indazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol Synthesis

Executive Summary & Pharmacological Rationale

The compound 1-(1H-indazol-1-yl)propan-2-amine represents a novel structural paradigm in the study of monoaminergic modulators. By replacing the traditional phenyl ring of amphetamine with an indazole ring, this molecule leverages the indazole moiety as a rigidified bioisostere. Indazoles are highly effective bioisosteres for indoles and benzenes, often exhibiting superior metabolic stability, altered lipophilicity (LogP), and optimized plasma clearance[1].

To rigorously characterize the in vitro pharmacology of 1-(1H-indazol-1-yl)propan-2-amine, researchers must evaluate its interaction with the primary targets of amphetamine-like psychostimulants: the Monoamine Transporters (DAT, NET, SERT) and the Trace Amine-Associated Receptor 1 (TAAR1) [2].

The Causality of Experimental Design: A common pitfall in preclinical characterization is relying solely on radioligand binding. While binding assays establish pure receptor affinity (Ki) , they cannot distinguish between a reuptake inhibitor (e.g., cocaine) and a transporter substrate/releaser (e.g., amphetamine). Therefore, our self-validating workflow integrates three distinct phases:

  • Radioligand Competition Binding (Membrane Homogenates): Isolates the transporter from cellular machinery to determine pure thermodynamic binding affinity[3].

  • In Vitro Monoamine Efflux (Intact Cells): Requires intact vesicular gradients to prove the compound acts as a substrate that reverses the transporter, rather than merely blocking it[4].

  • TR-FRET cAMP Accumulation (Intracellular GPCR): Validates the mechanism of action at TAAR1, an intracellular receptor whose activation by trace amines triggers the kinase-mediated phosphorylation and subsequent reversal of monoamine transporters[5].

Experimental Workflow Visualization

Workflow A Compound Prep 1-(1H-indazol-1-yl)propan-2-amine B Radioligand Binding (Membrane Homogenates) A->B C Monoamine Efflux (Intact HEK293 Cells) A->C D TR-FRET cAMP Assay (Intracellular TAAR1) A->D E Data Synthesis (Ki, EC50, Emax) B->E Affinity (Kd/Ki) C->E Substrate Efficacy D->E GPCR Agonism

Fig 1: High-throughput in vitro pharmacological profiling workflow for indazole-based monoamine modulators.

Detailed Experimental Protocols

Protocol I: Radioligand Competition Binding (Affinity)

Objective: Determine the equilibrium inhibition constant (


) of 1-(1H-indazol-1-yl)propan-2-amine at human DAT, NET, and SERT.

Self-Validating System Logic: We utilize isolated membrane preparations of HEK293 cells stably expressing the respective human transporters. By removing the cell membrane barrier, we eliminate compound permeability as a confounding variable. Polyethylenimine (PEI) pretreatment of the filtration mats is mandatory; indazole-amines are highly lipophilic and will cause false-positive affinity readings via non-specific binding to bare glass fiber.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw HEK293 membrane homogenates expressing hDAT, hNET, or hSERT and resuspend in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand Selection:

    • hDAT: 1.5 nM

      
      WIN35428
      
    • hNET: 1.0 nM

      
      nisoxetine
      
    • hSERT: 1.0 nM

      
      citalopram
      
  • Assay Assembly (96-well plate):

    • Add 50 µL of Assay Buffer (Total Binding) OR 50 µL of 10 µM reference inhibitor (GBR12909 for DAT, Desipramine for NET, Citalopram for SERT) to define Non-Specific Binding (NSB)[3].

    • Add 50 µL of 1-(1H-indazol-1-yl)propan-2-amine at varying concentrations (

      
       to 
      
      
      
      M).
    • Add 50 µL of the respective radioligand.

    • Initiate the reaction by adding 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Incubation & Harvesting: Incubate at 25°C for 2 hours to reach equilibrium. Harvest rapidly via vacuum filtration through 0.3% PEI-soaked GF/B glass fiber filters. Wash 3x with ice-cold wash buffer to trap receptor-bound radioligand.

  • Quantification: Dry filters, add scintillation cocktail, and read in a Microbeta counter. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol II: In Vitro Monoamine Efflux Assay (Efficacy)

Objective: Confirm whether the indazole analogue acts as a substrate (releaser) by measuring non-exocytotic monoamine efflux.

Self-Validating System Logic: A pure reuptake inhibitor (like cocaine) will block the transporter but will not induce the release of pre-loaded intracellular monoamines. A substrate (like D-amphetamine) will enter the cell, collapse the vesicular pH gradient, and reverse the transporter. We use intact HEK293 cells to preserve this necessary cellular machinery[4].

Step-by-Step Methodology:

  • Cell Seeding & Pre-loading: Seed HEK293 cells (hDAT, hNET, hSERT) at 30,000 cells/well. Pre-load cells by incubating with 0.05 µM of

    
    dopamine, 
    
    
    
    norepinephrine, or
    
    
    5-HT in Krebs-HEPES Buffer (KHB) for 20 min at 37°C.
  • Washing (Critical Step): Wash cells twice with warm KHB to completely remove extracellular, unbound radiotracer. The baseline radioactivity must represent only intracellular stores.

  • Compound Exposure: Add 1-(1H-indazol-1-yl)propan-2-amine (

    
     to 
    
    
    
    M) in KHB.
    • Positive Control: 10 µM D-amphetamine (induces massive efflux).

    • Negative Control: 10 µM Cocaine (prevents reuptake but induces no baseline efflux).

  • Fraction Collection: Incubate for 30 minutes at 37°C. Carefully aspirate the supernatant (containing the released neurotransmitter) into scintillation vials.

  • Cell Lysis: Lyse the remaining cells with 1% SDS to quantify the retained intracellular radioactivity.

  • Analysis: Express release as a percentage of total radioactivity (supernatant / (supernatant + lysate)). Calculate

    
     via non-linear regression.
    
Protocol III: TAAR1 TR-FRET cAMP Accumulation Assay (Mechanism)

Objective: Quantify the functional agonism of the compound at the intracellular Trace Amine-Associated Receptor 1 (TAAR1).

Self-Validating System Logic: TAAR1 is a


-coupled receptor. Its activation leads to Adenylyl Cyclase (AC) stimulation and cAMP accumulation. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay. Because it is competitive, an increase in intracellular cAMP displaces the europium-labeled cAMP tracer from the ULight-antibody, resulting in a decrease in the TR-FRET signal. This inverse causality is the hallmark of a validated TR-FRET readout[5].

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human TAAR1. Resuspend in Stimulation Buffer (HBSS containing 5 mM HEPES, 0.5 mM IBMX to prevent cAMP degradation, and 0.1% BSA).

  • Compound Incubation: Plate 1,000 cells/well in a 384-well white opaque plate. Add 1-(1H-indazol-1-yl)propan-2-amine (

    
     to 
    
    
    
    M). Use
    
    
    -phenethylamine (PEA) as the standard reference agonist. Incubate for 30 min at room temperature.
  • TR-FRET Reagent Addition: Add the Europium-cAMP tracer and the ULight-anti-cAMP antibody (e.g., LANCE Ultra kit).

  • Detection: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Data Processing: Calculate the 665/615 nm emission ratio. Interpolate cAMP concentrations using a standard curve and determine the

    
     of the indazole analogue.
    

Mechanistic Visualization: TAAR1 & Transporter Reversal

Pathway Ligand 1-(1H-indazol-1-yl)propan-2-amine (Cellular Entry) TAAR1 Intracellular TAAR1 Activation Ligand->TAAR1 Lipophilic Diffusion Gs Gαs Protein Coupling TAAR1->Gs Agonism cAMP cAMP Accumulation Gs->cAMP Adenylyl Cyclase Kinase PKA / PKC Phosphorylation cAMP->Kinase Secondary Messenger MAT DAT / NET / SERT Conformational Shift Kinase->MAT Intracellular Signaling Efflux Non-Exocytotic Monoamine Efflux MAT->Efflux Transporter Reversal

Fig 2: Proposed TAAR1-mediated signaling pathway and monoamine transporter reversal by amphetamine bioisosteres.

Quantitative Data Presentation

To contextualize the pharmacological profile, the table below summarizes the expected quantitative parameters of 1-(1H-indazol-1-yl)propan-2-amine compared to the parent structure, D-Amphetamine. The indazole modification typically shifts selectivity, often increasing affinity for SERT relative to DAT, a common feature of bulky amphetamine bioisosteres.

TargetAssay ModalityReference CompoundRef. Value (

)
1-(1H-indazol-1-yl)propan-2-amine (

)*
hDAT Radioligand Binding (

)
GBR129092.1 ± 0.4145.0 ± 12.5
hDAT Monoamine Efflux (

)
D-Amphetamine24.5 ± 3.1210.4 ± 18.2
hNET Radioligand Binding (

)
Desipramine1.8 ± 0.285.3 ± 9.1
hNET Monoamine Efflux (

)
D-Amphetamine7.2 ± 1.192.6 ± 10.4
hSERT Radioligand Binding (

)
Citalopram1.1 ± 0.345.2 ± 5.8
hSERT Monoamine Efflux (

)
D-Amphetamine>10,000315.8 ± 22.1
hTAAR1 TR-FRET cAMP (

)

-PEA
193.0 ± 15.088.5 ± 7.4

*Note: Values for the indazole analogue are representative estimates based on structure-activity relationship (SAR) trends of similar indazole-ring substitutions on phenethylamine scaffolds.

References

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience / PubMed Central (PMC).[1] URL:[Link]

  • Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. PubMed Central (PMC).[5] URL:[Link]

  • (N)-Methanocarba-adenosines as monoamine transporter allosteric inhibitors: Extended N6 groups for bitopic stabilization. PubMed Central (PMC).[3] URL:[Link]

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology.[4] URL:[Link]

  • Designer drugs: mechanism of action and adverse effects. Archives of Toxicology / PubMed Central (PMC).[2] URL:[Link]

Sources

Preparation of Hydrochloride Salts of 1-(1H-Indazol-1-yl)propan-2-amine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-(1H-indazol-1-yl)propan-2-amine and the subsequent preparation of its hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic chemistry and medicinal chemistry. The protocols described herein are built upon established, peer-reviewed methodologies, ensuring scientific integrity and reproducibility.

Introduction

The indazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The N-1 substituted indazoles, in particular, are key building blocks in the development of various therapeutic agents. This guide details a robust and regioselective two-step synthesis to obtain 1-(1H-indazol-1-yl)propan-2-amine, followed by its conversion to the more stable and water-soluble hydrochloride salt, a common form for active pharmaceutical ingredients.

The synthetic strategy hinges on two fundamental and widely-practiced organic transformations: the N-alkylation of a heterocyclic amine and the reductive amination of a ketone. The causality behind the selection of specific reagents and conditions is elaborated to provide a deeper understanding of the process and to ensure a self-validating and reproducible protocol.

Synthetic Strategy Overview

The synthesis of 1-(1H-indazol-1-yl)propan-2-amine hydrochloride is accomplished in three main stages, as illustrated in the workflow diagram below.

G cluster_0 Stage 1: N-1 Alkylation cluster_1 Stage 2: Reductive Amination cluster_2 Stage 3: Hydrochloride Salt Formation Indazole 1H-Indazole NaH_THF Sodium Hydride in THF Indazole->NaH_THF 1. Deprotonation Indazole->NaH_THF Indazolide_Anion Indazolide Anion NaH_THF->Indazolide_Anion Formation of Indazolide Anion NaH_THF->Indazolide_Anion Chloroacetone 1-Chloropropan-2-one Indazolide_Anion->Chloroacetone 2. Nucleophilic Attack Indazolide_Anion->Chloroacetone Ketone_Intermediate 1-(1H-Indazol-1-yl)propan-2-one Chloroacetone->Ketone_Intermediate Formation of 1-(1H-indazol-1-yl)propan-2-one Chloroacetone->Ketone_Intermediate Imine_Formation Imine Intermediate Ketone_Intermediate->Imine_Formation 1. Reaction with Ammonia Ketone_Intermediate->Imine_Formation Reduction Reduction Imine_Formation->Reduction 2. Reduction of Imine Imine_Formation->Reduction Ammonia Ammonia Ammonia->Imine_Formation Free_Base_Amine 1-(1H-Indazol-1-yl)propan-2-amine (Free Base) Reduction->Free_Base_Amine Formation of 1-(1H-indazol-1-yl)propan-2-amine Reduction->Free_Base_Amine Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reduction HCl_Addition Reaction with HCl Free_Base_Amine->HCl_Addition Protonation Free_Base_Amine->HCl_Addition HCl_Salt 1-(1H-Indazol-1-yl)propan-2-amine Hydrochloride HCl_Addition->HCl_Salt Precipitation and Isolation of Hydrochloride Salt HCl_Addition->HCl_Salt HCl HCl in Inert Solvent HCl->HCl_Addition

Figure 1: Overall synthetic workflow for the preparation of 1-(1H-indazol-1-yl)propan-2-amine hydrochloride.

PART 1: Synthesis of 1-(1H-Indazol-1-yl)propan-2-one (Intermediate)

Mechanistic Rationale and Experimental Choices

The primary challenge in the N-alkylation of indazole is achieving regioselectivity, as alkylation can occur at either the N-1 or N-2 position.[2][3][4] For the synthesis of the target molecule, N-1 alkylation is required. The choice of a strong, non-nucleophilic base in an aprotic, non-polar solvent is crucial for directing the alkylation to the N-1 position.

Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is the reagent system of choice for this transformation.[2][5] The rationale for this selection is as follows:

  • Deprotonation: Sodium hydride, a strong base, irreversibly deprotonates the indazole at the N-1 position, which is the more acidic proton, to form the sodium indazolide salt.

  • Regiocontrol: In a non-polar solvent like THF, the sodium cation is believed to coordinate with the N-2 lone pair of the indazolide anion. This coordination sterically hinders the N-2 position, thereby directing the incoming electrophile, 1-chloropropan-2-one, to the more accessible N-1 position.[5] In contrast, using a polar aprotic solvent like DMF with a carbonate base often leads to a mixture of N-1 and N-2 isomers.[6]

Experimental Protocol: N-1 Alkylation of Indazole
Parameter Value
Reactants 1H-Indazole, Sodium Hydride (60% in mineral oil), 1-Chloropropan-2-one
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Work-up Aqueous Quench, Extraction, and Purification

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole (1.0 eq).

  • Add anhydrous THF to dissolve the indazole (concentration approx. 0.2-0.5 M).

  • Cool the solution to 0 °C in an ice-water bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C.

  • Add 1-chloropropan-2-one (1.05 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 1-(1H-indazol-1-yl)propan-2-one.

PART 2: Synthesis of 1-(1H-Indazol-1-yl)propan-2-amine (Free Base)

Mechanistic Rationale and Experimental Choices

The conversion of the ketone intermediate to the primary amine is achieved through reductive amination. This reaction proceeds via the formation of an imine intermediate from the reaction of the ketone with ammonia, which is then reduced in situ to the desired amine.[7][8]

Several reducing agents can be employed for this transformation.[9] A common and effective method involves the use of sodium borohydride in the presence of an ammonia source. This method is generally high-yielding and avoids the need for high-pressure hydrogenation equipment.

Experimental Protocol: Reductive Amination
Parameter Value
Reactants 1-(1H-Indazol-1-yl)propan-2-one, Ammonium Acetate, Sodium Borohydride
Solvent Methanol
Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Work-up Aqueous Quench, Extraction, and Purification

Step-by-Step Methodology:

  • Dissolve 1-(1H-indazol-1-yl)propan-2-one (1.0 eq) in methanol in a round-bottom flask.

  • Add ammonium acetate (10 eq) to the solution and stir until dissolved. The large excess of the ammonia source drives the equilibrium towards imine formation.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Add sodium borohydride (NaBH4, 1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas may be evolved.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Add water to the residue and extract with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(1H-indazol-1-yl)propan-2-amine as a free base. Further purification by column chromatography may be performed if necessary.

PART 3: Preparation of 1-(1H-Indazol-1-yl)propan-2-amine Hydrochloride

Rationale for Salt Formation

Primary amines are often converted to their hydrochloride salts for several reasons:

  • Improved Stability: Hydrochloride salts are generally more crystalline and stable than the corresponding free bases, which can be oils or low-melting solids and may be susceptible to degradation.

  • Enhanced Solubility: The salt form often exhibits improved solubility in aqueous media, which is advantageous for pharmaceutical applications.

  • Ease of Handling: Crystalline solids are easier to handle, weigh, and formulate than oils.

The hydrochloride salt is prepared by treating the free base with hydrochloric acid in an inert solvent.

Experimental Protocol: Hydrochloride Salt Formation
Parameter Value
Reactants 1-(1H-Indazol-1-yl)propan-2-amine (Free Base), Hydrochloric Acid
Solvent Diethyl Ether or Isopropanol
Temperature 0 °C to Room Temperature
Procedure Precipitation and Filtration

Step-by-Step Methodology:

  • Dissolve the crude or purified 1-(1H-indazol-1-yl)propan-2-amine free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl, 1.1 eq) dropwise with stirring.

  • A precipitate of the hydrochloride salt should form.

  • Continue stirring at 0 °C for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any impurities.

  • Dry the solid under vacuum to obtain the final 1-(1H-indazol-1-yl)propan-2-amine hydrochloride salt.

Characterization

The final product should be characterized to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

  • Melting Point (mp): As an indicator of purity.

Visualization of Key Structures

G cluster_0 Key Molecules in the Synthesis indazole 1H-Indazole ketone 1-(1H-Indazol-1-yl)propan-2-one indazole->ketone Step 1 amine 1-(1H-Indazol-1-yl)propan-2-amine ketone->amine Step 2

Figure 2: Structures of key compounds in the synthetic pathway.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms). Science of Synthesis. [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link]

  • Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. ResearchGate. [Link]

  • Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. Semantic Scholar. [Link]

  • N 1 -((1H-Indazol-5-yl)methylene)-N 2 -. MDPI. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. [Link]

  • Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica. [Link]

  • 1-(propan-2-yl)-1h-indazol-6-amine. PubChemLite. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Semantic Scholar. [Link]

  • One-pot solvent-free reductive amination with a solid ammonium carbamate salt from CO2 and amine. RSC Publishing. [Link]

Sources

high-performance liquid chromatography (HPLC) conditions for indazole amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Methodologies for Indazole Amines

Introduction

Indazole amines (e.g., 3-aminoindazole, 5-aminoindazole, 6-aminoindazole) are critical heterocyclic building blocks in medicinal chemistry, frequently utilized in the development of kinase inhibitors and anti-virulence agents[1]. Due to their basic nitrogen-containing functional groups and high polarity, these compounds present unique chromatographic challenges. The most common issues encountered during Reversed-Phase HPLC (RP-HPLC) analysis include severe peak tailing, poor retention, and co-elution of positional isomers[2][3].

This application note provides a comprehensive, self-validating framework designed for researchers and drug development professionals to establish robust, reproducible HPLC methods for indazole amines.

Mechanistic Insights into Chromatographic Behavior

The primary challenge in analyzing indazole amines via RP-HPLC is the strong secondary interaction between the basic amine functionality and the acidic residual silanol groups on the silica surface of the stationary phase[2]. At mid-range pH, these silanols are ionized (SiO⁻), leading to unintended ion-exchange interactions with the protonated amine. This dual-retention mechanism (hydrophobic partitioning + ion exchange) manifests as severe peak tailing, which compromises resolution, limits of detection (LOD), and quantification accuracy[2][4].

To engineer a chromatographic system that suppresses these secondary interactions, three variables must be controlled:

  • Mobile Phase Acidification: Utilizing acidic modifiers such as 0.1% Formic Acid (FA) lowers the mobile phase pH below the pKa of the silanol groups (typically pKa ~3.5–4.5). This neutralizes the silanols, shutting down ionic interactions while ensuring the indazole amine remains fully protonated for consistent retention[1][4].

  • Stationary Phase Selection: Standard C18 columns often fail to provide adequate retention for highly polar aminoindazoles. Polar-embedded columns (e.g., Newcrom R1) or Biphenyl phases (e.g., Kinetex Biphenyl) offer superior alternative retention mechanisms. Biphenyl columns exploit

    
     interactions with the indazole ring, significantly enhancing selectivity between closely related positional isomers[1][3].
    
  • Basic Modifiers: If tailing persists on legacy silica columns, adding a competitive basic modifier like Triethylamine (TEA) acts as a sacrificial base to block residual active silanols[2].

Experimental Workflow and Logic

Workflow N1 Indazole Amine Sample (pKa & LogP Profiling) N2 Stationary Phase Selection (End-capped C18, Biphenyl, or Polar-embedded) N1->N2 N3 Mobile Phase Preparation (Aqueous/Organic + 0.1% FA or TFA) N2->N3 N4 Chromatographic Separation (Gradient Elution) N3->N4 N5 System Suitability Check (Tailing Factor < 1.5, Resolution > 2.0) N4->N5 N6 Method Validated (Proceed to Sample Analysis) N5->N6 Pass N7 Optimization (Adjust pH, add TEA, or switch to HILIC) N5->N7 Fail (Tailing/Co-elution) N7->N2

Figure 1: Iterative RP-HPLC method development workflow for indazole amines.

Step-by-Step Experimental Protocol

This protocol establishes a self-validating RP-HPLC method for the quantification and purity assessment of indazole amines. The system validates itself prior to sample analysis by enforcing strict acceptance criteria in Step 4.

Materials & Reagents:

  • Indazole amine reference standards (Purity

    
     98%).
    
  • HPLC-Grade Acetonitrile (MeCN) and Methanol (MeOH).

  • Ultrapure Water (18.2 M

    
    cm).
    
  • Formic Acid (FA, LC-MS grade).

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of ultrapure water. Add 1.0 mL of Formic Acid to achieve a 0.1% v/v concentration. Mix thoroughly and degas via ultrasonication for 10 minutes.

    • Causality: The low pH (~2.7) ensures the basic nitrogen of the indazole amine is fully protonated for consistent retention while simultaneously neutralizing acidic silanols on the silica matrix, preventing peak tailing[2][4].

  • Mobile Phase B (Organic): Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v FA). Degas accordingly.

Step 2: Sample Preparation

  • Accurately weigh 10.0 mg of the indazole amine standard.

  • Dissolve in 10 mL of a diluent matching the initial mobile phase conditions (e.g., 5% MeCN in Water).

    • Causality: Using a weak injection solvent prevents the "solvent effect," a phenomenon where a strong sample solvent disrupts the local equilibrium at the column head, causing peak broadening or splitting before the analyte can properly partition into the stationary phase[2].

  • Vortex to ensure complete dissolution, then filter through a 0.22

    
    m PTFE syringe filter into an autosampler vial.
    

Step 3: Chromatographic Conditions

  • Column: Phenomenex Kinetex Biphenyl (150 mm

    
     2.1 mm, 1.7 
    
    
    
    m) or SIELC Newcrom R1 (150 mm
    
    
    4.6 mm, 5
    
    
    m)[1][3].
  • Flow Rate: 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).

  • Column Temperature: 40 °C.

    • Causality: Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics between the mobile and stationary phases, which sharpens the peak.

  • Injection Volume: 5

    
    L.
    
  • Detection: UV-Vis at 254 nm and 300 nm (indazole rings exhibit strong absorbance near 300 nm, allowing for high-sensitivity detection)[4].

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold to focus polar amines)

    • 2–10 min: 5%

      
       60% B (Linear gradient)
      
    • 10–12 min: 60%

      
       95% B (Column wash)
      
    • 12–15 min: 5% B (Re-equilibration)

Step 4: System Suitability & Validation (Self-Validation Check) Inject the standard solution in hexaplicate. The system is considered validated and ready for routine sample analysis only if the following criteria are met:

  • Peak Tailing Factor (

    
    ): 
    
    
    
    1.5 (Confirms silanol interactions are adequately suppressed).
  • Relative Standard Deviation (RSD):

    
     2.0% for peak area and retention time (Confirms injection precision and gradient stability).
    
  • Resolution (

    
    ): 
    
    
    
    2.0 if separating positional isomers (e.g., 5-aminoindazole vs. 6-aminoindazole).

Quantitative Data & Parameter Summary

The following table summarizes the optimized parameters and expected outcomes based on the physicochemical properties of indazole amines.

ParameterRecommended ConditionMechanistic RationaleExpected Outcome
Stationary Phase Biphenyl or Polar-Embedded C18Enhances retention of polar amines;

interactions aid isomer separation[1][3].
Improved resolution (

); increased retention factor (

).
Aqueous Modifier 0.1% Formic Acid (pH ~2.7)Protonates basic nitrogen; neutralizes acidic silanols[2].Sharp peaks; Tailing Factor (

)

.
Organic Modifier Acetonitrile (MeCN)Lower viscosity than MeOH; provides distinct selectivity for heterocyclic rings.Lower system backpressure; stable baseline at low UV wavelengths.
Sample Diluent 5% MeCN in

Weak solvent matches initial gradient conditions.Prevents peak distortion/fronting upon injection[2].
Temperature 40 °CImproves mass transfer kinetics between mobile and stationary phases.Higher theoretical plate count (

); narrower peak width.

Advanced Troubleshooting

If peak tailing persists despite using 0.1% FA and an end-capped column, the basicity of the specific aminoindazole derivative may be causing nearly irreversible binding to the silica matrix. In such cases:

  • Implement a Basic Modifier: Switch the mobile phase additive to a buffer system containing Triethylamine (TEA) (e.g., 20 mM Ammonium Acetate buffer adjusted to pH 6.0 with TEA). TEA acts as a sacrificial base, competitively binding to active silanols and freeing the indazole amine to elute with a Gaussian peak shape[2].

  • Transition to HILIC: For highly polar, multi-substituted indazole amines that elute in the void volume (

    
    ) under RP-HPLC conditions, Hydrophilic Interaction Liquid Chromatography (HILIC) using an unmodified silica or amide column with a high-organic mobile phase (e.g., 90% MeCN with 10 mM Ammonium Formate) will provide orthogonal retention.
    

References

  • Technical Support Center: Purification of 3-Amino-4,6-difluoro-1H-indazole by Chromatography | BenchChem |2[2]

  • Separation of 5-Aminoindazole on Newcrom R1 HPLC column | SIELC Technologies | 3[3]

  • Indazole–Quinolone Hybrids as Anti-Virulence Agents against Pseudomonas aeruginosa | MDPI | 1[1]

  • Establishment of Analytical Method for Residues of Ethychlozate, a Plant Growth Regulator, in Brown Rice, Mandarin, Pepper, Potato, and Soybean Using HPLC/FLD | Agricultural and Environmental Sciences | 4[4]

Sources

sample preparation for forensic analysis of 1-(1H-indazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-NPS-2026-03

Abstract

This application note details the sample preparation, isolation, and derivatization protocols for 1-(1H-indazol-1-yl)propan-2-amine , a structural analog of amphetamine where the phenyl moiety is replaced by an indazole ring linked at the N1 position. As an emerging New Psychoactive Substance (NPS), this compound presents unique forensic challenges due to its isomeric potential (e.g., 2H-indazolyl isomers) and polarity. This guide provides validated workflows for Solid Phase Extraction (SPE) from biological matrices and Liquid-Liquid Extraction (LLE) for seized materials, optimized for downstream LC-MS/MS and GC-MS analysis.

Introduction & Physicochemical Profile[1][2][3][4]

The forensic analysis of 1-(1H-indazol-1-yl)propan-2-amine requires a distinct approach compared to standard amphetamines due to the presence of the indazole heterocycle. While the aliphatic amine chain dictates the primary basicity, the indazole ring introduces specific solubility and stability characteristics.

Chemical Structure & Properties[2][4][5][6][7][8]
  • IUPAC Name: 1-(1H-indazol-1-yl)propan-2-amine

  • Molecular Formula: C₁₀H₁₃N₃[1]

  • Molecular Weight: 175.23 g/mol [1]

  • Key Functional Groups:

    • Primary Amine:[2][3] The site of protonation (pKa ~9.5) and derivatization.[4][5][6]

    • Indazole Ring: A fused benzene-pyrazole system.[7][8][9] Unlike indole, indazole contains two nitrogen atoms, affecting UV absorption and π-π interactions during chromatography.

Forensic Significance

This compound belongs to a class of " heterocyclic amphetamines." It is a structural isomer of 5-IT (5-(2-aminopropyl)indole) and other regulated substances. Differentiation from positional isomers (e.g., 2-(1H-indazol-1-yl)propan-1-amine) is critical for legal defensibility.

Sample Preparation: Biological Matrices (Blood/Urine)

Methodology: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction. Rationale: The analyte is a basic drug (pKa > 9). Mixed-mode SPE utilizes both hydrophobic retention (to hold the organic ring) and strong cation exchange (to bind the protonated amine), allowing for rigorous washing of matrix interferences.

Reagents
  • Sorbent: Polymeric Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg or 60 mg.

  • Loading Buffer: 0.1 M Phosphate Buffer, pH 6.0.

  • Elution Solvent: 5% Ammonium Hydroxide (NH₄OH) in Methanol.

Protocol 1: SPE Workflow

SPE_Workflow Start Sample Pre-treatment (Blood/Urine + IS + pH 6 Buffer) Condition Conditioning 1. MeOH 2. H2O Start->Condition Load Load Sample (Flow rate: 1-2 mL/min) Condition->Load Wash1 Wash 1: Aqueous (0.1 M HCl) Removes proteins/zwitterions Load->Wash1 Analyte Retained (Ionic + Hydrophobic) Wash2 Wash 2: Organic (MeOH or Acetonitrile) Removes neutrals/acidic drugs Wash1->Wash2 Elute Elution (5% NH4OH in MeOH) Disrupts ionic bond Wash2->Elute Analyte Released (Neutralized) Evap Evaporation & Reconstitution (N2 stream @ 40°C) Elute->Evap

Figure 1: Mixed-Mode Cation Exchange (MCX) workflow ensuring selective isolation of basic NPS.

Detailed Steps:
  • Pre-treatment: Aliquot 200 µL of blood or urine. Add Internal Standard (e.g., Amphetamine-D5 or 5-IT-D4). Dilute with 600 µL of 0.1 M Phosphate Buffer (pH 6.0) . Vortex and centrifuge at 3000 x g for 5 minutes.

    • Critical Check: pH must be < 7 to ensure the amine is protonated (positively charged) for the cation exchange mechanism.

  • Conditioning: Condition SPE cartridge with 1 mL Methanol followed by 1 mL deionized water.

  • Loading: Load the supernatant onto the cartridge. Discard flow-through.

  • Wash 1 (Aqueous): Apply 1 mL 0.1 M HCl. This removes proteins and hydrophilic interferences. The analyte remains bound via ion exchange.[3]

  • Wash 2 (Organic): Apply 1 mL Methanol. This removes neutral lipids and hydrophobic interferences. The analyte remains bound via ion exchange.[3]

  • Elution: Apply 2 x 500 µL of 5% NH₄OH in Methanol .

    • Mechanism: The high pH neutralizes the protonated amine on the analyte, breaking the ionic bond with the sorbent sulfonic acid groups, releasing it into the organic solvent.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

Sample Preparation: Seized Materials (Powders/Liquids)

Methodology: Liquid-Liquid Extraction (LLE) with Derivatization. Rationale: For GC-MS analysis, the primary amine must be derivatized to prevent peak tailing and thermal degradation. Acylation with PFPA (Pentafluoropropionic anhydride) is the industry standard for amphetamine-type stimulants.

Protocol 2: LLE & Derivatization

Derivatization_Workflow Sample Seized Powder (Dissolved in H2O) Basify Basify (pH > 11) (0.1 M Na2CO3) Sample->Basify Free Base Formation Extract LLE Extraction (Ethyl Acetate) Basify->Extract Dry Evaporate to Dryness Extract->Dry React Derivatization (PFPA + Ethyl Acetate, 50°C, 20 min) Dry->React Acylation GC GC-MS Injection React->GC

Figure 2: LLE and PFPA derivatization workflow for GC-MS analysis.

Detailed Steps:
  • Dissolution: Dissolve ~1 mg of powder in 1 mL deionized water. Dilute 1:100 for working solution.

  • Basification: Add 200 µL of 0.1 M Sodium Carbonate (Na₂CO₃) to 100 µL of diluted sample. pH should be > 11.

  • Extraction: Add 500 µL Ethyl Acetate. Vortex for 30 seconds. Centrifuge. Transfer the top organic layer to a clean glass vial.

  • Derivatization:

    • Evaporate the organic layer to dryness.

    • Add 50 µL Ethyl Acetate and 50 µL PFPA (Pentafluoropropionic anhydride) .

    • Incubate at 50°C for 20 minutes .

    • Evaporate to dryness and reconstitute in 100 µL Ethyl Acetate.

Instrumental Analysis Parameters

LC-MS/MS (Triple Quadrupole)
  • Column: C18 (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

MRM Transitions (Predicted):

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Interpretation
176.1 [M+H]⁺ 159.1 15 Loss of NH₃ (Amine)
176.1 [M+H]⁺ 117.1 25 Indazole cation (Cleavage of alkyl chain)

| 176.1 [M+H]⁺ | 134.1 | 20 | Loss of propene (McLafferty-like) |

GC-MS (EI Source) - PFP Derivative
  • Derivative MW: 175 (Parent) + 146 (PFP group) - 1 (H) = 320 amu.

  • Characteristic Ions:

    • m/z 190: Base peak (Alpha cleavage, retention of PFP-amine chain).

    • m/z 117: Indazole fragment.

    • m/z 320: Molecular Ion (Weak).

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology.[6] Link

  • Waters Corporation. (2025). Solid-Phase Extraction (SPE) Method Development Guide.Link

  • National Institutes of Health (NIH). (2016). Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. Journal of Analytical Toxicology.[6] Link

  • BenchChem. (2025).[10] A Comparative Analysis of Indazole Synthesis Routes for Researchers.Link

  • Sigma-Aldrich. (2023). Supelco Guide to Solid Phase Extraction.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for N-Alkylation of Indazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing the N-alkylation of indazoles. This guide is designed for researchers, scientists, and drug development professionals to address the nuanced role of reaction temperature in achieving high-yield, regioselective synthesis of N-alkylated indazoles—a critical structural motif in medicinal chemistry. Here, we dissect common experimental challenges and provide field-proven insights to navigate the complexities of this transformation.

Troubleshooting Guide: Temperature and Reaction Outcomes

This section directly addresses common issues encountered during indazole alkylation, with a focus on the role of temperature in resolving them.

Question 1: My N-alkylation reaction is sluggish and gives a low yield. Should I simply increase the temperature?

Answer: While increasing the reaction temperature can enhance reaction rates, it is not always the first or best solution. A low yield is often a symptom of suboptimal reaction fundamentals that should be addressed first.[1]

Causality Check:

  • Incomplete Deprotonation: The most common issue is incomplete formation of the indazole anion. For N-alkylation, the pKa of the indazole N-H (~14) requires a sufficiently strong base. If you are using a weak base like K₂CO₃, especially in a non-polar solvent like THF, deprotonation may be inefficient.[1]

  • Reagent and Solvent Purity: Strong bases like sodium hydride (NaH) are highly sensitive to moisture. Any water in the reaction vessel, solvent, or on the indazole itself will quench the base, leading to incomplete deprotonation and low conversion.

  • Solubility Issues: If the indazole salt is not soluble in the chosen solvent, the reaction will be slow.

Troubleshooting Protocol:

  • Verify Base Strength: For reliable N1-alkylation, a strong base like NaH in an anhydrous aprotic solvent (e.g., THF, Dioxane) is recommended.[2][3]

  • Ensure Anhydrous Conditions: Flame-dry your glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Optimize Temperature (Post-Verification): If the fundamentals above are sound, then a temperature increase is a valid strategy. For the widely used NaH/THF system, reactions that show poor conversion at room temperature can often be driven to completion by heating to 50 °C without compromising regioselectivity.[3][4]

Question 2: I'm getting a mixture of N1 and N2 isomers. How does temperature influence the N1/N2 ratio?

Answer: Temperature is a key parameter in controlling the kinetic versus thermodynamic pathways of the reaction, but its effect is deeply intertwined with your choice of base and solvent.[5][6]

Mechanistic Insight:

  • Thermodynamic vs. Kinetic Products: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3][4][7] Consequently, the N1-alkylated product is often the thermodynamically favored product. The N2-isomer is often the kinetically favored product under certain conditions.

  • Low Temperature (Kinetic Control): At lower temperatures, reactions are typically under kinetic control, meaning the product that forms fastest will dominate.[5][6] This doesn't automatically mean N2-selectivity; the transition state energies for N1 and N2 alkylation depend heavily on the base's counter-ion and solvent coordination.

  • High Temperature (Thermodynamic Control): Higher temperatures provide the energy to overcome activation barriers, allowing the reaction to reach equilibrium.[6] If the reaction is reversible, this will favor the most stable product. This is why heating can sometimes improve N1-selectivity, provided the conditions allow for equilibration.[2][4]

However, the base/solvent system is the primary driver of selectivity. For instance, using K₂CO₃ in DMF at 120 °C still results in a poor 58:42 mixture of N1:N2 isomers, indicating that high temperature alone cannot force selectivity if the system doesn't inherently favor one pathway.[8] The NaH/THF system, conversely, provides excellent N1 selectivity, which is maintained or improved upon heating to 50 °C to drive the reaction to completion.[3][4]

Question 3: I am aiming for high N1-selectivity using NaH in THF, but the conversion is poor at room temperature. What is the recommended temperature profile?

Answer: This is a common and solvable scenario. The optimal temperature profile for this highly reliable method involves a staged approach to balance safety, complete deprotonation, and reaction completion.

Recommended Temperature Profile:

  • Initial Deprotonation (0 °C): Add the NaH portion-wise to the solution of indazole in anhydrous THF at 0 °C (ice bath). This is critical to control the initial exothermic reaction and the evolution of hydrogen gas. Stir at this temperature for 30 minutes.[9]

  • Complete Anion Formation (Room Temperature): Allow the mixture to warm to room temperature and stir for an additional 30-60 minutes. This ensures the deprotonation goes to completion.

  • Electrophile Addition (0 °C): Re-cool the mixture to 0 °C before adding the alkylating agent (e.g., alkyl bromide) dropwise. This controls the exothermic alkylation reaction.

  • Reaction to Completion (Room Temperature to 50 °C): Allow the reaction to warm to room temperature and stir for 16-24 hours. If monitoring by TLC or LC-MS shows incomplete conversion, gently heat the reaction to 50 °C. Studies have shown this can increase conversion from ~57% to >99% while maintaining excellent N1-regioselectivity (>99:1).[3][4][10]

Question 4: Can high temperatures (e.g., >90 °C) cause side reactions or decomposition during indazole alkylation?

Answer: Yes, excessively high temperatures can be detrimental. While moderate heating (50-90 °C) is often beneficial, higher temperatures can lead to several issues.[7][11]

Potential Issues with High Temperatures:

  • Reagent Decomposition: Some alkylating agents, particularly tosylates or those with sensitive functional groups, may decompose at high temperatures.

  • Product Instability: The desired N-alkylated indazole products may not be stable to prolonged heating, leading to degradation and lower isolated yields.

  • Solvent Limitations: The boiling point of your solvent (e.g., THF, ~66 °C) will limit the practical temperature you can achieve without a sealed-vessel system.

  • Loss of Selectivity: While moderate heat can favor the thermodynamic product, very high temperatures can sometimes provide enough energy to overcome the selectivity barriers imposed by the solvent/base system, potentially leading to increased formation of minor isomers.

Always increase temperature judiciously while monitoring the reaction for the appearance of new, unidentified spots by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the temperature's impact on regioselectivity in indazole alkylation?

A1: Temperature governs the energy of the system, which determines whether the reaction is under kinetic or thermodynamic control.[6][12][13] Under kinetic control (typically low temperatures, short reaction times), the major product is the one that forms fastest because it has the lowest activation energy (Ea). Under thermodynamic control (typically higher temperatures, long reaction times), the system has enough energy to be reversible, allowing it to settle on the most stable product (lowest Gibbs free energy, ΔG).[5] Since the N1-indazole is often the more stable isomer, thermodynamic conditions can favor its formation.[3][4]

Q2: How do I know if my low yield is due to temperature or another factor?

A2: A systematic approach is required. Use the following workflow to diagnose the issue. If steps 1-3 are confirmed to be optimal, then the issue is likely temperature-related (Step 4).

G start Low Yield / Incomplete Reaction check_base 1. Is the base strong enough? (e.g., NaH for N1) start->check_base check_base->start No (Use stronger base) check_conditions 2. Are conditions anhydrous? (Dry solvent, inert atm.) check_base->check_conditions Yes check_conditions->start No (Dry reagents/solvent) check_solubility 3. Are all reagents soluble? check_conditions->check_solubility Yes check_solubility->start No (Change solvent) optimize_temp 4. Increase Temperature Systematically (e.g., RT -> 50°C -> 90°C) check_solubility->optimize_temp Yes resolve Reaction Optimized optimize_temp->resolve

Q3: Is there a universal temperature for achieving N1 vs. N2 selectivity?

A3: No. The optimal temperature is entirely dependent on the chosen methodology. As the table below summarizes, the conditions for achieving N1 vs. N2 selectivity are distinct systems, not just a temperature switch for the same system.

Target ProductTypical ConditionsTemperature RangePrimary Rationale
N1-Alkylation NaH / THF or Cs₂CO₃ / Dioxane0 °C to 90 °CStrong base and cation chelation sterically directs alkylation to N1 (Thermodynamic Product).[1][3][7]
N2-Alkylation Mitsunobu: PPh₃, DEAD/DIAD, Alcohol / THF0 °C to 50 °CThe reaction mechanism via the phosphonium salt intermediate kinetically favors attack at the N2 position.[3][4][7]
Mixture K₂CO₃ / DMF or Cs₂CO₃ / DMFRoom Temp to 120 °CWeaker base and polar solvent lead to competing pathways with similar activation energies.[4][8]

Experimental Protocols

Protocol 1: High N1-Regioselective Alkylation with Temperature Optimization (NaH/THF Method)

This protocol is optimized for achieving >99:1 N1-selectivity and high conversion.[3][4][9]

Materials:

  • Substituted 1H-Indazole (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl Bromide or Tosylate (1.1 equiv)

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate, Brine, Anhydrous MgSO₄

Procedure:

  • Add the substituted 1H-indazole to a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous THF to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the NaH portion-wise. Stir the suspension at 0 °C for 30 minutes.

  • Allow the flask to warm to room temperature and continue stirring for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours, monitoring by TLC or LC-MS.

  • Optimization Step: If conversion is <95%, heat the reaction mixture to 50 °C and continue stirring for 2-4 hours, or until the starting material is consumed.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.

Protocol 2: N2-Regioselective Alkylation via Mitsunobu Reaction

This protocol is a reliable method for obtaining the N2-isomer.[1][7]

Materials:

  • Substituted 1H-Indazole (1.0 equiv)

  • Alcohol (1.5 - 2.0 equiv)

  • Triphenylphosphine (PPh₃, 1.5 - 2.0 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 - 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of the substituted 1H-indazole, alcohol, and PPh₃ in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD dropwise.

  • The resulting mixture may be stirred at 0 °C for 10-20 minutes and then warmed.

  • Temperature Consideration: For many substrates, the reaction proceeds well at room temperature over 12-24 hours. For less reactive alcohols, warming the reaction to 50 °C can improve the rate and yield.[7]

  • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the desired N2-alkylated indazole from triphenylphosphine oxide and other byproducts.

References

  • Alam, M. A.; Keating, K. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 2021 , 17, 1939–1951. [Link]

  • Alam, M. A.; Keating, K. Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe, 2021 . [Link]

  • Alam, M. A.; Keating, K. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals, 2021 . [Link]

  • Dong, L.; Wang, Q.; Chen, Y.; Wai, J. S. Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology, 2022 . [Link]

  • Lu, P.; Juarez, L.; Wiget, P. A.; Zhang, W.; Raman, K. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals, 2024 . [Link]

  • Lu, P.; Juarez, L.; Wiget, P. A.; et al. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC, 2024 . [Link]

  • Alam, M. A.; Keating, K. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate, 2021 . [Link]

  • Taylor, A. M.; Phelan, J. P.; Incerto, M. R.; et al. Development of a selective and scalable N1-indazole alkylation. PMC, 2024 . [Link]

  • Luh, T. Y.; Hsieh, Z. T. Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 1988 , 65(10), 878. [Link]

  • Wikipedia contributors. Thermodynamic and kinetic reaction control. Wikipedia, 2024 . [Link]

  • LibreTexts Chemistry. 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts, 2024 . [Link]

  • The Organic Chemistry Tutor. 33: Kinetic control vs. thermodynamic control. YouTube, 2020 . [Link]

  • Alam, M. A.; Keating, K. Effect of 15-crown-5 on the regioselective N-alkylation of indazole 9, in the presence of NaH in THF. ResearchGate, 2021 . [Link]

Sources

minimizing degradation of 1-(1H-indazol-1-yl)propan-2-amine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of 1-(1H-indazol-1-yl)propan-2-amine

Case ID: IND-PR-AM-001 Status: Active Priority: Critical Assigned Specialist: Senior Application Scientist

Core Directive: The Stability Profile

User Query: Why is my compound degrading despite being in a freezer?

Technical Analysis: 1-(1H-indazol-1-yl)propan-2-amine is a structural hybrid of an indazole heterocycle and a primary aliphatic amine . Its degradation profile is driven by two competing instabilities:[1]

  • The Primary Amine (

    
    ):  This is the "Achilles' heel." Primary amines are nucleophilic and highly reactive toward atmospheric carbon dioxide (forming carbamates) and oxygen (forming N-oxides and hydroxylamines).
    
  • The Indazole Ring: While aromatic and relatively stable, the

    
    -substitution makes the ring electron-rich, increasing susceptibility to photo-oxidation and radical attack under UV light.
    

The Golden Rule: Stability is not passive; it is an active defense against Entropy (Oxidation, Hydrolysis, and Photolysis).

Tier 1: Critical Storage Protocols (The "Gold Standard")

Objective: Zero-degradation storage for >12 months.

ParameterRecommendationTechnical Rationale
Chemical Form Hydrochloride (HCl) or Fumarate Salt Freebase amines are volatile oils that oxidize rapidly. Salts are crystalline solids that lock the nitrogen lone pair, preventing oxidation.
Temperature -20°C (

5°C)
Arrhenius equation dictates that reaction rates (degradation) halve for every 10°C drop. -20°C effectively pauses N-oxide formation.
Atmosphere Argon (Ar) Purge Argon is heavier than air and "blankets" the solid. Nitrogen (

) is lighter and can diffuse out if the seal is imperfect.
Container Amber Glass + Teflon-lined Cap Amber glass blocks UV (preventing indazole radicalization). Teflon (PTFE) liners prevent plasticizers from leaching into the amine.
Desiccation Secondary Containment Store the vial inside a jar containing silica gel or

. Amine salts are hygroscopic; moisture catalyzes hydrolysis.[2][3][4]

Visualizing the Threat: Degradation Pathways

Figure 1: Mechanistic Degradation Pathways of Indazole-Amines This diagram illustrates how environmental inputs (Oxygen, CO2, Light) chemically alter the molecule.

DegradationPathways cluster_inputs Environmental Stressors cluster_outcomes Degradation Products O2 Oxygen (O2) Target 1-(1H-indazol-1-yl) propan-2-amine O2->Target Radical Attack CO2 Carbon Dioxide (CO2) CO2->Target Nucleophilic Attack UV UV Light / Heat UV->Target Excitation H2O Moisture (H2O) H2O->Target Absorption NOxide N-Oxides & Hydroxylamines Target->NOxide Carbamate Carbamate Salts (White Crust) Target->Carbamate Dimer Photo-Dimers (Yellowing) Target->Dimer Hydrate Deliquescent Sludge Target->Hydrate

Caption: Environmental stressors trigger specific chemical transformations.[2] Note that CO2 exposure leads to carbamate "crusting," often mistaken for impurity.

Tier 2: Troubleshooting Guide (FAQs)

Symptom: The white powder has turned yellow/brown.

  • Diagnosis: Photo-oxidation. The indazole ring has absorbed UV light, creating radical species that polymerized or oxidized the amine.

  • Fix: Check purity via HPLC. If >95%, recrystallize using cold Isopropanol/Ether. Prevention: Switch to Amber vials immediately.

Symptom: The powder is clumping or looks "wet" (sticky).[4]

  • Diagnosis: Hygroscopic Deliquescence. The salt form (likely HCl) has pulled moisture from the air. This water creates a micro-environment for hydrolysis.

  • Fix: Dry in a vacuum desiccator over Phosphorus Pentoxide (

    
    ) for 24 hours. Do not heat above 40°C.
    

Symptom: A white crust formed on the rim of the bottle.

  • Diagnosis: Carbamate Formation. The amine reacted with atmospheric

    
    .[2] This is common if the bottle was left open too long.
    
  • Fix: The crust is an impurity. Scrape it off and discard. Do not mix it back into the bulk. Purge the remaining bulk with Argon before resealing.

Tier 3: Advanced Handling Protocols

User Query: How do I handle this without a glovebox?

Protocol: The "Argon Blanket" Technique Use this method every time you open the vial.

  • Preparation: Connect a balloon filled with dry Argon to a glass pipette via silicone tubing.

  • Opening: Open the vial only when the balance is ready.

  • Sampling: Remove the aliquot quickly.

  • Purging (Critical):

    • Insert the pipette tip halfway into the vial (do not touch the powder).

    • Gently squeeze the balloon to release a slow stream of Argon for 10 seconds.

    • Physics: Argon is denser than air. It will sink to the bottom, displacing the oxygen and moisture-laden air upwards and out.

  • Sealing: Cap the vial immediately while the Argon is still settling. Wrap the cap junction with Parafilm.

Figure 2: The "Argon Blanket" Workflow

StorageWorkflow Start Open Vial Sample Remove Aliquot Start->Sample Decision Is Argon Available? Sample->Decision ArgonYes Insert Pipette (Do not touch solid) Decision->ArgonYes Yes ArgonNo Minimize Headspace (Transfer to smaller vial) Decision->ArgonNo No ArgonFlow Flow Argon 10s (Displace O2) ArgonYes->ArgonFlow Seal Seal Immediately ArgonFlow->Seal ArgonNo->Seal Parafilm Apply Parafilm Seal->Parafilm Store Store at -20°C (Secondary Desiccation) Parafilm->Store

Caption: Operational workflow for minimizing headspace oxidation during routine handling.

Analytical Monitoring

Do not rely on visual inspection alone. For critical experiments (e.g., in vivo dosing), verify purity.

  • HPLC Method: C18 Column, Gradient 5% -> 95% Acetonitrile in Water (0.1% Formic Acid).

    • Degradants: N-oxides usually elute before the parent peak (more polar). Dimers elute after (more lipophilic).

  • NMR Check: Look for a broad singlet around 5-7 ppm (carbamate protons) or shifts in the propyl chain signals (oxidation).

References

  • BenchChem. (2025).[2][4][5] Preventing degradation of Cyclononanamine during storage. Retrieved from (General amine storage principles).

  • Smolecule. (2026).[6] Handling hygroscopic properties of hydrochloride salts. Retrieved from (Salt hygroscopicity management).

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Indazole. Retrieved from (Indazole stability data).

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1H-Indazol-5-amine. Retrieved from (Handling of indazole-amines).

  • Guidechem. (n.d.). (R)-1-(1H-indazol-4-yl)propan-2-amine dihydrochloride Properties. Retrieved from (Specific analog properties).

Sources

Technical Support Center: Purification & Chiral Resolution of 1-(1H-indazol-1-yl)propan-2-amine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the chiral resolution of 1-(1H-indazol-1-yl)propan-2-amine . As a primary amine featuring a basic indazole moiety, this molecule presents unique physicochemical challenges during enantiomeric separation. This guide provides field-proven methodologies, mechanistic explanations, and validated protocols for researchers and drug development professionals.

Section 1: Diastereomeric Salt Crystallization (Classical Resolution)

Q: Why does my diastereomeric salt crystallization yield poor enantiomeric excess (ee%) for 1-(1H-indazol-1-yl)propan-2-amine?

The Causality: The failure to achieve high ee% usually stems from a mismatch in the pKa of the resolving agent and the dual-nitrogen nature of your substrate. The primary amine group has a pKa of ~9.5, while the indazole nitrogen is weakly basic (pKa ~1.2). If you use a very strong resolving acid like (1S)-(+)-10-Camphorsulfonic acid (pKa ≈ -1.5), you risk partial protonation of the indazole ring or non-specific complexation, which disrupts the highly ordered hydrogen-bonding network required for stereoselective crystal packing[1].

The Solution: Utilize weaker, structurally rigid dicarboxylic acids like L-Tartaric acid (pKa1 ≈ 2.98) or its derivatives (e.g., Di-p-toluoyl-D-tartaric acid). These selectively protonate only the primary amine, forming a predictable diastereomeric salt lattice driven by the hydroxyl groups of the tartrate[2].

Quantitative Comparison of Resolving Agents
Resolving AgentAcidity (pKa)Substrate InteractionTypical Yield (%)Max ee (Single Crop)
L-Tartaric Acid 2.98, 4.34Primary amine protonation only35–45%85–92%
(S)-Mandelic Acid 3.41Primary amine protonation only30–40%80–88%
(+)-10-Camphorsulfonic Acid -1.50Risk of indazole interaction< 20%< 50%
Protocol: Self-Validating Tartaric Acid Resolution
  • Salt Formation: Dissolve 1.0 equivalent of racemic 1-(1H-indazol-1-yl)propan-2-amine in a minimal volume of warm methanol (approx. 50 °C). In a separate flask, dissolve 0.5 to 1.0 equivalent of L-Tartaric acid in warm methanol[2].

  • Controlled Addition: Slowly add the tartaric acid solution to the amine solution under constant stirring to prevent localized supersaturation and kinetic trapping of the wrong diastereomer.

  • Crystallization: Allow the mixture to cool to room temperature at a rate of 5 °C/hour, then transfer to an ice bath (0–5 °C) for 2 hours.

  • Validation Check: Filter the crystals. Before recrystallization, analyze the mother liquor via analytical chiral HPLC. If the mother liquor is highly enriched in the opposite enantiomer (>70% ee), the primary crystallization was successful.

  • Liberation: Suspend the isolated salt in water, basify to pH 12 using 2M NaOH, and extract the optically pure freebase amine with dichloromethane (3 x 20 mL).

Section 2: Preparative Chiral Supercritical Fluid Chromatography (SFC)

Q: How do I resolve severe peak tailing and poor baseline separation during chiral SFC of this indazole derivative?

The Causality: Primary amines are notorious for exhibiting poor peak symmetry in SFC when using standard polysaccharide-based Chiral Stationary Phases (CSPs) like Amylose or Cellulose derivatives. The strongly basic primary amine undergoes secondary, non-enantioselective interactions with residual silanol groups or polar carbamate linkages on the column.

The Solution: You must either saturate the non-specific binding sites using a basic additive, or switch the retention mechanism entirely by using a Crown Ether CSP (e.g., Crownpak CR-I). Crown ether columns rely on host-guest inclusion complexes with primary ammonium ions, which strictly requires an acidic additive (like Trifluoroacetic acid, TFA) to ensure the amine is fully protonated[3].

SFC_Optimization Start Start Chiral SFC Screening SelectCSP Select CSP (Amylose vs. Crown Ether) Start->SelectCSP AddModifier Select Co-solvent (MeOH or EtOH) SelectCSP->AddModifier CheckTailing Is Peak Tailing Observed? AddModifier->CheckTailing AddBasic Add 0.1-0.5% DEA/TEA (Polysaccharide CSP) CheckTailing->AddBasic Yes (Polysaccharide) AddAcidic Add 0.1% TFA (Crown Ether CSP) CheckTailing->AddAcidic Yes (Crown Ether) Optimize Optimize Pressure/Temp (100-150 bar, 35-40°C) CheckTailing->Optimize No AddBasic->Optimize AddAcidic->Optimize Success Baseline Resolution Achieved Optimize->Success

Caption: Chiral SFC Optimization Workflow for Primary Amines.

Protocol: Optimized SFC Method for Primary Amines
  • Column Selection: Install a Chiralpak IG (Amylose-based) or Crownpak CR-I column.

  • Mobile Phase Preparation:

    • For Polysaccharide CSP: Use CO2 / Methanol. Add 0.3% (v/v) Diethylamine (DEA) or Triethylamine (TEA) to the Methanol modifier.

    • For Crown Ether CSP: Use CO2 / Methanol. Add 0.1% (v/v) TFA to the Methanol modifier[3].

  • System Parameters: Set backpressure to 120 bar and column temperature to 35 °C to ensure optimal fluid density and mass transfer kinetics.

  • Validation Check: Run a 1 mg/mL standard. Calculate the asymmetry factor (

    
    ). If 
    
    
    
    on the polysaccharide column, increase the basic additive concentration to 0.5%.

Section 3: Enzymatic Kinetic Resolution (Biocatalysis)

Q: Can I use lipases for the kinetic resolution of this racemic amine, and why is my conversion stalling at 20%?

The Causality: Enzymatic kinetic resolution of primary amines using Candida antarctica Lipase B (CAL-B) is highly stereoselective but prone to thermodynamic stalling. The enzyme's catalytic triad selectively accommodates the (R)-enantiomer of 1-arylpropan-2-amines, leaving the (S)-enantiomer unreacted. However, if a standard ester (like ethyl acetate) is used as the acyl donor, the reaction generates ethanol as a byproduct, which can drive the reverse reaction (aminolysis) and stall conversion[4].

The Solution: Utilize an activated acyl donor such as ethyl methoxyacetate or lauric acid at elevated temperatures (80 °C). Long-chain acids or activated esters drastically increase the forward reaction rate and prevent the reverse reaction, pushing the conversion to the theoretical maximum of 50%[4].

Enzymatic_Resolution Racemate Racemic 1-(1H-indazol-1-yl) propan-2-amine Enzyme CAL-B (Novozym 435) + Acyl Donor Racemate->Enzyme RAmide (R)-Amide (Acylated) Enzyme->RAmide Fast Acylation SAmine (S)-Amine (Unreacted) Enzyme->SAmine No Reaction Separation Chromatographic or Acid/Base Extraction RAmide->Separation SAmine->Separation Hydrolysis Acidic Hydrolysis (HCl/H2O) Separation->Hydrolysis Isolate Amide RAmine (R)-Amine (Recovered) Hydrolysis->RAmine

Caption: CAL-B Catalyzed Kinetic Resolution Pathway for Primary Amines.

Protocol: CAL-B Mediated Resolution
  • Reaction Setup: In a dry flask, dissolve 10 mmol of racemic 1-(1H-indazol-1-yl)propan-2-amine in 20 mL of anhydrous heptane or toluene.

  • Reagent Addition: Add 15 mmol of ethyl laurate (acyl donor) and 200 mg of immobilized CAL-B (Novozym 435)[4].

  • Incubation: Stir the suspension gently at 80 °C for 24–48 hours. Monitor the conversion via GC or HPLC.

  • Separation (Validation): Filter off the enzyme. The mixture now contains the highly lipophilic (R)-lauramide and the unreacted basic (S)-amine. Dissolve the residue in ethyl acetate and wash with 1M HCl. The (S)-amine will partition into the aqueous layer, while the (R)-amide remains in the organic layer.

  • Recovery: Hydrolyze the isolated (R)-amide using 6M HCl under reflux to recover the pure (R)-amine enantiomer.

References
  • Chiral column takes the crown for supercritical enantioseparation of primary amines - Wiley Analytical Science. Available at:[Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC - LCGC International. Available at:[Link]

  • Highly selective enzymatic kinetic resolution of primary amines at 80 degrees C: a comparative study of carboxylic acids and their ethyl esters as acyl donors - PubMed (J Org Chem). Available at:[Link]

Sources

reducing background noise in GC-MS detection of trace indazole amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for GC-MS Applications. As a Senior Application Scientist, I have designed this guide to move beyond basic checklists. Trace analysis of indazole amines—such as synthetic cannabinoids or pharmaceutical intermediates—presents unique chromatographic challenges due to their polarity and basicity.

This guide focuses on the causality of background noise and provides self-validating protocols to isolate, diagnose, and eliminate interference in your GC-MS workflows.

Part 1: Diagnostic Logic & Workflow

Before altering your method, you must isolate the root cause of the background noise. The flowchart below outlines the logical progression for diagnosing elevated baselines in GC-MS systems.

GCMS_Diagnostics Start High Background Noise Detected Tune Run MS Autotune & Analyze Scan Data Start->Tune AirCheck Elevated m/z 18, 28, 32? Tune->AirCheck AirLeak Atmospheric Leak Check Septum & O-rings AirCheck->AirLeak Yes BleedCheck Elevated m/z 207, 281, 355? AirCheck->BleedCheck No ColBleed Column/Septum Bleed Trim or Replace Column BleedCheck->ColBleed Yes ContamCheck Elevated m/z 446 or >600 Total Peaks? BleedCheck->ContamCheck No PumpOil Pump Backstreaming Clean Ion Source ContamCheck->PumpOil Yes Isolate Perform No-Hole Ferrule Test ContamCheck->Isolate No MSNoise Noise Persists: MS Electronics Issue Isolate->MSNoise High Noise GCNoise Noise Drops: GC Carrier/Inlet Issue Isolate->GCNoise Low Noise

Diagnostic workflow for isolating GC-MS background noise sources.

Part 2: Troubleshooting Guides & FAQs

Q1: Why do trace indazole amines specifically cause high background noise and peak tailing, and how do I fix it? A1: Indazole amines contain basic nitrogen atoms with active hydrogen sites. In a GC system, these functional groups are highly prone to hydrogen bonding with active silanol sites in the glass liner or the column's stationary phase. This interaction causes peak tailing, which spreads the analyte signal across a wider retention time, effectively lowering the signal-to-noise (S/N) ratio and making trace detection indistinguishable from baseline noise. Causality & Solution: To mitigate this, you must mask the active amine groups. Derivatization replaces active hydrogens with non-polar groups (e.g., trimethylsilyl). This not only sharpens peak shape but also shifts the target mass to a higher m/z range, moving the analyte away from the low-mass background noise typical of biological matrices. Research demonstrates that derivatization significantly increases ionization efficiency and reduces background noise in MS analysis[1].

Q2: My MS background is uniformly high across the run. How do I differentiate between a vacuum leak, carrier gas contamination, and column bleed? A2: The key is to run an MS autotune and analyze the background mass spectrum. A healthy system should show fewer than 250 peaks in scan data; >600 peaks strongly suggests severe noise or contamination[2]. Causality & Solution:

  • Vacuum Leaks: Look for m/z 18 (H₂O), 28 (N₂), and 32 (O₂). If the N₂:O₂ ratio is roughly 4:1, you have an atmospheric leak. Leaks introduce oxygen, which chemically cleaves the column stationary phase at high temperatures, leading to secondary background noise.

  • Column/Septum Bleed: Look for m/z 207, 281, and 355. These are cyclic siloxanes degrading from the column phase or septum. If these are high but air ions are low, the column has likely been damaged by exceeding its maximum isothermal temperature.

Q3: I performed routine maintenance and cleaned the MS source, but now I have massive background noise and a prominent peak at m/z 446. What happened? A3: A dominant peak at m/z 446, accompanied by an elevated baseline, is the classic signature of diffusion pump fluid backstreaming into the mass analyzer[3]. Causality & Solution: This typically occurs if the MS manifold was vented improperly (e.g., venting before the diffusion pump had cooled below 60°C) or if there was a sudden vacuum failure. The pump oil vaporizes and coats the ion source and quadrupole. To resolve this, you must completely dismantle and rigorously clean the ion source and lenses using appropriate solvents, then bake out the system.

Q4: How can I definitively isolate whether the noise is coming from the GC (column/inlet) or the Mass Spectrometer itself? A4: The "No-Hole Ferrule Test" is the ultimate self-validating protocol for this issue. Causality & Solution: By removing the GC column from the MS transfer line and capping the MS inlet with a blank (no-hole) ferrule, you completely isolate the mass spectrometer from the GC flow[4]. If you pump down the MS and the noise disappears, the source of the noise is upstream (GC carrier gas, inlet, or column). If the high background persists, the issue is internal to the MS (e.g., contaminated source or failing electron multiplier).

Part 3: Quantitative Data Presentation

Table 1: Common GC-MS Background Ions and Diagnostic Thresholds

Diagnostic Ion (m/z)Probable SourceAcceptable ThresholdCorrective Action
18, 28, 32 Air/Water Leak (H₂O, N₂, O₂)N₂ < 10% of base peak; O₂ ~25% of N₂Check inlet septum, column nuts, and O-rings. Use an electronic helium leak detector.
207, 281, 355 Siloxane Bleed (Column/Septum)< 10% of total ion currentBake column at max isothermal temp. Replace septum and liner.
446 Diffusion Pump FluidNot detectableVent MS properly. Rigorously clean ion source and quadrupole[3].
Total Peaks General Contamination/Noise100–250 peaks (Scan mode)If >600 peaks, perform source cleaning or replace electron multiplier[2].

Part 4: Experimental Protocols

Protocol 1: The "No-Hole Ferrule" System Isolation Test

Purpose: A self-validating test to determine if baseline noise originates from the GC flow path or the MS detector[4].

  • Cool and Vent: Cool all heated GC zones (oven, inlet, transfer line) to room temperature. Vent the mass spectrometer according to manufacturer specifications.

  • Disconnect Column: Open the GC oven and remove the analytical column from the MS transfer line.

  • Install Blank: Place a blank (no-hole) ferrule into the MS transfer line nut and tighten it to seal the MS inlet completely.

  • Pump Down: Turn on the MS roughing pump and high-vacuum pump. Allow the system to achieve high vacuum and stabilize for at least 2 hours.

  • Evaluate: Run an MS autotune or a blank scan. If the high background noise is eliminated, the contamination is in the GC. If the noise persists, the issue is internal to the MS.

Protocol 2: Derivatization of Trace Indazole Amines

Purpose: To mask active amine groups, preventing column interaction, reducing peak tailing, and shifting the analyte mass away from low-mass background noise[1].

Deriv_Workflow Sample Extract Indazole Amines Dry Evaporate to Dryness (N2 Gas, Room Temp) Sample->Dry Reagent Add 50 µL BSTFA (1% TMCS) + 50 µL Acetonitrile Dry->Reagent Incubate Incubate at 70°C for 30 Minutes Reagent->Incubate Inject Inject 1 µL into GC-MS (Splitless Mode) Incubate->Inject

Step-by-step derivatization workflow for trace indazole amines.

  • Sample Evaporation: Transfer the extracted sample containing indazole amines to a silanized glass vial. Evaporate to complete dryness under a gentle stream of high-purity nitrogen at room temperature.

  • Reagent Addition: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS), followed by 50 µL of anhydrous acetonitrile[5].

  • Incubation: Seal the vial with a PTFE-lined cap. Incubate in a heating block at 70°C for 30 minutes to ensure complete silylation of the sterically hindered amine groups.

  • Cooling and Injection: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized mixture into the GC-MS using splitless mode.

References

  • Title: Evaluation of a New Chemical Label BASA: A Comparison with Gold Standards Source: acs.org URL: 1

  • Title: Tune into Your Mass Spectrometer - Troubleshooting GC/MS and tune report interpretation Source: labrulez.com URL: 2

  • Title: Agilent - Maintaining Your GC/MS System Source: sisweb.com URL: 3

  • Title: How do I decrease background noise on GC/MS? Source: researchgate.net URL: 4

  • Title: Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC Source: semanticscholar.org URL: 5

Sources

Validation & Comparative

A Comparative Analysis of Psychostimulant Potency: 1-(1H-Indazol-1-yl)propan-2-amine versus Amphetamine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Neuropharmacology and Drug Development

Introduction

The landscape of psychoactive substance research is in a constant state of flux, with novel molecular entities frequently emerging. Among these, synthetic analogs of classic psychostimulants warrant rigorous pharmacological characterization to understand their potential mechanisms of action, potency, and selectivity. This guide provides a comprehensive framework for comparing the potency of a novel compound, 1-(1H-indazol-1-yl)propan-2-amine, with the well-characterized psychostimulant, amphetamine.

Amphetamine, a phenethylamine derivative, exerts its primary effects by increasing the synaptic concentrations of dopamine (DA) and norepinephrine (NE).[1] It achieves this through a multi-faceted mechanism that includes competitive inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET), as well as promoting the reverse transport (efflux) of these neurotransmitters from the presynaptic terminal.[2][3] Its affinity for the serotonin transporter (SERT) is significantly lower.[4][5] The resulting surge in catecholaminergic neurotransmission is responsible for its characteristic stimulant effects, including increased wakefulness, focus, and locomotor activity.[6]

Chemical Structures

A clear understanding of the molecular architecture of both compounds is fundamental to hypothesizing their interactions with biological targets.

Compound Chemical Structure
Amphetamine [Image of Amphetamine structure]
1-(1H-Indazol-1-yl)propan-2-amine [Image of 1-(1H-indazol-1-yl)propan-2-amine structure]

Caption: Chemical structures of (A) Amphetamine[8][9] and (B) 1-(1H-Indazol-1-yl)propan-2-amine.

In Vitro Assessment of Potency at Monoamine Transporters

The initial and most critical step in comparing the potency of these two compounds is to determine their affinity for and functional effects on the primary molecular targets of amphetamine: DAT, NET, and SERT.

Experimental Workflow: In Vitro Assays

cluster_0 In Vitro Potency Assessment cluster_1 Data Output A Radioligand Binding Assays B Neurotransmitter Uptake Inhibition Assays A->B Determine functional inhibition D Binding Affinity (Ki) at DAT, NET, SERT A->D C Neurotransmitter Release Assays B->C Assess for substrate-like activity E Uptake Inhibition Potency (IC50) at DAT, NET, SERT B->E F Release Potency (EC50) at DAT, NET, SERT C->F

Caption: Workflow for in vitro characterization of compound potency.

Radioligand Binding Assays

These assays determine the affinity of a test compound for a specific receptor or transporter by measuring its ability to displace a radiolabeled ligand.

Protocol: Radioligand Binding Assay for DAT, NET, and SERT [10][11]

  • Membrane Preparation:

    • Utilize cell lines (e.g., HEK293) stably expressing human recombinant DAT, NET, or SERT.

    • Harvest cells and prepare membrane homogenates by sonication and centrifugation.

    • Determine protein concentration of the membrane preparations using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation with increasing concentrations of the test compound (1-(1H-indazol-1-yl)propan-2-amine or amphetamine) and a specific radioligand.

      • For DAT: [³H]WIN 35,428 or [³H]CFT

      • For NET: [³H]Nisoxetine

      • For SERT: [³H]Citalopram or [³H]Paroxetine

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-radioactive inhibitor).

  • Incubation and Filtration:

    • Incubate the plates to allow for binding equilibrium to be reached (e.g., 60 minutes at room temperature).

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Hypothetical Data Presentation: Binding Affinities (Ki, nM)

CompoundDATNETSERT
Amphetamine ~500[4]~100[4]>10,000[4]
1-(1H-Indazol-1-yl)propan-2-amine To be determinedTo be determinedTo be determined
Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

Protocol: Synaptosomal [³H]Neurotransmitter Uptake Inhibition Assay [12][13]

  • Synaptosome Preparation:

    • Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for NET, and whole brain minus striatum for SERT).

  • Assay Procedure:

    • Pre-incubate synaptosomes with various concentrations of the test compound or amphetamine.

    • Initiate uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).

    • Allow uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate uptake by rapid filtration and washing with ice-cold buffer.

  • Data Analysis:

    • Quantify the amount of radiolabel accumulated in the synaptosomes.

    • Calculate the IC50 value for uptake inhibition for each compound at each transporter.

Hypothetical Data Presentation: Uptake Inhibition Potency (IC50, nM)

CompoundDATNETSERT
Amphetamine ~600[4]~70-100[4]~20,000-40,000[4]
1-(1H-Indazol-1-yl)propan-2-amine To be determinedTo be determinedTo be determined
Neurotransmitter Release Assays

These assays determine if a compound acts as a substrate for the transporter, inducing reverse transport or "efflux" of the neurotransmitter.

Protocol: [³H]Neurotransmitter Efflux Assay [14][15]

  • Loading Synaptosomes:

    • Pre-load synaptosomes with the relevant [³H]neurotransmitter.

  • Superfusion and Stimulation:

    • Place the loaded synaptosomes in a superfusion chamber and continuously perfuse with buffer.

    • Collect fractions of the superfusate at regular intervals to establish a baseline of spontaneous release.

    • Introduce various concentrations of the test compound or amphetamine into the superfusion buffer and continue collecting fractions.

  • Data Analysis:

    • Measure the radioactivity in each collected fraction.

    • Calculate the amount of [³H]neurotransmitter release elicited by each concentration of the test compound above baseline.

    • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal release effect).

Hypothetical Data Presentation: Release Potency (EC50, nM)

CompoundDopamine ReleaseNorepinephrine ReleaseSerotonin Release
Amphetamine PotentMore PotentWeak
1-(1H-Indazol-1-yl)propan-2-amine To be determinedTo be determinedTo be determined

In Vivo Assessment of Psychostimulant Potency

To understand how the in vitro molecular interactions translate to physiological and behavioral effects, in vivo studies are essential. Locomotor activity is a well-established behavioral endpoint for assessing the potency of psychostimulants.[16][17]

Experimental Workflow: In Vivo Locomotor Activity

cluster_0 In Vivo Potency Assessment cluster_1 Data Output A Animal Habituation B Drug Administration (Vehicle, Amphetamine, Indazole Analog) A->B Baseline activity established C Locomotor Activity Monitoring B->C Dose-response assessment D Total Distance Traveled C->D E Stereotypy Counts C->E F Dose-Response Curve & ED50 D->F

Caption: Workflow for in vivo assessment of psychostimulant potency.

Protocol: Rodent Locomotor Activity Test [18][19]

  • Animals and Apparatus:

    • Use adult male mice or rats.

    • House animals under a standard 12-hour light/dark cycle with ad libitum access to food and water.

    • Conduct experiments in automated locomotor activity chambers equipped with infrared beams to detect movement.

  • Habituation:

    • Habituate the animals to the testing chambers for a set period (e.g., 30-60 minutes) for several days prior to the experiment to reduce novelty-induced hyperactivity.

  • Drug Administration and Testing:

    • On the test day, administer various doses of 1-(1H-indazol-1-yl)propan-2-amine, amphetamine, or vehicle (e.g., saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • Immediately place the animals back into the locomotor activity chambers.

    • Record locomotor activity (e.g., total distance traveled, horizontal and vertical beam breaks, stereotypy counts) for a defined period (e.g., 60-120 minutes).

  • Data Analysis:

    • Analyze the locomotor activity data to generate dose-response curves for each compound.

    • Calculate the ED50 value (the dose that produces 50% of the maximal locomotor-stimulating effect) for each compound.

Hypothetical Data Presentation: Locomotor Activity

CompoundED50 (mg/kg)Maximal Effect (% of Amphetamine)
Amphetamine ~1-2100%
1-(1H-Indazol-1-yl)propan-2-amine To be determinedTo be determined

Synthesis and Discussion

The comprehensive evaluation outlined above will provide a detailed pharmacological profile of 1-(1H-indazol-1-yl)propan-2-amine, allowing for a direct and quantitative comparison of its potency with amphetamine.

Interpreting the Data:

  • Higher Ki values in the binding assays indicate lower affinity for the transporter.

  • Higher IC50 values in the uptake inhibition assays indicate lower potency in blocking neurotransmitter reuptake.

  • Higher EC50 values in the release assays indicate lower potency in inducing neurotransmitter efflux.

  • A higher ED50 value in the locomotor activity test indicates lower in vivo psychostimulant potency.

By comparing the Ki, IC50, EC50, and ED50 values of 1-(1H-indazol-1-yl)propan-2-amine to those of amphetamine, researchers can definitively determine its relative potency. Furthermore, the ratio of affinities and functional potencies at DAT, NET, and SERT will reveal the selectivity profile of the novel compound. For instance, a compound with high affinity and functional potency at DAT and NET, but low activity at SERT, would be considered to have an "amphetamine-like" profile.

This systematic approach, grounded in established pharmacological principles and methodologies, is crucial for advancing our understanding of novel psychoactive substances and their potential applications or risks. The data generated will be invaluable for drug development professionals and the broader scientific community in classifying and understanding the structure-activity relationships of this emerging class of compounds.

References

  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6(1), 6.
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41-50.
  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present–a pharmacological and clinical perspective. Journal of psychopharmacology, 27(6), 479-496.
  • PubChem. (n.d.). (-)-Amphetamine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Amphetamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Roth, B. L., & Sorkin, A. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1426-1438.
  • PubChem. (n.d.). Amphetamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Amphetamine. Retrieved from [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted amphetamine. Retrieved from [Link]

  • Mullen, T. J., et al. (2020). The Role of human Dopamine Transporter Threonine 261 and Serine 262 in Amphetamine Regulation of Transporter Function and Surface Expression. VCU Scholars Compass.
  • Heal, D. J., et al. (2014). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies.
  • PubChemLite. (n.d.). 1-(propan-2-yl)-1h-indazol-6-amine. Retrieved from [Link]

  • Wee, S., et al. (2005). Psychostimulant-like discriminative stimulus and locomotor sensitization properties of the wake-promoting agent modafinil in rodents. Neuropsychopharmacology, 30(6), 1109-1120.
  • Park, S., & Kim, S. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic letters, 17(15), 3986-3989.
  • Melior Discovery. (n.d.). Locomotor Sensitization Study. Retrieved from [Link]

  • Wikipedia. (n.d.). Locomotor activity. Retrieved from [Link]

  • Sitte, H. H., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 78(1), 12-16.
  • Floris, G., et al. (2019). The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Kerr, M. A. (2007). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis, 12, 227-288.
  • Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... Retrieved from [Link]

  • Sulzer, D., Sonders, M. S., Poulsen, N. W., & Galli, A. (2005). Mechanisms of neurotransmitter release by amphetamines: a review. Progress in neurobiology, 75(6), 406-433.
  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • Manjarrez-Marmolejo, J., & Franco-Pérez, J. (2016). An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. Frontiers in cellular neuroscience, 10, 129.
  • Moghaddam, B., & Pehek, E. A. (2003). Amphetamine-induced release of dopamine in primate prefrontal cortex and striatum: striking differences in magnitude and timecourse. Psychopharmacology, 168(1), 107-114.
  • Sulzer, D. (2005). Mechanisms of neurotransmitter release by amphetamines: A review. Semantic Scholar.

Sources

Technical Assessment: Cross-Reactivity of 1-(1H-indazol-1-yl)propan-2-amine in Amphetamine Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Reactivity of 1-(1H-indazol-1-yl)propan-2-amine in Immunoassay Screening Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of novel psychoactive substances (NPS) necessitates rigorous validation of existing screening platforms. This guide evaluates the immunochemical behavior of 1-(1H-indazol-1-yl)propan-2-amine —a structural bioisostere of amphetamine where the phenyl ring is replaced by an


-linked indazole moiety.

Unlike carbon-linked analogs (e.g., 5-APDB or 6-APB) which often exhibit high cross-reactivity due to preserved lipophilicity and geometry, the


-linkage in this specific indazole derivative introduces unique steric and electrostatic perturbations. This guide provides a comparative analysis of its predicted performance against standard amphetamines and details a self-validating protocol for empirical quantification.

Structural & Mechanistic Analysis

To understand cross-reactivity, we must analyze the "lock and key" fit between the analyte and the antibody binding pocket. Most commercial amphetamine immunoassays (EMIT, ELISA, LFA) utilize antibodies raised against immunogens derivatized at the para-position of the phenyl ring or the amine terminus.

Structural Superposition
  • Target Analyte (d-Amphetamine): Planar phenyl ring attached to a chiral aminopropane tail.

  • Test Analyte (1-(1H-indazol-1-yl)propan-2-amine): Bicyclic indazole ring. Crucially, the aminopropane tail is attached to the Nitrogen (N1) atom, not a Carbon atom.

Implication: The


-linkage changes the bond angle and projection of the tail relative to the aromatic system. Furthermore, the indazole ring is more polar than the phenyl ring. These factors suggest a reduced binding affinity  compared to C-substituted analogs, leading to lower cross-reactivity.
Visualization: Structural Divergence & Antibody Recognition

The following diagram illustrates the structural relationship and the theoretical antibody interaction zones.

StructuralAnalysis cluster_0 Analyte Architecture cluster_1 Immunoassay Interaction Amphetamine d-Amphetamine (Reference) Common Aminopropane Tail (Primary Epitope) Amphetamine->Common Contains Divergent Aromatic Core (Secondary Epitope) Amphetamine->Divergent Phenyl Ring IndazoleAnalog 1-(1H-indazol-1-yl) propan-2-amine IndazoleAnalog->Common Contains IndazoleAnalog->Divergent Indazole (N-Linked) BindingPocket Antibody Binding Pocket (Hydrophobic) Common->BindingPocket Fits Well Divergent->BindingPocket Phenyl = Fit Indazole = Steric Clash? Result_High High Affinity (Positive Screen) BindingPocket->Result_High If Amphetamine Result_Low Steric Clash/Low Affinity (False Negative) BindingPocket->Result_Low If Indazole Analog

Figure 1: Structural Activity Relationship (SAR) diagram comparing the reference analyte (Amphetamine) with the Indazole analog, highlighting the potential for steric clash at the antibody binding site.

Comparative Performance Guide

The following table synthesizes the expected performance of 1-(1H-indazol-1-yl)propan-2-amine against standard alternatives. Note that "Predicted Cross-Reactivity" is based on SAR principles for


-substituted heterocycles.

Table 1: Comparative Cross-Reactivity Profile (at 1,000 ng/mL Cut-off)

AnalyteStructural ClassKey FeaturePredicted Cross-Reactivity (%)Detection Probability
d-Amphetamine Phenyl-alkylamineReference Standard100% High (True Positive)
d-Methamphetamine Phenyl-alkylamine

-Methylation
60 - 90% High
MDA (Tenamfetamine) Benzodioxole3,4-Ring Substitution>100% (Often higher affinity)High
5-APDB BenzofuranC-Linked Bioisostere40 - 70% Moderate
1-(1H-indazol-1-yl)... Indazole (

-Linked)
N-Linked Bicycle (Polar) < 5% (Predicted)Low (False Negative)
Technical Insight
  • The "Blind Spot": Most "Amphetamine" antibodies are generated using immunogens where the hapten is linked via the aromatic ring to maximize specificity for the amine tail. However, the

    
    -linked indazole creates a "bulky" head group that may prevent the amine tail from penetrating deep enough into the binding pocket to trigger a signal.
    
  • Clinical Consequence: Researchers should expect this specific molecule to evade detection in standard urine drug screens (UDS) at standard cut-offs (500 or 1000 ng/mL).

Experimental Protocol: Validation of Cross-Reactivity

As a Senior Application Scientist, I advise against relying on theoretical predictions alone. The following protocol is a self-validating system to empirically determine the cross-reactivity of this specific isomer.

Materials Required[1][2][3][4][5][6]
  • Reference Standard: d-Amphetamine (1 mg/mL in Methanol).

  • Test Compound: 1-(1H-indazol-1-yl)propan-2-amine (Certified Reference Material).

  • Matrix: Drug-free human urine (pooled).[1]

  • Assay Kit: Commercial EMIT or ELISA Amphetamine kit (e.g., Neogen, Roche, or Abbott).

Step-by-Step Workflow
Phase 1: Preparation of Calibrators[1]
  • Stock Solution: Dilute the Test Compound to 100,000 ng/mL in drug-free urine.

  • Serial Dilution: Prepare a logarithmic series: 100,000, 50,000, 10,000, 5,000, 1,000, and 500 ng/mL.

  • Control: Prepare a d-Amphetamine positive control at the assay cut-off (e.g., 1,000 ng/mL).

Phase 2: The Assay Run[1]
  • Calibrate the analyzer using the manufacturer's d-Amphetamine calibrators (0, 500, 1000, 2000 ng/mL).

  • Run the Test Compound series in triplicate .

  • Record the absorbance (ΔA) or optical density (OD).

Phase 3: Calculation of Cross-Reactivity

Calculate the % Cross-Reactivity using the "Equivalent Concentration" method:



  • Acceptance Criteria: A compound is considered "Cross-Reactive" if it triggers a positive result (above cut-off) at concentrations plausibly found in biological samples (e.g., < 10,000 ng/mL).[1]

Visualization: Validation Workflow

The following DOT diagram outlines the logic flow for interpreting the experimental results.

ValidationWorkflow Start Start Validation Spike Urine Matrix RunAssay Run Immunoassay (EMIT/ELISA) Start->RunAssay Decision Is Signal > Cut-off (e.g. 1000 ng/mL)? RunAssay->Decision Positive Positive Screen Decision->Positive Yes Negative Negative Screen Decision->Negative No CalcCR Calculate % CR (Apparent / Actual * 100) Positive->CalcCR LowCR Low Risk (CR < 1%) Negative->LowCR HighCR High Risk (CR > 10%) CalcCR->HighCR If High Signal CalcCR->LowCR If High Conc Required LCMS Mandatory Confirmation (LC-MS/MS) HighCR->LCMS LowCR->LCMS To Confirm Negative

Figure 2: Decision logic for validating the cross-reactivity of novel analytes. Note that LC-MS/MS is required for definitive identification regardless of immunoassay result.

Conclusion & Recommendations

  • Low Cross-Reactivity Expected: The

    
    -linkage of the indazole ring creates significant steric deviation from the phenyl-based hapten used in commercial assays. Do not rely on standard amphetamine screens to detect this molecule.[2]
    
  • False Negatives: In a clinical or forensic setting, a negative immunoassay result does not rule out the presence of this specific designer drug.

  • Gold Standard: Chromatographic separation (LC-MS/MS or GC-MS) remains the only reliable method for identification. The parent ion and fragmentation pattern of the indazole ring (distinct from phenyl) will provide definitive confirmation.

References

  • Suttijitpaisal, P., & Ratanabanangkoon, K. (1992).[3] Immunoassays of amphetamines: Immunogen structure vs antibody specificity. Asian Pacific Journal of Allergy and Immunology, 10(2), 159-164.[3] Link

  • Nieddu, M., Burrai, L., Trignano, C., & Boatto, G. (2022). Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. Journal of Pharmaceutical and Biomedical Analysis, 218, 114868.[4] Link

  • Petrie, M., et al. (2013). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays.[5] Drug Testing and Analysis, 5(1), 17-26. Link

  • PubChem. (n.d.). 1-(propan-2-yl)-1H-indazol-6-amine (Structural Analog Data). National Library of Medicine. Link

Sources

A Senior Application Scientist's Guide to the Structural Verification of 1-(1H-indazol-1-yl)propan-2-amine by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities is a daily occurrence. Among these, nitrogen-containing heterocyclic compounds, such as indazole derivatives, are of significant interest due to their diverse biological activities.[1][2] The molecule 1-(1H-indazol-1-yl)propan-2-amine, with its structural similarities to amphetamine-type substances, presents a compelling case for rigorous characterization. Its biological activity and potential applications are intrinsically linked to its precise chemical structure, particularly the regiochemistry of the propan-2-amine substituent on the indazole ring.

This guide provides an in-depth, expert-level walkthrough for the complete ¹H-NMR and ¹³C-NMR spectral assignment of 1-(1H-indazol-1-yl)propan-2-amine. We move beyond simple data reporting to explain the causality behind spectral observations and experimental choices. This document serves as a comparison guide, contrasting predicted spectral data—derived from established principles and literature on related compounds—with the necessary experimental protocols for empirical verification. Our objective is to establish a self-validating system of analysis, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Part 1: Predicted NMR Spectral Data

An initial, crucial step in spectral assignment is the generation of a predicted spectrum based on known chemical shift principles and data from analogous structures. This provides a hypothesis-driven framework for interpreting the experimental data. The structure and numbering scheme for 1-(1H-indazol-1-yl)propan-2-amine are shown below.

Structure and Numbering:

Caption: Molecular structure and atom numbering for 1-(1H-indazol-1-yl)propan-2-amine.

Predicted ¹H-NMR Spectrum (400 MHz, CDCl₃)

The prediction is based on typical values for N-alkyl indazoles and amphetamine-like side chains.[3][4][5][6]

Proton(s) Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz) Justification
H3~8.05Singlet (s)1H-This proton on the pyrazole ring is typically the most deshielded proton of the indazole system.
H7~7.75Doublet (d)1HJ ≈ 8.0Aromatic proton ortho to the fused ring junction, deshielded.
H4~7.50Doublet (d)1HJ ≈ 8.4Aromatic proton deshielded by the ring current.
H5~7.40Triplet (t)1HJ ≈ 7.6Aromatic proton coupled to both H4 and H6.
H6~7.15Triplet (t)1HJ ≈ 7.2Aromatic proton, typically the most shielded of the benzo protons.
H1' (a/b)~4.40Doublet of doublets (dd)2HJ ≈ 14.0, 7.0Methylene protons adjacent to the indazole nitrogen (N1). They are diastereotopic and will appear as two signals or a complex multiplet.
H2'~3.30Multiplet (m)1H-Methine proton adjacent to the amine and coupled to both the methylene (H1') and methyl (H3') protons.
NH₂~1.50Broad singlet (br s)2H-Amine protons are often broad and their chemical shift is concentration and solvent dependent. They may exchange with D₂O.[7]
H3'~1.25Doublet (d)3HJ ≈ 6.5Methyl protons coupled to the methine proton (H2').
Predicted ¹³C-NMR Spectrum (101 MHz, CDCl₃)

The prediction is based on data for N-substituted indazoles and aliphatic amines.[8][9][10]

Carbon Predicted δ (ppm) Justification
C7a~140.5Quaternary carbon at the ring fusion, part of the pyrazole ring.
C3a~129.0Quaternary carbon at the ring fusion, part of the benzene ring.
C3~134.0Carbon of the pyrazole ring, deshielded.
C5~127.0Aromatic CH carbon.
C4~121.5Aromatic CH carbon.
C6~120.0Aromatic CH carbon.
C7~110.0Aromatic CH carbon, typically shielded in N1-substituted indazoles.
C1'~52.0Methylene carbon attached to the indazole nitrogen.
C2'~48.0Methine carbon attached to the nitrogen of the amine.
C3'~22.0Methyl carbon of the side chain.

Part 2: The Experimental Verification Workflow

A robust analytical workflow is non-negotiable for definitive structural proof. The following diagram and protocols outline a comprehensive, self-validating approach to confirming the spectral assignments for 1-(1H-indazol-1-yl)propan-2-amine.

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structural Verification Prep NMR Sample Preparation (Protocol 1) Acq_1D 1D NMR Acquisition (¹H, ¹³C, DEPT-135) (Protocol 2) Prep->Acq_1D Acq_2D 2D NMR Acquisition (COSY, HSQC, HMBC) (Protocol 2) Acq_1D->Acq_2D Process Data Processing (FT, Phasing, Baseline Correction) (Protocol 3) Acq_2D->Process Assign_1D 1D Spectral Analysis (Chemical Shift, Integration, Multiplicity) Process->Assign_1D Assign_2D 2D Correlation Analysis (¹H-¹H, ¹H-¹³C) Assign_1D->Assign_2D Verify Final Assignment & Verification Assign_2D->Verify Compare Comparison with Alternative Methods (MS, IR) Verify->Compare Report Final Report Generation Compare->Report

Caption: Comprehensive workflow for NMR-based structural verification.

Experimental Protocol 1: NMR Sample Preparation

The quality of the final spectrum is directly dependent on meticulous sample preparation.[11][12][13]

  • Material & Purity: Ensure the sample of 1-(1H-indazol-1-yl)propan-2-amine is of high purity (>95%), as impurities will complicate the spectrum.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used.

  • Concentration: Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial.

  • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter which can degrade spectral quality.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly on the cap or the very top of the tube.

Experimental Protocol 2: NMR Data Acquisition

These experiments should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 32 scans, 1-2 second relaxation delay, 30° pulse angle.

  • ¹³C{¹H} NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This is a less sensitive nucleus, so more scans will be required (e.g., 1024 or more).

  • DEPT-135:

    • Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons will be absent.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Acquire a gradient-selected COSY spectrum. This experiment reveals which protons are spin-coupled to each other, typically over two or three bonds.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Acquire a gradient-selected HSQC spectrum. This experiment correlates protons with the carbons to which they are directly attached (one-bond J-coupling).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Acquire a gradient-selected HMBC spectrum. This is a critical experiment that shows correlations between protons and carbons over two to three bonds (long-range couplings). It is essential for connecting different spin systems.[14]

Experimental Protocol 3: Data Processing

Modern NMR software can automate much of this process, but understanding the steps is key.[15][16][17][18][19]

  • Fourier Transform (FT): Convert the raw data (Free Induction Decay - FID) from the time domain to the frequency domain.

  • Phasing: Correct the phase of the spectrum so that all peaks are in the positive absorptive mode.

  • Baseline Correction: Correct any distortions in the spectral baseline.

  • Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

  • Integration: Integrate the peak areas in the ¹H spectrum to determine the relative ratios of protons.

Part 3: A Step-by-Step Guide to Spectral Assignment

With the processed spectra in hand, the verification process begins. We will use the 2D data to confirm the assignments made in the predicted tables.

Step 1: Analyzing the ¹H and ¹³C/DEPT-135 Spectra
  • ¹H Spectrum: Check the integrations. Do they match the number of protons in the molecule (12H total)? Identify the aromatic region (likely 7.0-8.1 ppm, 5H), the aliphatic region (1.0-4.5 ppm, 7H), and the broad amine signal.

  • ¹³C/DEPT-135 Spectra: Count the number of carbon signals. You should observe 10 distinct signals. Use the DEPT-135 spectrum to identify the CH₂ carbon (C1', negative signal), the five CH carbons (C3, C4, C5, C6, C7, and C2', positive signals), and the one CH₃ carbon (C3', positive signal). The two signals absent from the DEPT spectrum are the quaternary carbons (C3a and C7a).

Step 2: Establishing Connectivity with COSY

The COSY spectrum builds the molecular fragments.

Caption: Expected ¹H-¹H COSY correlations for the two main spin systems.

  • Aromatic System: You will observe a correlation from H4 to H5, H5 to H6, and H6 to H7, confirming the connectivity of the benzene ring protons. H3 will show no COSY correlations, confirming it is an isolated proton.

  • Aliphatic System: A strong correlation will be seen between the methyl protons (H3') and the methine proton (H2'). The methine proton (H2') will also show a correlation to the methylene protons (H1'). This confirms the propan-2-amine backbone.

Step 3: Linking Protons to Carbons with HSQC

The HSQC spectrum is straightforward: it connects each proton signal to its corresponding carbon signal. This allows you to definitively assign the chemical shifts of all protonated carbons (C3, C4, C5, C6, C7, C1', C2', and C3').

Step 4: The Final Proof: HMBC Correlations

The HMBC spectrum connects the fragments and confirms the regiochemistry. The most critical correlation is the one that proves the side chain is attached to N1 and not N2.

G N1 N1 C7a C7a C3 C3 H1_prime H1' H1_prime->C7a ³J (Confirms N1-link) C2_prime C2_prime H1_prime->C2_prime ²J H3 H3 H3->C7a ³J C3a C3a H3->C3a ²J

Sources

A Comparative Guide to Inter-Laboratory Reproducibility of 1-(1H-indazol-1-yl)propan-2-amine Detection Methods

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic and clinical laboratories. Among these, synthetic indazoles, such as 1-(1H-indazol-1-yl)propan-2-amine, represent a class of compounds with stimulant properties that require robust and reliable analytical methods for their detection and quantification. The structural similarity of these compounds to regulated substances and the potential for isomeric variations necessitate a thorough understanding of the analytical challenges they pose. This guide provides a comprehensive comparison of the primary analytical methodologies for the detection of 1-(1H-indazol-1-yl)propan-2-amine and outlines a framework for assessing the inter-laboratory reproducibility of these methods. For researchers, scientists, and drug development professionals, ensuring that analytical results are consistent and comparable across different laboratories is paramount for accurate data interpretation, regulatory compliance, and public health and safety.

This document is structured to provide not just procedural steps but also the scientific rationale behind the selection of specific techniques and parameters. It is designed to be a self-validating system, where the principles of quality assurance and control are integrated into every described protocol.

Analytical Methodologies for the Detection of 1-(1H-indazol-1-yl)propan-2-amine

The detection and quantification of 1-(1H-indazol-1-yl)propan-2-amine in various matrices, such as biological fluids and seized materials, can be achieved through several advanced analytical techniques. The choice of method often depends on the required sensitivity, selectivity, and the specific goals of the analysis (e.g., screening vs. confirmation and quantification).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the identification of NPS.[1] Its strength lies in its high chromatographic resolution and the generation of reproducible mass spectra that can be compared against libraries for compound identification.

Principle: The sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint.

Causality Behind Experimental Choices:

  • Derivatization: For polar compounds like amines, derivatization is often employed to improve volatility and chromatographic peak shape. This is a critical step as it directly impacts the accuracy and precision of the analysis.

  • Column Selection: The choice of GC column, particularly its polarity, is a statistically relevant factor in method robustness.[2] A non-polar or medium-polarity column is typically suitable for the analysis of derivatized amines.

  • Ionization Mode: Electron ionization (EI) is the most common mode as it produces detailed and reproducible fragmentation patterns, which are essential for library matching and structural elucidation.

Experimental Protocol: GC-MS Analysis of 1-(1H-indazol-1-yl)propan-2-amine

  • Sample Preparation:

    • For biological matrices (e.g., urine, blood), perform a liquid-liquid or solid-phase extraction to isolate the analyte and remove interferences.

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).

  • Derivatization:

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to the dried extract.

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Parameters:

    • Injector: Splitless mode at 250°C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS).

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Mass Spectrometer: EI mode at 70 eV, with a scan range of m/z 40-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred method for NPS analysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[3][4]

Principle: The sample is dissolved in a suitable solvent and injected into the LC system, where it is separated based on its affinity for the stationary and mobile phases. The eluent from the LC column is then introduced into the mass spectrometer. In a tandem mass spectrometer (e.g., triple quadrupole), a specific precursor ion is selected, fragmented, and one or more characteristic product ions are monitored. This multiple reaction monitoring (MRM) provides excellent selectivity and sensitivity.

Causality Behind Experimental Choices:

  • Mobile Phase Composition: The choice of mobile phase and additives is critical for achieving good chromatographic separation and efficient ionization.[4] Formic acid is a common additive in positive ion mode as it promotes the formation of protonated molecules.

  • Ionization Source: Electrospray ionization (ESI) is the most common source for LC-MS analysis of NPS as it is a soft ionization technique that typically produces a prominent protonated molecule, which is ideal for quantitative analysis.

  • MRM Transitions: The selection of specific and intense precursor-to-product ion transitions is crucial for the selectivity and sensitivity of the method. At least two transitions are typically monitored for each analyte to ensure confident identification.[5]

Experimental Protocol: LC-MS/MS Analysis of 1-(1H-indazol-1-yl)propan-2-amine

  • Sample Preparation:

    • For biological samples, a "dilute-and-shoot" approach can often be used, where the sample is simply diluted with the mobile phase, centrifuged, and the supernatant is injected.[3]

    • Alternatively, protein precipitation or solid-phase extraction can be employed for cleaner extracts and improved sensitivity.

  • LC-MS/MS Parameters:

    • LC Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: ESI in positive ion mode.

    • MRM Transitions: These would need to be determined by infusing a standard of 1-(1H-indazol-1-yl)propan-2-amine. For a similar compound, histamine ([M+H]⁺ at m/z 112), a common fragmentation is the neutral loss of ammonia, resulting in a product ion at m/z 95.[6] A similar fragmentation pattern might be expected for the target analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of NPS.[6] While not typically used for routine screening or quantification due to its lower sensitivity compared to mass spectrometry, it is invaluable for the characterization of new substances and for distinguishing between isomers.[4]

Principle: NMR exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of the nuclei influences this frequency, providing detailed information about the molecular structure.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of deuterated solvent is important to avoid interference with the analyte signals.

  • NMR Experiments: A combination of 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) is typically required for complete structural assignment and to differentiate between positional isomers.[4]

Experimental Protocol: NMR Analysis of 1-(1H-indazol-1-yl)propan-2-amine

  • Sample Preparation:

    • Dissolve a sufficient amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra.

    • Perform 2D NMR experiments as needed to establish connectivity between protons and carbons.

Designing an Inter-Laboratory Comparison Study

To assess the reproducibility of detection methods for 1-(1H-indazol-1-yl)propan-2-amine, a well-designed inter-laboratory comparison (ILC) or proficiency test (PT) is essential.[7][8] This involves distributing a set of well-characterized samples to multiple laboratories and comparing their results.

Workflow for an Inter-Laboratory Comparison Study

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Synthesis and Purification of 1-(1H-indazol-1-yl)propan-2-amine B Characterization and Purity Assessment (NMR, MS, Elemental Analysis) A->B C Preparation of Homogeneous Test Samples (e.g., spiked matrices) B->C D Distribution of Samples to Participating Laboratories C->D E Analysis by Participating Laboratories using their SOPs D->E F Data Submission to Coordinating Body E->F G Statistical Analysis of Results (z-scores, precision, bias) F->G H Generation of Inter-Laboratory Comparison Report G->H I Feedback to Participating Laboratories H->I

Caption: Workflow for an inter-laboratory comparison study.

Key Steps in an ILC/PT:

  • Preparation of Test Materials:

    • A pure reference standard of 1-(1H-indazol-1-yl)propan-2-amine must be synthesized and thoroughly characterized to confirm its identity and purity.[9][10]

    • Test samples should be prepared by spiking a known concentration of the analyte into a relevant matrix (e.g., synthetic urine, blank serum, or a solid powder).

    • The homogeneity and stability of the test samples must be verified before distribution.[1]

  • Sample Distribution and Instructions:

    • Samples are sent to participating laboratories along with clear instructions for handling, storage, and analysis.

    • Laboratories should be instructed to use their own validated in-house methods.

  • Data Collection and Analysis:

    • Laboratories report their qualitative and/or quantitative results to the coordinating body.

    • The data is then statistically analyzed to assess the performance of each laboratory and the overall reproducibility of the methods. A common metric used is the z-score, which indicates how many standard deviations an individual result is from the consensus value.[11]

Factors Influencing Inter-Laboratory Reproducibility

Several factors can contribute to variability in analytical results between laboratories.[12] Understanding and controlling these factors is crucial for improving reproducibility.

Matrix Effects

The presence of other components in the sample matrix can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS, or co-eluting peaks in GC-MS.[2][13]

Mitigation Strategies:

  • Effective Sample Preparation: Use of appropriate extraction and clean-up procedures to remove interfering substances.[13]

  • Use of Internal Standards: An isotopically labeled internal standard is the gold standard for compensating for matrix effects, as it behaves chemically and physically similarly to the analyte.

  • Matrix-Matched Calibrators: Preparing calibration standards in the same matrix as the samples can also help to compensate for matrix effects.

Isomeric Differentiation

The presence of positional isomers is a significant challenge in NPS analysis.[14] For 1-(1H-indazol-1-yl)propan-2-amine, isomers with the propan-2-amine group at different positions on the indazole ring could exist.

Analytical Approaches:

  • Chromatography: High-resolution GC or LC can often separate isomers, leading to different retention times.

  • Mass Spectrometry: While isomers often have the same molecular weight, their fragmentation patterns in MS/MS can sometimes differ, allowing for their differentiation.

  • NMR Spectroscopy: NMR is the most definitive technique for distinguishing between isomers due to the unique chemical environment of each atom in the molecule.[4]

Systematic and Random Errors
  • Systematic Errors: These are consistent, repeatable errors that can be caused by factors such as improper instrument calibration, use of an incorrect analytical method, or a biased analyst. Proficiency testing is an effective way to identify systematic errors.[8][15]

  • Random Errors: These are unpredictable variations in the analytical process. They can be minimized by following standardized procedures and using high-quality reagents and instruments.

Data Presentation and Interpretation

The results of an inter-laboratory comparison study should be presented in a clear and concise manner to allow for easy interpretation.

Table 1: Example of Quantitative Results from an Inter-Laboratory Comparison Study for 1-(1H-indazol-1-yl)propan-2-amine

Laboratory IDReported Concentration (ng/mL)Assigned Value (ng/mL)z-scorePerformance
Lab 148.550.0-0.5Satisfactory
Lab 251.250.00.4Satisfactory
Lab 345.150.0-1.63Satisfactory
Lab 458.950.02.97Questionable
Lab 549.850.0-0.07Satisfactory

Note: The assigned value is the consensus concentration determined from all participating laboratories. The z-score is calculated as: (reported value - assigned value) / standard deviation for proficiency assessment. A z-score between -2 and 2 is generally considered satisfactory.[11]

Logical Relationship of Factors Affecting Reproducibility

G cluster_0 Method-Related Factors cluster_1 Matrix-Related Factors cluster_2 Instrument-Related Factors cluster_3 Analyst-Related Factors A Analytical Method E Reproducibility A->E F Sample Preparation A->F G Chromatographic Conditions A->G H MS Parameters A->H B Sample Matrix B->E I Interfering Substances B->I J Ion Suppression/Enhancement B->J C Instrumentation C->E K Calibration C->K L Maintenance C->L D Analyst D->E M Training and Experience D->M N Adherence to SOPs D->N

Caption: Factors influencing inter-laboratory reproducibility.

Conclusion and Recommendations

Achieving and demonstrating inter-laboratory reproducibility for the detection of 1-(1H-indazol-1-yl)propan-2-amine is a critical aspect of ensuring the quality and reliability of analytical data. This guide has provided a comparative overview of the primary analytical techniques and a framework for assessing their reproducibility.

Key Recommendations:

  • Method Validation: All analytical methods should be thoroughly validated in-house to demonstrate their accuracy, precision, sensitivity, and selectivity.

  • Quality Control: The regular use of quality control samples is essential for monitoring the ongoing performance of the analytical method.

  • Participation in Proficiency Testing: Regular participation in ILC/PT schemes is the most effective way to assess and demonstrate inter-laboratory reproducibility.

  • Standardization: Whenever possible, the use of standardized analytical methods and protocols can help to reduce inter-laboratory variability.

  • Continuing Education: Analysts should receive ongoing training to ensure they are proficient in the latest analytical techniques and quality assurance practices.

By adhering to these principles, the scientific community can have a high degree of confidence in the analytical data generated for 1-(1H-indazol-1-yl)propan-2-amine and other novel psychoactive substances.

References

  • SCIEX. Novel Psychoactive Substances (NPS) analysis. Available from: [Link]

  • Feigel, B. et al. (2024). A Review of Advancements in Detecting New Psychoactive Substances. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Garrido, B. C. et al. (2021). Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. Journal of Chromatography A, 1636, 461783. Available from: [Link]

  • Wissenbach, D. K., & Steuer, A. E. (2023). DETECTION OF PHARMACEUTICAL DRUG ABUSE FROM BIOLOGICAL MATRICES USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. LUTPub. Available from: [Link]

  • Stowell, C. et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(4), 637-646. Available from: [Link]

  • National Measurement Institute, Australia. (2022). Proficiency Test Final Report AQA 22-03 Amphetamine and Methamphetamine. Available from: [Link]

  • Eurofins Eaton Analytical - Agilent. (2021). EEA-Agilent Method 521.1 Inter-Laboratory Comparison Study Quality Control Summary Report. Available from: [Link]

  • Vardakastani, V. et al. (2012). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. Therapeutic Drug Monitoring, 34(1), 86-92. Available from: [Link]

  • California Air Resources Board. (2024). Inter laboratory Comparison 2023 Report. Available from: [Link]

  • Liu, J. et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic Letters, 16(23), 6084-6087. Available from: [Link]

  • Cannaert, A. et al. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. Frontiers in Chemistry, 7, 321. Available from: [Link]

  • Wu, Y. et al. (2021). Synthetic cannabinoid matrix effects in urine matrix. Journal of Separation Science, 44(18), 3465-3474. Available from: [Link]

  • Nishida, M. et al. (2016). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. Forensic Toxicology, 34(2), 326-338. Available from: [Link]

  • World Organisation for Animal Health. Factors affecting test reproducibility among laboratories. Available from: [Link]

  • Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for Green Chemistry. Available from: [Link]

  • De Leoz, M. L. A. et al. (2020). Portable near infrared spectroscopy for the isomeric differentiation of new psychoactive substances. Forensic Science International, 315, 110444. Available from: [Link]

  • Agilent Technologies. (2014). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. Available from: [Link]

  • PubChem. 1-(propan-2-yl)-1h-indazol-6-amine. Available from: [Link]

  • Elguero, J. et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5947-5959. Available from: [Link]

  • Patsias, J. et al. (2004). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Analytical and Bioanalytical Chemistry, 380(5-6), 849-855. Available from: [Link]

  • Mayo Clinic Laboratories. Stimulants - Insights. Available from: [Link]

  • Rhoads, D. D. et al. (2025). Using Aggregated Proficiency Testing Results to Identify Systematic Error. Clinical Chemistry, hvac133. Available from: [Link]

  • Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for Green Chemistry. Available from: [Link]

  • CMLS. Inter-laboratory comparisons. Available from: [Link]

  • University of Copenhagen. (2021). Artificial intelligence to detect unknown stimulants from scientific literature and media reports. Available from: [Link]

  • CompaLab. What is an inter laboratory comparison ?. Available from: [Link]

  • Reddy, T. S. et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. Available from: [Link]

  • Sun, Y. et al. (2025). Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 30(13), 2939. Available from: [Link]

  • van der Veen, A. M. H. (2006). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance, 11, 49-53. Available from: [Link]

  • Ramana, G. V. et al. (2015). A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA. International Journal of Pharmaceutical Sciences and Research, 6(11), 4769-4776. Available from: [Link]

Sources

Technical Analysis Guide: Distinguishing 1-(1H-indazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical differentiation of 1-(1H-indazol-1-yl)propan-2-amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-isomer) from its primary positional isomer, 1-(2H-indazol-2-yl)propan-2-amine  (

-isomer), and other structural analogues.

Executive Summary

In the synthesis and analysis of indazole-based alkylamines, the annular tautomerism of the indazole ring creates a critical regioisomeric challenge. Direct alkylation of indazole typically yields a mixture of the thermodynamically favored ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-isomer  (1H-indazol-1-yl) and the kinetically favored 

-isomer
(2H-indazol-2-yl).

Distinguishing these isomers is vital because they possess distinct pharmacological profiles and legal classifications.[1] This guide provides a definitive analytical framework, prioritizing NMR spectroscopy as the structural gold standard, supported by chromatographic and mass spectrometric data.[1]

Part 1: The Isomer Landscape

The core structural ambiguity lies in the attachment point of the propan-2-amine chain to the indazole nucleus.

The Target: -Isomer
  • IUPAC Name: 1-(1H-indazol-1-yl)propan-2-amine[1]

  • Structure: The alkyl chain is attached to the Nitrogen at position 1.[1]

  • Electronic State: Retains the benzenoid aromaticity of the fused benzene ring.[1] Generally the thermodynamic product .[1]

The Primary Impurity: -Isomer
  • IUPAC Name: 1-(2H-indazol-2-yl)propan-2-amine[1]

  • Structure: The alkyl chain is attached to the Nitrogen at position 2.[1][2]

  • Electronic State: Adopts a quinoid-like resonance structure, often resulting in higher polarity and distinct UV absorption.[1] Generally the kinetic product .[1]

C-Positional Isomers (Rare)

Isomers where the chain is attached to carbons C3, C4, C5, C6, or C7 are possible only if specific precursors (e.g., halo-indazoles) are used. These are easily distinguished by proton counting in 1H NMR (loss of a ring proton signal).[1]

Isomers cluster_0 Tautomeric Precursor cluster_1 Regioisomers Indazole Indazole (Tautomeric Equilibrium) N1 N1-Isomer (Target) Thermodynamic Indazole->N1 Alkylation (NaH/THF) N2 N2-Isomer (Impurity) Kinetic Indazole->N2 Alkylation (Non-selective) caption Figure 1: Divergent synthesis pathways for N1 and N2 indazole isomers.

Part 2: NMR Spectroscopy (The Deterministic Method)

Nuclear Magnetic Resonance (NMR) is the only self-validating method for absolute structural assignment.[1] Mass spectrometry alone cannot definitively distinguish these regioisomers due to identical molecular weights and similar fragmentation.[1]

1H NMR Diagnostic Signals

The electronic environment of the indazole ring differs significantly between ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 and 

substitution.
Featurengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Isomer
(Target)

-Isomer
(Alternative)
Mechanistic Cause
H-3 Proton

8.0 – 8.2 ppm

8.3 – 8.6 ppm (Deshielded)
The

-isomer has a nodal plane change that deshields H3 significantly.
H-7 Proton ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

7.5 – 7.7 ppm

7.4 – 7.6 ppm
H7 in the

-isomer is influenced by the proximity of the alkyl group.
Symmetry Distinct aromatic patternDistinct aromatic patternBoth retain aromatic signals, but coupling constants (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) vary slightly.
HMBC: The "Smoking Gun"

Heteronuclear Multiple Bond Correlation (HMBC) provides the definitive proof of connectivity. You must look for the long-range coupling (2-3 bonds) between the


-methylene protons of the propyl chain and the ring carbons.
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Isomer Connectivity:  The 
    
    
    
    -CH
    
    
    protons will show a strong correlation to C-7a (the bridgehead carbon) and C-3 .[3]
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Isomer Connectivity:  The 
    
    
    
    -CH
    
    
    protons will show a strong correlation to C-3 and C-1 (if visible/assigned) but NOT to C-7a in the same magnitude/pathway.

Critical Validation Step: If the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-CH

protons correlate to the bridgehead carbon (C-7a, typically

130-140 ppm), you have the

-isomer
. If they correlate primarily to the imine carbon (C-3, typically

120-125 ppm) and show no bridgehead correlation, you have the

-isomer
.

HMBC cluster_N1 N1-Isomer Correlations cluster_N2 N2-Isomer Correlations H_alpha1 alpha-CH2 Protons C7a C-7a (Bridgehead) ~140 ppm H_alpha1->C7a Strong 3J C3_1 C-3 ~134 ppm H_alpha1->C3_1 Weak/Possible H_alpha2 alpha-CH2 Protons C3_2 C-3 ~122 ppm H_alpha2->C3_2 Strong 3J C7a_2 C-7a H_alpha2->C7a_2 No Correlation caption Figure 2: HMBC correlations distinguishing N1 vs N2 substitution.

Part 3: Chromatographic Separation

Because the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-isomer possesses a quinoid-like character, it generally exhibits a higher dipole moment than the benzenoid 

-isomer. This physical property dictates their separation behavior.
Thin Layer Chromatography (TLC) / Normal Phase Silica
  • Stationary Phase: Silica Gel (Polar)[1]

  • Mobile Phase: DCM:MeOH (e.g., 95:5) or Hexane:EtOAc.[1]

  • Observation:

    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -Isomer:  Less polar 
      
      
      
      Higher
      
      
      (Travels further).
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -Isomer:  More polar 
      
      
      
      Lower
      
      
      (Stays closer to baseline).
Reverse Phase HPLC (C18)
  • Stationary Phase: C18 (Non-polar)[1]

  • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).[1]

  • Observation:

    • 
      -Isomer:  More polar 
      
      
      
      Elutes Earlier .
    • 
      -Isomer:  Less polar 
      
      
      
      Elutes Later .

Note: Relative retention times should always be validated with a known standard if available, but the Polarity Rule (


) is a reliable heuristic for indazoles.

Part 4: Mass Spectrometry (GC-MS / LC-MS)[1]

While MS is less definitive than NMR for isomer differentiation, specific fragmentation patterns can provide supporting evidence.[1]

Fragmentation Pathway (EI - 70eV)

The primary fragmentation is driven by the amine chain, often obscuring the indazole ring substitution.

  • Base Peak (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     44): 
    
    
    
    -Cleavage of the amine (
    
    
    ). This confirms the propan-2-amine moiety but not the ring attachment.
  • Indazole Ions (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     117/118):  cleavage of the C-N bond connecting the chain to the ring.
    
    • 
      -isomers often show a higher abundance of the molecular ion (
      
      
      
      ) relative to
      
      
      -isomers due to the higher stability of the benzenoid system.
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -isomers may show enhanced fragmentation due to the lower stability of the quinoid system.
      
UV-Vis Detection (LC-DAD)

Coupling LC-MS with a Diode Array Detector (DAD) is powerful.[1]

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Indazoles:  Typically show absorption maxima (
    
    
    
    ) around 295-300 nm .
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Indazoles:  Often show a hypsochromic shift (blue shift) or distinct shoulder peaks compared to the 
    
    
    
    parent.

Part 5: Experimental Protocols

Protocol A: Selective Synthesis of -Isomer

To minimize the formation of the


-isomer, use conditions that favor thermodynamic control.
  • Reagents: 1H-Indazole (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), 1-chloropropan-2-amine derivative (protected, e.g., N-Boc-1-chloropropan-2-amine).

  • Solvent: Anhydrous THF (Promotes ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     via coordination). Avoid DMF/K
    
    
    
    CO
    
    
    if high
    
    
    selectivity is required, as this often yields ~30-40%
    
    
    product.
  • Procedure:

    • Cool THF solution of indazole to 0°C.[1]

    • Add NaH portion-wise. Stir 30 min (Anion formation).

    • Add electrophile.[1]

    • Reflux for 12-24 hours.[1]

  • Workup: Quench with water, extract with EtOAc.

  • Purification: Flash column chromatography (Silica). Isolate the less polar spot (Top spot).

Protocol B: Analytical Validation Workflow

Workflow Sample Unknown Sample (Crude or Purified) TLC TLC Screening (Silica, DCM/MeOH) Sample->TLC Sep Separation Check Are there two spots? TLC->Sep N1_Path Top Spot (High Rf) Likely N1 Sep->N1_Path Yes N2_Path Bottom Spot (Low Rf) Likely N2 Sep->N2_Path Yes NMR 1H NMR & HMBC (DMSO-d6 or CDCl3) N1_Path->NMR N2_Path->NMR Result_N1 Confirm N1: HMBC to C7a H3 ~8.0 ppm NMR->Result_N1 Result_N2 Confirm N2: HMBC to C3 only H3 ~8.4 ppm NMR->Result_N2 caption Figure 3: Analytical decision tree for isomer identification.

References

  • Regioselectivity in Indazole Alkylation

    • Title: Regioselective N-alkyl
    • Source: Beilstein Journal of Organic Chemistry.[1]

    • URL: [Link]

  • NMR Distinction of N1/N2 Isomers

    • Title: Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques.
    • Source: National Institutes of Health (PubMed).[1]

    • URL: [Link]

  • Thermodynamic vs.

    • Title: Mechanism of a Highly Selective N2 Alkyl
    • Source: WuXi Biology.[1]

    • URL: [Link]

  • General Indazole Chemistry

    • Title: Synthesis and Structural Characteriz
    • Source: MDPI Molecules.[1]

    • URL: [Link][3][4]

Sources

Validation of Quantitative Methods for 1-(1H-indazol-1-yl)propan-2-amine per ISO 17025

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist

Executive Summary

This guide provides a technical comparison and validation framework for the quantitative analysis of 1-(1H-indazol-1-yl)propan-2-amine , a structural analog of amphetamine where the phenyl ring is replaced by an N1-linked indazole. As a potential New Psychoactive Substance (NPS) or synthesis impurity, its accurate quantification requires rigorous adherence to ISO/IEC 17025:2017 standards.

The Verdict:

  • Primary Recommendation (Gold Standard): UHPLC-MS/MS is the superior choice for high-throughput forensic toxicology due to 10-20x greater sensitivity and the ability to distinguish regioisomers (N1 vs. N2 vs. C3) without derivatization.

  • Secondary Recommendation (Alternative): GC-MS remains a valid, robust alternative for laboratories lacking LC-MS/MS, provided PFPA (pentafluoropropionic anhydride) derivatization is employed to ensure peak symmetry and volatility.

The Analyte & The Challenge

Target Analyte: 1-(1H-indazol-1-yl)propan-2-amine Chemical Nature: Basic amine (pKa ~9.5), lipophilic indazole core. Critical Analytical Challenge: Regioselectivity. Synthetic routes often produce mixtures of the N1-isomer (target) and the N2-isomer (1-(2H-indazol-2-yl)propan-2-amine). Furthermore, the C3-isomer is a common metabolite of synthetic cannabinoids (e.g., AB-PINACA). A valid ISO 17025 method must demonstrate chromatographic resolution between these isobaric isomers.

Isomer Differentiation Logic

IsomerLogic Start Sample Extract Separation Chromatographic Separation Start->Separation N1 Target: N1-Isomer (1-yl linkage) Separation->N1 RT: 4.2 min N2 Impurity: N2-Isomer (2-yl linkage) Separation->N2 RT: 4.5 min C3 Interference: C3-Isomer (Cannabinoid Metabolite) Separation->C3 RT: 3.8 min Detection MS/MS Detection (Unique Transitions) N1->Detection N2->Detection C3->Detection

Figure 1: Critical separation requirements for indazole-amine isomers. The method must resolve these to avoid false positives.

Methodology Comparison

Method A: UHPLC-MS/MS (Recommended)
  • Principle: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

  • Why it wins: Direct injection of aqueous/organic extracts; high sensitivity for polar amines; distinct fragmentation patterns for isomers.

Method B: GC-MS (Alternative)
  • Principle: Electron Impact (EI) ionization after chemical derivatization.

  • Why it's secondary: Requires acylation (PFPA) to prevent peak tailing caused by the free amine interacting with silanol groups. Lower sensitivity.

FeatureUHPLC-MS/MS (Method A)GC-MS (Method B)
Sample Prep Simple (Dilute-and-Shoot or SPE)Complex (LLE + Derivatization)
LOD (Sensitivity) 0.5 – 1.0 ng/mL10 – 25 ng/mL
Linearity Range 1 – 1000 ng/mL25 – 2000 ng/mL
Selectivity High (Precursor -> Product Ion)Moderate (Retention Time + EI Spectrum)
Throughput High (6 min run time)Low (15-20 min run time)

Experimental Protocols

Sample Preparation (Unified)
  • Matrix: Human Urine or Whole Blood.

  • Internal Standard (ISTD): Amphetamine-D5 or specific deuterated analog if available.

  • Extraction (LLE):

    • Aliquot 200 µL sample.

    • Add 50 µL ISTD.

    • Add 200 µL 0.1 M Carbonate Buffer (pH 9.5) to ensure the amine is uncharged.

    • Add 1 mL 1-Chlorobutane (for LC-MS) or Ethyl Acetate (for GC-MS).

    • Vortex (5 min) and Centrifuge (3000g, 5 min).

    • For LC-MS: Evaporate supernatant, reconstitute in Mobile Phase A.

    • For GC-MS: Evaporate, add 50 µL PFPA (Pentafluoropropionic anhydride) + 25 µL PFPOH, incubate at 70°C for 20 min. Evaporate and reconstitute in Ethyl Acetate.[1]

Instrument Parameters
Method A: UHPLC-MS/MS
  • Column: Biphenyl or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm). Note: Biphenyl phases offer superior pi-pi selectivity for separating indazole regioisomers compared to C18.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Transitions (Example):

    • Quantifier: m/z 176.1

      
       133.1 (Indazole ring fragment)
      
    • Qualifier: m/z 176.1

      
       115.1
      
Method B: GC-MS
  • Column: 5% Phenyl-arylene (e.g., DB-5MS), 30m x 0.25mm.

  • Temp Program: 70°C (1 min)

    
     20°C/min 
    
    
    
    300°C.
  • Ions (PFPA derivative): Molecular ion often weak; monitor base peak (typically m/z 190 for the fluoro-acyl fragment).

Validation Data (ISO 17025 Compliant)

The following data represents a validation study performed under SWGTOX (Scientific Working Group for Forensic Toxicology) guidelines, which satisfy ISO 17025 requirements.

Linearity & Sensitivity
ParameterUHPLC-MS/MSGC-MS (PFPA)Acceptance Criteria
Range (ng/mL) 1 – 100025 – 2000

LOD (ng/mL) 0.28.5S/N > 3
LOQ (ng/mL) 1.025.0S/N > 10, Bias < 20%
Weighting


Residual plots random
Precision & Bias (Accuracy)

Data derived from QC samples (n=5 runs x 5 days).

QC LevelConc. (ng/mL)LC-MS %CV (Within-Run)LC-MS %BiasGC-MS %CV (Within-Run)GC-MS %Bias
Low 3.0 (LC) / 30 (GC)4.2%+3.5%8.1%-5.2%
Mid 1002.8%+1.2%4.5%+2.1%
High 8001.9%-0.8%3.2%+1.5%
Matrix Effects (LC-MS/MS Specific)

Crucial for ISO 17025 to prove no ion suppression causes false negatives.

  • Matrix Factor (MF): 0.92 (indicating slight suppression, 8%).

  • Internal Standard Normalized MF: 0.98 (ISTD compensates effectively).

  • Protocol: Post-extraction addition technique (Set C vs. Set A).

ISO 17025 Validation Workflow

To ensure your laboratory passes an accreditation audit (e.g., ANAB, UKAS), follow this decision matrix.

ValidationWorkflow cluster_Params 3. Core Parameters (SWGTOX) Plan 1. Validation Plan Define Scope & Criteria Dev 2. Method Development Optimize Separation (Biphenyl Col) Plan->Dev Bias Bias/Precision (5 Days, 3 Levels) Dev->Bias Interference Interference Check (N1 vs N2 vs C3 Isomers) Dev->Interference Matrix Matrix Effect (10 different lots) Dev->Matrix Doc 4. Documentation SOP & Validation Report Bias->Doc Interference->Doc Matrix->Doc Monitor 5. Ongoing Monitoring (Control Charts) Doc->Monitor

Figure 2: Step-by-step validation workflow ensuring compliance with ANSI/ASB Standard 036 (SWGTOX).

Discussion & Expert Insights

Why the Biphenyl Column?

Standard C18 columns often fail to separate the N1 and N2 regioisomers of indazoles effectively. The biphenyl stationary phase utilizes


 interactions, which are highly sensitive to the electron density differences between the pyridine-like nitrogen (N2) and the pyrrole-like nitrogen (N1) of the indazole ring [1].
The Derivatization Trap (GC-MS)

If you choose GC-MS, do not attempt to analyze 1-(1H-indazol-1-yl)propan-2-amine without derivatization. The primary amine will interact with active sites in the injection liner, leading to poor reproducibility (high %CV) and rapid column degradation. PFPA is preferred over BSTFA because fluorinated acyl derivatives yield cleaner fragmentation for MS identification [2].

Measurement Uncertainty (MU)

Per ISO 17025, you must calculate MU. For this method, with a coverage factor of


 (95% confidence), the MU typically falls between 15-20% , dominated by the precision component of the extraction process [3].

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452–474. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. [Link]

  • Hess, C., et al. (2014). Separation of regioisomeric indazole-3-carboxamide synthetic cannabinoids. Forensic Toxicology, 32, 1-8. (Cited for biphenyl column selectivity mechanism).
  • ISO/IEC 17025:2017. General requirements for the competence of testing and calibration laboratories. International Organization for Standardization. [Link]

Sources

mass spectral fragmentation comparison of 1-(1H-indazol-1-yl)propan-2-amine analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of mass spectral fragmentation is critical for the identification and differentiation of emerging Novel Psychoactive Substances (NPS) and complex pharmaceutical intermediates. The compound 1-(1H-indazol-1-yl)propan-2-amine represents a structural hybrid: it combines the indazole core frequently found in modern synthetic cannabinoids with the propan-2-amine side chain characteristic of amphetamine-type stimulants.

As a Senior Application Scientist, I have structured this guide to move beyond mere spectral libraries. We will examine the causality behind the electron ionization (EI) fragmentation pathways, objectively compare this compound against its structural analogs, and establish a self-validating analytical protocol designed to prevent false positives in forensic and clinical workflows.

Structural Overview and Analog Selection

To establish a robust comparative framework, we must evaluate 1-(1H-indazol-1-yl)propan-2-amine alongside its regioisomers, methylated derivatives, and bioisosteres. The following analogs are selected for this comparison:

  • 1-Ind-AMPH (Target): 1-(1H-indazol-1-yl)propan-2-amine (N1-substituted indazole).

  • 1-Ind-MAMPH: 1-(1H-indazol-1-yl)-N-methylpropan-2-amine (The methamphetamine-like N-methyl analog).

  • 2-Ind-AMPH: 2-(1H-indazol-2-yl)propan-2-amine (The N2-substituted regioisomer).

  • 1-Indole-AMPH: 1-(1H-indol-1-yl)propan-2-amine (The indole bioisostere, replacing the N2 atom with a CH group).

Mechanistic Fragmentation Dynamics (70 eV EI-MS)

In standard 70 eV Electron Ionization Mass Spectrometry (EI-MS), amphetamine-derived structures are notorious for yielding exceptionally weak molecular ions (


), often presenting at 

relative abundance[1]. This is driven by Stevenson's Rule and the thermodynamics of nitrogen charge stabilization.
The Dominance of -Cleavage

Upon ionization, the radical cation localizes predominantly on the amine nitrogen due to its lower ionization energy compared to the aromatic system. The system rapidly stabilizes by cleaving the


 bond. For 1-Ind-AMPH, this results in the loss of the heavy indazole-methyl radical (131 Da), leaving the highly stable iminium ion 

at m/z 44 [1]. For the N-methyl analog (1-Ind-MAMPH), this shift predictably moves the base peak to m/z 58 .
Core Retention and Methylidene-Indazolium Formation

While the charge primarily remains on the amine fragment, a competitive pathway allows charge retention on the indazole core. The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-cleavage yields the methylidene-indazolium ion at m/z 131  (

), a hallmark diagnostic fragment for N1-substituted indazole cores. Subsequent rearrangement and loss of

or

yield minor but structurally significant fragments at m/z 117 and m/z 104.

G M Molecular Ion (M+•) m/z 175 [C10H13N3]+• F1 Alpha-Cleavage Base Peak m/z 44 [CH3-CH=NH2]+ M->F1 - [C8H7N2]• (131 Da) Stevenson's Rule (Dominant) F2 Methylidene-Indazolium m/z 131 [C8H7N2]+ M->F2 - [C2H6N]• (44 Da) Charge Retention F3 Indazole Radical Cation m/z 118 [C7H6N2]+• M->F3 - [C3H7N] (57 Da) N-C Alkyl Cleavage F4 Indazolium Ion m/z 117 [C7H5N2]+ M->F4 - [C3H8N]• (58 Da) F2->F4 - CH2 (14 Da)

EI-MS fragmentation pathways of 1-(1H-indazol-1-yl)propan-2-amine.

Quantitative Mass Spectral Comparison

Differentiating these analogs requires careful attention to the relative abundances of secondary fragments, as the base peak alone (m/z 44 or 58) is insufficient for definitive structural elucidation. N2-substituted indazoles (like 2-Ind-AMPH) possess a fixed quinonoid-like electronic structure, which alters the activation energy required for N-C bond cleavage compared to their N1 counterparts, subtly shifting the ratio of m/z 117 to m/z 118[2].

CompoundMolecular Weight

(Rel. Abund.)
Base Peak (m/z)Key Diagnostic Core Ions (m/z)Regioisomer Differentiation Marker
1-Ind-AMPH 175.23175 (<1%)44 (100%)131 (15%), 117 (10%), 104 (5%)High 131/118 ratio
1-Ind-MAMPH 189.26189 (<1%)58 (100%)131 (12%), 117 (8%), 104 (4%)Shifted base peak (m/z 58)
2-Ind-AMPH 175.23175 (<1%)44 (100%)131 (8%), 118 (15%), 104 (6%)Elevated m/z 118 (Quinonoid stability)
1-Indole-AMPH 174.24174 (2%)44 (100%)130 (20%), 116 (12%), 103 (8%)1 Da shift in core ions (130 vs 131)

Note: Relative abundances are approximate and highly dependent on specific quadrupole tuning and source temperature conditions.

Experimental Protocol: Self-Validating GC-MS Workflow

Relying solely on underivatized EI-MS for amphetamine analogs is an analytical risk. The near-absence of a molecular ion makes it impossible to definitively confirm the molecular weight, opening the door to false identifications.

To create a self-validating system , we must introduce chemical derivatization. Reacting the primary/secondary amine with Heptafluorobutyric anhydride (HFBA) or Pentafluorobenzoyl chloride (PFBCl) adds a heavy, electron-withdrawing group. This modification dramatically slows down the kinetics of


-cleavage, forcing the molecule to fragment through alternative pathways that preserve the molecular ion and yield high-mass, structurally specific fragments[3][4].
Step-by-Step Methodology
  • Sample Preparation: Spike 1.0 mL of biological matrix (blood/urine) or 1.0 mg of solid sample (dissolved in methanol) with 50 ng of a deuterated internal standard (e.g., Amphetamine-d5).

  • Liquid-Liquid Extraction (LLE): Adjust sample pH to 10.5 using 0.1 M NaOH to ensure the amine is in its free-base form. Extract with 2.0 mL of Ethyl Acetate. Centrifuge at 3000 rpm for 5 minutes and transfer the organic layer to a clean glass vial.

  • Evaporation: Evaporate the organic layer to dryness under a gentle stream of ultra-high-purity nitrogen at room temperature (avoid heat to prevent volatilization of the free base).

  • Derivatization (PFBCl Method): Reconstitute the residue in 50 µL of Ethyl Acetate. Add 50 µL of 1% PFBCl in Ethyl Acetate and 20 µL of pyridine (as an acid scavenger). Incubate at 60°C for 30 minutes[4].

  • Wash & Reconstitution: Evaporate to dryness, reconstitute in 100 µL of Hexane, and wash with 100 µL of phosphate buffer (pH 7.0) to remove excess derivatizing agent. Inject 1 µL of the organic layer into the GC-MS.

  • GC-MS Parameters: Use a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Injector at 250°C, splitless mode. Temperature program: 80°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min). EI source at 230°C, 70 eV.

Workflow S1 Sample Prep & Alkaline LLE S2 Internal Standard (Deuterated) S1->S2 S3 Derivatization (PFBCl / Pyridine) S2->S3 S4 GC Separation (5% Phenyl-MS) S3->S4 S5 EI Ionization (70 eV) S4->S5 S6 Mass Analysis & M+ Validation S5->S6

Self-validating GC-EI-MS workflow utilizing derivatization for amphetamine analogs.

Conclusion on Analytical Integrity

When analyzing hybrid NPS structures like 1-(1H-indazol-1-yl)propan-2-amine, analysts cannot rely on automated library matching. The base peak (m/z 44) is entirely non-specific, shared by hundreds of primary amphetamine derivatives. By understanding the causality of charge retention—specifically the formation of the m/z 131 methylidene-indazolium ion—and by enforcing a self-validating derivatization protocol that stabilizes the molecular ion, laboratories can achieve unambiguous differentiation between regioisomers, homologs, and bioisosteres.

References

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(1H-indazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Safe Handling of 1-(1H-indazol-1-yl)propan-2-amine Content Type: Operational Safety Guide (Standard Operating Procedure Level) Audience: Research Scientists, Medicinal Chemists, and EHS Officers

Executive Summary: The "Unknown Hazard" Protocol

As a Senior Application Scientist, my directive is clear: Treat 1-(1H-indazol-1-yl)propan-2-amine as a High Potency Active Pharmaceutical Ingredient (HPAPI) until toxicological data proves otherwise.

This compound is a New Chemical Entity (NCE) featuring two distinct risk factors:

  • The Indazole Core: A privileged scaffold in medicinal chemistry, often associated with potent biological activity (kinase inhibition, receptor agonism).

  • The Propan-2-amine Tail: Structurally analogous to amphetamine-class monoamines, suggesting potential neuroactivity, sympathomimetic effects, or cardiotoxicity.

The Core Directive: Do not rely on generic "irritant" classifications. You must implement Control Banding Level 4 (OEB 4) protocols. The greatest risk is not just skin burns (from the amine), but systemic toxicity via inhalation of invisible dust during weighing.

Risk Assessment: Structure-Activity Relationship (SAR)

Since no specific SDS exists for this exact isomer, we utilize Control Banding . We derive hazards from its functional groups.

Functional GroupAssociated HazardOperational Implication
Primary Amine Corrosive / CausticHigh pH (Basic). Causes immediate skin/eye necrosis upon contact. PPE Focus: Chemical barrier (Nitrile/Laminate).
Indazole Ring Bioactive PharmacophoreHigh likelihood of receptor binding. Potential for systemic toxicity at low doses (<1 mg). PPE Focus: Respiratory isolation (P100/HEPA).
Lipophilicity (LogP) Moderate/High (Predicted)Readily crosses the blood-brain barrier and penetrates skin. PPE Focus: Double-gloving and skin coverage.
Visualizing the Risk Logic (SAR Analysis)

RiskAssessment Chemical 1-(1H-indazol-1-yl) propan-2-amine Amine Primary Amine (Corrosive/Basic) Chemical->Amine Indazole Indazole Core (Bioactive) Chemical->Indazole Route1 Skin Absorption Amine->Route1 Chemical Burn Route2 Inhalation (Dust) Indazole->Route2 Systemic Tox Control OEB 4 Strategy (Containment) Route1->Control Route2->Control

Figure 1: Decision logic for assigning Control Banding based on functional group hazards.

PPE Matrix: Task-Based Protection

Do not use a "one size fits all" approach. Handling the neat powder is significantly more dangerous than handling a dilute solution.

Protective LayerTask A: Powder Handling (Weighing, Transfer)Task B: Solution Handling (Pipetting, Injection)Scientific Rationale
Respiratory P100 / N99 Respirator OR Powered Air Purifying Respirator (PAPR). Must be used inside a Fume Hood.Surgical Mask (if in hood) or N95.Powders become airborne electrostatically. Solutions are stable unless aerosolized.
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff High-Risk Nitrile (8 mil) or Laminate.Single Gloving: Standard Nitrile (4-5 mil). Change immediately if splashed.Amines can permeate thin nitrile. The outer glove is "sacrificial."
Eye Protection Chemical Goggles (Indirect Vent). Face shield recommended if >100mg.Safety Glasses with side shields.[1]Amines cause irreversible corneal opacity. Goggles prevent vapor entry.
Body Protection Tyvek® Lab Coat (Disposable, impervious) + Sleeve covers.Standard Cotton Lab Coat.Cotton absorbs amines, holding them against the skin. Tyvek repels.
Engineering Class II Biological Safety Cabinet (BSC) or Vented Balance Enclosure.Chemical Fume Hood.HEPA filtration captures bioactive dust; Fume Hoods exhaust solvent vapors.

Operational Protocol: The "Self-Validating" Workflow

This protocol uses visual cues to validate safety.[2][3] If you see powder on your outer glove, the system has failed, but the inner glove protects you.

Phase 1: Preparation & Donning
  • Static Check: Place an ionizing fan or anti-static gun near the balance. Why: Amines are often hygroscopic and sticky; static makes them fly.

  • Glove Layering: Don inner gloves (taped to lab coat cuffs if using Tyvek). Don outer gloves.

  • Solvent Prep: Pre-measure your solvent (e.g., DMSO, Methanol) before opening the chemical vial.

Phase 2: The Weighing (Critical Step)
  • Open Slowly: Open the vial inside the hood.

  • Gravimetric Transfer: Do not use a spatula if possible. Tap powder gently from the source vial into the tared weighing boat. Why: Spatulas create friction and static.

  • Wet Down: Immediately add solvent to the weighing boat or transfer vessel to dissolve the powder. Once in solution, the inhalation risk drops by 90%.

Phase 3: Doffing (The Highest Risk Moment)

Most exposures occur when removing contaminated PPE.

DoffingWorkflow Start Procedure Complete OuterGloves 1. Peel Outer Gloves (Turn inside out) Start->OuterGloves Inspect 2. Inspect Inner Gloves (Any visible residue?) OuterGloves->Inspect Goggles 3. Remove Goggles (Handle by strap only) Inspect->Goggles Coat 4. Remove Lab Coat (Roll inside out) Goggles->Coat InnerGloves 5. Remove Inner Gloves Coat->InnerGloves Wash 6. Wash Hands (Soap + Water, 20s) InnerGloves->Wash

Figure 2: Sequential doffing procedure to prevent cross-contamination.

Waste Disposal & Deactivation

Never dispose of amine-containing research chemicals down the drain. They are toxic to aquatic life and can react with bleach in sewer lines to form chloramines.

  • Segregation: Use a dedicated waste container labeled "Basic Organic Waste (High Potency)."

  • Deactivation (Spills):

    • Do NOT use bleach (Sodium Hypochlorite). It reacts with amines to form toxic chloramine gas.

    • Use: A weak acid solution (e.g., 5% Citric Acid or dilute Acetic Acid) to neutralize the basic amine, followed by soap and water.

  • Final Disposal: High-temperature incineration is the only validated method for destroying the indazole core completely.

References

  • National Institute for Occupational Safety and Health (NIOSH). Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards. CDC. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Safety Guidelines. Available at: [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Risk Characterisation. ECHA. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.